(R)-Ttbk1-IN-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H19N5O2 |
|---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
(3R)-1-[1-(2-amino-6-methoxypyrimidin-4-yl)pyrrolo[3,2-c]pyridin-6-yl]-3-methylpent-1-yn-3-ol |
InChI |
InChI=1S/C18H19N5O2/c1-4-18(2,24)7-5-13-9-14-12(11-20-13)6-8-23(14)15-10-16(25-3)22-17(19)21-15/h6,8-11,24H,4H2,1-3H3,(H2,19,21,22)/t18-/m1/s1 |
InChI Key |
HPJVZSVEIGCFJP-GOSISDBHSA-N |
Isomeric SMILES |
CC[C@](C)(C#CC1=CC2=C(C=CN2C3=CC(=NC(=N3)N)OC)C=N1)O |
Canonical SMILES |
CCC(C)(C#CC1=CC2=C(C=CN2C3=CC(=NC(=N3)N)OC)C=N1)O |
Origin of Product |
United States |
Foundational & Exploratory
(R)-Ttbk1-IN-1: A Deep Dive into its Mechanism of Action for Neurodegenerative Disease Research
For Immediate Release
This technical guide provides a comprehensive overview of the mechanism of action of (R)-Ttbk1-IN-1, a potent and selective inhibitor of Tau Tubulin Kinase 1 (TTBK1). TTBK1 is a promising therapeutic target for Alzheimer's disease and other tauopathies due to its role in the pathological phosphorylation of tau protein. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the inhibitor's potency, selectivity, and its effects in preclinical models.
Core Mechanism of Action
This compound is the (R)-enantiomer of TTBK1-IN-1, a brain-penetrant small molecule that potently and selectively inhibits TTBK1.[1] TTBK1 is a serine/threonine kinase primarily expressed in the central nervous system.[2] Its overexpression and increased activity are associated with the hyperphosphorylation of tau protein at several sites implicated in the formation of neurofibrillary tangles (NFTs), a key pathological hallmark of Alzheimer's disease.[2][3]
By inhibiting TTBK1, this compound effectively reduces the phosphorylation of tau at disease-relevant epitopes. This mechanism is crucial as hyperphosphorylated tau detaches from microtubules, leading to microtubule instability and the formation of toxic tau aggregates.[3][4] Preclinical studies have demonstrated that inhibition of TTBK1 can mitigate this pathological cascade, suggesting a potential disease-modifying therapeutic strategy.[3]
A closely related compound, BIIB-TTBK1i, which is likely the racemic mixture or one of the enantiomers of TTBK1-IN-1, has been shown to decrease tau phosphorylation in a dose-dependent manner in vivo.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data for TTBK1-IN-1 and its related compound BIIB-TTBK1i. Data for the specific (R)-enantiomer is limited in publicly available literature; however, TTBK1-IN-1 is a racemic mixture, and the (R)-enantiomer is expected to have similar or potentially superior activity.
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| TTBK1-IN-1 | TTBK1 | Biochemical Assay | 2.7 | [5] |
| BIIB-TTBK1i | TTBK1 | Recombinant Kinase Assay | ~9.5 | [4] |
| BIIB-TTBK1i | TTBK1 | Cellular Assay (pS422 Tau FRET) | 9.75 ± 1.38 | [4] |
Table 1: Potency of TTBK1 Inhibitors
| Compound | Kinase Panel | Selectivity Profile | Reference |
| BIIB-TTBK1i | In vivo kinome-wide (KiNativ) | At 75 mg/kg, inhibited only 3 other kinases besides TTBK1/TTBK2 by >50%. | [3] |
Table 2: Kinase Selectivity Profile of BIIB-TTBK1i
Signaling Pathway
The signaling pathway affected by this compound is central to the pathogenesis of tauopathies. TTBK1 directly phosphorylates tau at multiple serine and threonine residues, contributing to its hyperphosphorylation. This pathological modification leads to a cascade of events including microtubule destabilization, formation of paired helical filaments (PHFs), and ultimately, neurofibrillary tangles. This compound, by inhibiting TTBK1, aims to interrupt this pathological cascade at an early stage.
Caption: TTBK1 Signaling Pathway and Inhibition by this compound.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Biochemical Kinase Inhibition Assay (LanthaScreen™)
This protocol is a representative method for determining the biochemical potency of TTBK1 inhibitors.
Objective: To measure the half-maximal inhibitory concentration (IC50) of this compound against TTBK1.
Materials:
-
Recombinant human TTBK1 enzyme
-
LanthaScreen™ Eu-anti-tag antibody
-
Alexa Fluor™ 647-labeled kinase tracer
-
ATP
-
This compound (serially diluted)
-
Assay buffer (e.g., Kinase Buffer A)
-
384-well plate
Procedure:
-
Prepare a serial dilution of this compound in DMSO, then dilute in assay buffer.
-
Add the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Prepare a mixture of TTBK1 enzyme and Eu-anti-tag antibody in assay buffer and add to the wells.
-
Prepare a solution of the kinase tracer and ATP in assay buffer and add to the wells to initiate the binding reaction.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET). The emission of both the europium donor (615 nm) and the Alexa Fluor™ 647 acceptor (665 nm) is measured.
-
The FRET signal is calculated as the ratio of the acceptor to donor emission.
-
IC50 values are determined by fitting the dose-response curve using a four-parameter logistic model.
Caption: Workflow for LanthaScreen™ Biochemical Kinase Assay.
Cellular Tau Phosphorylation Assay (HEK293T Overexpression)
This protocol describes a cell-based assay to measure the inhibition of TTBK1-mediated tau phosphorylation.[4]
Objective: To determine the cellular potency of this compound in inhibiting TTBK1-induced tau phosphorylation at serine 422 (pS422).
Materials:
-
HEK293T cells
-
Plasmids encoding full-length human TTBK1 and human tau (2N4R)
-
Transfection reagent (e.g., Lipofectamine)
-
This compound (serially diluted)
-
Cell lysis buffer
-
Homogeneous Time-Resolved Fluorescence (HTRF) FRET reagents for pS422 Tau (e.g., anti-Tau5-d2 acceptor and anti-pS422-Tau-Tb cryptate donor)
Procedure:
-
Co-transfect HEK293T cells with plasmids expressing TTBK1 and tau.
-
After 24-48 hours, treat the cells with a serial dilution of this compound or DMSO (vehicle control) for a specified time (e.g., 1 hour).
-
Lyse the cells and transfer the lysates to a 384-well plate.
-
Add the HTRF FRET antibody pair (anti-Tau5-d2 and anti-pS422-Tau-Tb) to the lysates.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Read the HTRF signal on a compatible plate reader, measuring emission at both 620 nm (donor) and 665 nm (acceptor).
-
The HTRF ratio is calculated, and IC50 values are determined from the dose-response curve.
Caption: Workflow for Cellular Tau Phosphorylation HTRF Assay.
In Vivo Mouse Hypothermia Model for Tau Phosphorylation
This in vivo model is used to assess the ability of TTBK1 inhibitors to reduce tau phosphorylation in the brain.[5]
Objective: To evaluate the in vivo efficacy of this compound in reducing tau phosphorylation at disease-relevant sites in a mouse model.
Materials:
-
Wild-type mice (e.g., C57BL/6)
-
Isoflurane for anesthesia
-
This compound formulated for intraperitoneal (i.p.) injection
-
Vehicle control
-
Brain homogenization buffer
-
Antibodies for Western blotting (e.g., anti-pS422 Tau, anti-total Tau)
Procedure:
-
Administer this compound or vehicle to mice via i.p. injection at various doses.
-
Shortly after injection (e.g., 5 minutes), induce hypothermia by exposing the mice to isoflurane anesthesia at room temperature for a defined period (e.g., 1 hour). A control group is maintained at a normal body temperature.
-
At the end of the anesthesia period, euthanize the mice and rapidly dissect the brains.
-
Homogenize brain tissue (e.g., cortex and hippocampus) in lysis buffer containing phosphatase and protease inhibitors.
-
Determine protein concentration of the brain lysates.
-
Analyze the levels of phosphorylated tau (e.g., pS422) and total tau by Western blotting or other quantitative immunoassays.
-
Quantify the band intensities and express the level of phosphorylated tau as a ratio to total tau.
Caption: Workflow for In Vivo Mouse Hypothermia Model.
Conclusion
This compound is a potent and selective inhibitor of TTBK1 with a clear mechanism of action targeting the pathological hyperphosphorylation of tau. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for further research and development of TTBK1 inhibitors as a potential therapeutic strategy for Alzheimer's disease and related tauopathies. The provided visualizations of the signaling pathway and experimental workflows offer a clear and concise understanding of the scientific rationale and practical execution of studies involving this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Computational identification of potential tau tubulin kinase 1 (TTBK1) inhibitors: a structural analog approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to (R)-Ttbk1-IN-1 and its Target Protein TTBK1
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tau tubulin kinase 1 (TTBK1) is a neuron-specific serine/threonine and tyrosine kinase that has emerged as a critical therapeutic target in the context of neurodegenerative diseases, most notably Alzheimer's disease (AD) and other tauopathies.[1][2][3] Its role in the hyperphosphorylation of tau protein, a key event in the formation of neurofibrillary tangles (NFTs), and its involvement in the phosphorylation of TDP-43, a protein implicated in amyotrophic lateral sclerosis (ALS) and frontotemporal lobar degeneration (FTLD), underscore its significance in the pathology of these debilitating conditions.[1][4][5] This technical guide provides a comprehensive overview of TTBK1 and a potent, selective, and brain-penetrant inhibitor, (R)-Ttbk1-IN-1. It details the biochemical and cellular activity of this compound and related compounds, outlines key experimental protocols for its evaluation, and visualizes the pertinent signaling pathways and experimental workflows.
Introduction to TTBK1
TTBK1 is a member of the casein kinase 1 (CK1) superfamily, with its expression largely restricted to the central nervous system (CNS).[6] This brain-specific expression pattern makes it an attractive drug target, potentially minimizing off-target effects in peripheral tissues.[6] TTBK1 has been shown to phosphorylate tau protein at several sites associated with AD pathology, including Ser198, Ser199, Ser202, and Ser422.[7] The phosphorylation of tau by TTBK1 reduces its affinity for microtubules, leading to microtubule destabilization and promoting the aggregation of tau into paired helical filaments (PHFs), the primary constituent of NFTs.[1] Furthermore, TTBK1 can phosphorylate TDP-43, promoting its mislocalization from the nucleus to the cytoplasm and its aggregation, which are hallmark features of ALS and FTLD-TDP.[4][5][8]
This compound: A Potent and Selective TTBK1 Inhibitor
This compound is the (R)-enantiomer of TTBK1-IN-1 (also known as BIIB-TTBK1i and BGN31), a potent, selective, and brain-penetrant inhibitor of TTBK1.[9][10][11] Its development represents a significant step towards understanding the therapeutic potential of TTBK1 inhibition.
Mechanism of Action
This compound, like its racemic counterpart, is an ATP-competitive inhibitor, binding to the ATP-binding pocket of the TTBK1 kinase domain and preventing the transfer of a phosphate group to its substrates.[2]
Quantitative Data
The following tables summarize the available quantitative data for TTBK1 inhibitors, providing a comparative overview of their potency and properties.
Table 1: In Vitro Potency of TTBK1 Inhibitors
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| TTBK1-IN-1 | TTBK1 | Biochemical | 2.7 | [12][13][14] |
| BIIB-TTBK1i | TTBK1 | Biochemical | ~9.5 | [1][15][16] |
| BIIB-TTBK1i | TTBK1 | Cellular (pTau S422 FRET) | 9.75 ± 1.38 | [1] |
| Compound 31 | TTBK1 | Cellular | 315 | [9] |
| BGN8 | TTBK1 | Biochemical | 60 | [10] |
| BGN8 | TTBK1 | Cellular | 571 | [9][10] |
| BGN18 | TTBK1/2 | Biochemical | 13-18 | [10] |
| BGN18 | TTBK1 | Cellular | 259 | [10] |
| BMS1 | TTBK1 | Biochemical | 120 | [17][18] |
| BMS1 | TTBK2 | Biochemical | 170 | [17][18] |
| AMG28 | TTBK1 | Biochemical | 199 | [19][20] |
| AMG28 | TTBK1 | Cellular (pTau S422) | 1850 | [19][20] |
| AZD5363 | hTTBK1 | MMSA | 6920 | [21] |
| A-674563 | hTTBK1 | MMSA | 5800 | [21] |
| GSK690693 | hTTBK1 | MMSA | 5280 | [21] |
Table 2: In Vivo Data for TTBK1 Inhibitors
| Compound | Model System | Dosing | Effect | Reference |
| TTBK1-IN-1 | Isoflurane-induced hypothermia mice | 20 mg/kg, IP | 21% decrease in pTau S422 | [12] |
| TTBK1-IN-1 | Isoflurane-induced hypothermia mice | 60 mg/kg, IP | 60% decrease in pTau S422 | [12] |
| TTBK1-IN-1 | Isoflurane-induced hypothermia mice | 180 mg/kg, IP | Significant decrease in pTau | [12][14] |
| Compound 31 | Rat | N/A | Kp,uu: 0.32 | [9] |
Signaling Pathways Involving TTBK1
TTBK1 is a key player in the phosphorylation cascades that lead to the pathological aggregation of tau and TDP-43.
Caption: TTBK1 signaling in neurodegeneration and its inhibition.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of TTBK1 inhibitors.
Biochemical Kinase Assay: ADP-Glo™
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Recombinant TTBK1 enzyme
-
TTBK1 substrate (e.g., Myelin Basic Protein (MBP) or a specific peptide)[22]
-
ATP
-
Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT)[23]
-
This compound or other test compounds
-
96-well white plates[22]
-
Luminometer
-
Prepare Reagents: Thaw all reagents on ice. Prepare serial dilutions of the test inhibitor. The final DMSO concentration should not exceed 1%.[22]
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
5 µL of Compound Solution (or vehicle for controls).
-
5 µL of Substrate Solution.
-
5 µL of ATP Solution.
-
-
Initiate Reaction: Add 5 µL of diluted TTBK1 Enzyme Solution to each well to start the kinase reaction. For the "Blank" control, add kinase assay buffer instead of the enzyme.
-
Incubation: Incubate the plate for a specified time (e.g., 60 minutes) at room temperature or 30°C.[22][25]
-
Terminate Reaction and Deplete ATP: Add a volume of ADP-Glo™ Reagent equal to the kinase reaction volume (e.g., 20 µL) to each well. Incubate for 40 minutes at room temperature.[24]
-
ADP to ATP Conversion and Detection: Add a volume of Kinase Detection Reagent twice the kinase reaction volume (e.g., 40 µL) to each well. Incubate for 30-60 minutes at room temperature.[24]
-
Measure Luminescence: Read the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Subtract the "Blank" reading from all other readings. Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for the ADP-Glo™ TTBK1 Kinase Assay.
Cellular Tau Phosphorylation Assay
This assay measures the ability of a compound to inhibit TTBK1-mediated phosphorylation of tau in a cellular context.
Materials:
-
HEK293 or a relevant neuronal cell line (e.g., SH-SY5Y).
-
Expression plasmids for human TTBK1 and human tau (e.g., 2N4R isoform).[1]
-
Transfection reagent.
-
Cell culture medium and supplements.
-
This compound or other test compounds.
-
Lysis buffer.
-
Antibodies:
-
Primary antibody against phospho-tau (e.g., pS422).
-
Primary antibody for total tau (for normalization).
-
Loading control antibody (e.g., GAPDH, β-actin).
-
Appropriate secondary antibodies.
-
-
Western blot or ELISA/FRET-based detection system.[1]
Protocol (Western Blot-based):
-
Cell Culture and Transfection: Seed cells in appropriate culture plates. Co-transfect cells with TTBK1 and tau expression plasmids using a suitable transfection reagent.
-
Compound Treatment: After transfection (e.g., 24 hours), treat the cells with various concentrations of the test inhibitor or vehicle control for a specified duration (e.g., 24 hours).
-
Cell Lysis: Wash the cells with PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against phospho-tau overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with antibodies for total tau and a loading control for normalization.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-tau signal to the total tau signal and the loading control. Calculate the percent inhibition of tau phosphorylation at each inhibitor concentration and determine the cellular IC50.
Conclusion
TTBK1 represents a promising therapeutic target for neurodegenerative diseases characterized by tau and TDP-43 pathology. This compound and its related compounds are valuable chemical tools for elucidating the biological functions of TTBK1 and for assessing the therapeutic potential of its inhibition. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working in this critical area of neuroscience. Further research into the selectivity, long-term efficacy, and safety of TTBK1 inhibitors will be crucial for their translation into clinical applications.
References
- 1. Acute inhibition of the CNS-specific kinase TTBK1 significantly lowers tau phosphorylation at several disease relevant sites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of potent TTBK1 inhibitors that lower tau phosphorylation in vivo for the treatment of Alzheimer’s disease - American Chemical Society [acs.digitellinc.com]
- 3. Computational identification of potential tau tubulin kinase 1 (TTBK1) inhibitors: a structural analog approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular mechanisms and consequences of TDP-43 phosphorylation in neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Tau Tubulin Kinases TTBK1/2 Promote Accumulation of Pathological TDP-43 | PLOS Genetics [journals.plos.org]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of Potent and Brain-Penetrant Tau Tubulin Kinase 1 (TTBK1) Inhibitors that Lower Tau Phosphorylation In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. glpbio.com [glpbio.com]
- 14. biocompare.com [biocompare.com]
- 15. Acute inhibition of the CNS-specific kinase TTBK1 significantly lowers tau phosphorylation at several disease relevant sites | PLOS One [journals.plos.org]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. The structure of human tau-tubulin kinase 1 both in the apo form and in complex with an inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biorxiv.org [biorxiv.org]
- 20. Modulation of tau tubulin kinases (TTBK1 and TTBK2) impacts ciliogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. scispace.com [scispace.com]
- 22. bpsbioscience.com [bpsbioscience.com]
- 23. promega.com [promega.com]
- 24. ulab360.com [ulab360.com]
- 25. carnabio.com [carnabio.com]
- 26. ulab360.com [ulab360.com]
(R)-Ttbk1-IN-1: A Potent and Selective Inhibitor of Tau Tubulin Kinase 1 for Reducing Tau Phosphorylation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Tau tubulin kinase 1 (TTBK1) is a central nervous system-specific serine/threonine kinase implicated in the pathological hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease and other tauopathies.[1][2] The development of selective TTBK1 inhibitors is a promising therapeutic strategy to mitigate tau pathology. This technical guide provides a comprehensive overview of (R)-Ttbk1-IN-1, a potent, selective, and brain-penetrant TTBK1 inhibitor. We will delve into its mechanism of action, present key quantitative data, detail relevant experimental protocols, and visualize associated biological pathways and workflows.
Introduction to TTBK1 and its Role in Tau Phosphorylation
TTBK1 is a member of the casein kinase 1 superfamily and is primarily expressed in the neurons of the brain.[3] Its expression is elevated in the brains of Alzheimer's disease patients.[4] TTBK1 directly phosphorylates tau protein at several sites associated with neurofibrillary tangles, most notably at Serine 422 (pS422).[1][3][4] This phosphorylation event is considered a critical step in the cascade leading to tau aggregation and subsequent neuronal dysfunction.[5] TTBK1's restricted expression to the CNS makes it an attractive therapeutic target, as inhibition is less likely to cause systemic side effects.[2] However, the high degree of homology between the kinase domains of TTBK1 and its ubiquitously expressed isoform, TTBK2, presents a challenge for developing selective inhibitors.[2]
This compound: A Profile of a Potent TTBK1 Inhibitor
This compound (also referred to as TTBK1-IN-1 and BIIB-TTBKi) is a small molecule inhibitor designed for high potency and selectivity for TTBK1.[6][7][8] It is a brain-penetrant compound that has demonstrated efficacy in reducing tau phosphorylation in both in vitro and in vivo models.[7][8]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and related compounds, demonstrating its potency and selectivity.
Table 1: In Vitro Potency of TTBK1 Inhibitors
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| This compound | TTBK1 | Biochemical | 2.7 | [6][7] |
| BIIB-TTBK1i | TTBK1 | Recombinant Kinase Assay (10 µM ATP) | ~9.5 | [6] |
| BIIB-TTBK1i | TTBK1 | Cellular (HEK293, pS422 Tau FRET) | 9.75 ± 1.38 | [6][9] |
| Compound 31 | TTBK1 | Cellular | 315 | [10][11] |
| BGN8 | TTBK1 | Biochemical | 60 | [8] |
| BGN8 | TTBK1 | Cellular | 571 | [8][10] |
| NIK Inhibitor | TTBK1 | Not Specified | 738 | [2] |
| NIK Inhibitor | TTBK2 | Not Specified | 801 | [2] |
Table 2: In Vivo Dose-Response of TTBK1-IN-1 on Tau Phosphorylation
| Model | Compound | Dose (mg/kg, i.p.) | Effect on pS422 Tau | Reference |
| Isoflurane-induced hypothermia mice | TTBK1-IN-1 | 20 | 21% decrease | [7] |
| Isoflurane-induced hypothermia mice | TTBK1-IN-1 | 60 | 60% decrease | [7] |
| Isoflurane-induced hypothermia mice | TTBK1-IN-1 | 180 | Significant decrease | [7] |
Table 3: Kinome Selectivity of BIIB-TTBK1i
| Kinase | Target Engagement (% signal reduction at 1µM) | Reference |
| TTBK1 | >95% | [6] |
| TTBK2 | >95% | [6] |
| CK1delta | High | [6] |
| PITSLRE (CDC2L1) | High | [6] |
| TAO2 | High | [6] |
| Only 4 kinases showed >50% reduction at 75mg/kg in vivo | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments used to characterize this compound.
In Vitro TTBK1 Kinase Activity Assay
This protocol is for a generic biochemical kinase assay to determine the IC50 of an inhibitor against purified TTBK1.
-
Reagents and Materials:
-
Purified recombinant TTBK1 enzyme.
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
-
ATP (at Km concentration for TTBK1).
-
TTBK1 substrate (e.g., myelin basic protein or a specific peptide).
-
This compound or other test compounds.
-
ADP-Glo™ Kinase Assay kit (Promega) for detection.
-
96-well or 384-well plates.
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO, then dilute in kinase buffer.
-
Add the diluted inhibitor or DMSO (vehicle control) to the wells of the assay plate.
-
Add the TTBK1 enzyme to each well and incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding the ATP and substrate mixture.
-
Incubate the reaction for a specified time (e.g., 60 minutes) at 30°C.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using a suitable data analysis software (e.g., GraphPad Prism).
-
Cellular Tau Phosphorylation Assay (FRET)
This cell-based assay measures the inhibition of TTBK1-mediated tau phosphorylation in a cellular context.[6][9]
-
Reagents and Materials:
-
HEK293 cells.
-
Expression plasmids for full-length TTBK1 and human tau (2N4R).
-
Transfection reagent (e.g., Lipofectamine).
-
Cell culture medium and supplements.
-
This compound or other test compounds.
-
Cisbio Bioassays HTRF kit for pS422 Tau detection (anti-Tau5-d2 and anti-phospho S422 Tau-Tb cryptate antibodies).
-
384-well white plates.
-
-
Procedure:
-
Co-transfect HEK293 cells with TTBK1 and human tau expression plasmids.
-
Plate the transfected cells in 384-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test inhibitor or DMSO for a specified time (e.g., 1-2 hours).
-
Lyse the cells using the lysis buffer provided with the HTRF kit.
-
Add the HTRF antibody mix (anti-Tau5-d2 and anti-pS422-Tb) to the cell lysates.
-
Incubate for 2-4 hours at room temperature to allow for antibody binding.
-
Measure the HTRF signal on a compatible plate reader.
-
Calculate the ratio of acceptor to donor fluorescence and determine the IC50 value.
-
In Vivo Mouse Hypothermia Model for Tau Phosphorylation
This in vivo model is used to induce tau hyperphosphorylation and assess the efficacy of TTBK1 inhibitors in the brain.[6][12][13]
-
Animals and Reagents:
-
Wild-type mice (e.g., C57BL/6).
-
Isoflurane anesthetic.
-
This compound or other test compounds formulated for intraperitoneal (i.p.) injection.
-
Vehicle control (e.g., saline, DMSO/Cremophor mixture).
-
Rectal probe for temperature monitoring.
-
Dissection tools and liquid nitrogen for tissue collection.
-
-
Procedure:
-
Administer the test compound or vehicle to the mice via i.p. injection.
-
After a short pre-treatment period (e.g., 5 minutes), anesthetize the mice with isoflurane.[7]
-
Induce hypothermia by placing the anesthetized mice at room temperature for a defined period (e.g., 60 minutes).[12]
-
Monitor the core body temperature throughout the procedure.
-
At the end of the hypothermia period, euthanize the mice.
-
Rapidly dissect the brain, isolate regions of interest (e.g., cortex, hippocampus), and snap-freeze in liquid nitrogen.
-
Store tissues at -80°C until further analysis.
-
Western Blot Analysis of Phospho-Tau
This protocol is for the detection and quantification of phosphorylated tau in brain tissue lysates from the in vivo model.[14][15]
-
Reagents and Materials:
-
Brain tissue homogenates.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer apparatus and nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-pS422 Tau, anti-total Tau, and a loading control (e.g., anti-GAPDH or anti-beta-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate (ECL).
-
Imaging system.
-
-
Procedure:
-
Homogenize brain tissue in lysis buffer and determine protein concentration.
-
Denature protein lysates in sample buffer by heating.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-pS422 Tau) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the ECL substrate and capture the chemiluminescent signal.
-
Quantify the band intensities and normalize the pS422 Tau signal to total Tau and the loading control.
-
Visualizing Pathways and Workflows
Graphviz diagrams are provided to illustrate key concepts related to TTBK1 and the evaluation of its inhibitors.
TTBK1 Signaling in Tau Phosphorylation
Caption: TTBK1 signaling pathway leading to tau phosphorylation and pathology.
Experimental Workflow for this compound Characterization
References
- 1. The structure of human tau-tubulin kinase 1 both in the apo form and in complex with an inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of Regulation and Diverse Activities of Tau-Tubulin Kinase (TTBK) Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Acute inhibition of the CNS-specific kinase TTBK1 significantly lowers tau phosphorylation at several disease relevant sites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Phosphorylation and Dephosphorylation of Tau Protein During Synthetic Torpor [frontiersin.org]
- 11. Discovery of Potent and Brain-Penetrant Tau Tubulin Kinase 1 (TTBK1) Inhibitors that Lower Tau Phosphorylation In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scantox.com [scantox.com]
- 13. Temperature-induced Artifacts in Tau Phosphorylation: Implications for Reliable Alzheimer’s Disease Research - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeting phospho-Ser422 by active Tau Immunotherapy in the THYTau22 mouse model: a suitable therapeutic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubcompare.ai [pubcompare.ai]
role of TTBK1 in Alzheimer's disease pathology
An In-depth Technical Guide on the Role of Tau-Tubulin Kinase 1 (TTBK1) in Alzheimer's Disease Pathology
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Alzheimer's disease (AD) is characterized by two primary neuropathological hallmarks: extracellular plaques of amyloid-β (Aβ) and intracellular neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein. While the exact mechanisms driving AD pathogenesis are still under intense investigation, the enzymatic processes leading to tau hyperphosphorylation have emerged as a critical area of focus for therapeutic development. Tau-tubulin kinase 1 (TTBK1), a neuron-specific serine/threonine/tyrosine kinase, has been identified as a key player in the pathological phosphorylation of tau.[1][2] TTBK1 expression is elevated in AD brains and is localized in regions where early tau pathology develops, such as the entorhinal cortex and hippocampus.[3][4] This kinase directly phosphorylates tau at several sites associated with AD pathology, promotes tau aggregation, and interacts synergistically with Aβ to exacerbate neurodegenerative processes.[1][5][6] Consequently, TTBK1 represents a promising therapeutic target for mitigating tauopathy in Alzheimer's disease and other related neurodegenerative disorders.[7][8] This document provides a comprehensive technical overview of TTBK1's role in AD, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing its complex signaling pathways.
TTBK1 Expression and Localization in the Alzheimer's Brain
TTBK1 is a member of the casein kinase 1 (CK1) superfamily and is specifically expressed in the central nervous system (CNS), particularly within the cytoplasm of cortical and hippocampal neurons.[1][2][9] In situ hybridization and immunohistochemistry studies have revealed abundant TTBK1 mRNA and protein in these regions in both healthy and AD brains.[10][11] However, TTBK1 protein expression is significantly upregulated in the frontal cortex of AD patients.[3][9]
Notably, TTBK1 immunoreactivity co-localizes with diffuse, pre-tangle phospho-tau (specifically at Serine 422), but not with mature, thioflavin-S-positive NFTs.[3][10] This suggests that TTBK1 is involved in the early stages of tangle formation before the aggregation of fibrillar tau.[10][11] Its high expression in the entorhinal cortex, where tau pathology originates in AD, further underscores its potential role in initiating the disease cascade.[4][5]
The Role of TTBK1 in Tau Phosphorylation and Aggregation
TTBK1's primary pathogenic role in AD is its ability to phosphorylate the tau protein at multiple disease-associated sites. This hyperphosphorylation reduces tau's affinity for microtubules, leading to cytoskeletal instability and promoting the aggregation of tau into paired helical filaments (PHFs), the main component of NFTs.[8][12]
Direct Tau Phosphorylation: In vitro and in-cell studies have confirmed that TTBK1 directly phosphorylates tau at several serine and tyrosine residues that are known to be phosphorylated in PHFs.[1][2][12] Key sites include:
Phosphorylation at Ser422 is of particular interest as it is almost exclusively found in pathological conditions and is considered a marker for pre-tangle formation.[3][9][13] TTBK1 is one of the few kinases capable of phosphorylating this specific site.[3][14]
Indirect Tau Phosphorylation and Kinase Activation: Beyond direct phosphorylation, TTBK1 can also indirectly promote tau hyperphosphorylation by activating other key tau kinases, such as cyclin-dependent kinase 5 (Cdk5) and glycogen synthase kinase 3 beta (GSK3β).[15] This creates a cascade effect, amplifying the pathological phosphorylation of tau.
Synergistic Interaction with Amyloid-β Pathology
TTBK1 activity is not isolated to tau pathology; it also intersects with the amyloid cascade. Studies using bigenic mice expressing both human TTBK1 and a familial AD mutant of amyloid precursor protein (APP) show an exacerbation of neurodegenerative phenotypes compared to mice expressing either transgene alone.[5][6]
A key mechanism for this synergy involves the Collapsin Response Mediator Protein-2 (CRMP2), a protein critical for neurite outgrowth.[5]
-
Aβ induces CRMP2 phosphorylation in a TTBK1-dependent manner.[5][6]
-
TTBK1 enhances this Aβ-induced CRMP2 phosphorylation through a Rho kinase-dependent mechanism.[5][6]
-
The resulting phosphorylated CRMP2 (pCRMP2) forms a complex with phosphorylated tau.[5]
-
This pCRMP2-pTau complex is associated with neurite degeneration and the accumulation of pTau in the neuron's soma, contributing to the early pathology seen in the entorhinal cortex.[5][6][15]
TTBK1 as a Therapeutic Target
Given its central role in initiating tau pathology, TTBK1 has become an attractive therapeutic target for AD and other tauopathies.[7][8][16] The primary strategies being explored are small molecule inhibitors and antisense oligonucleotides (ASOs).
-
Small Molecule Inhibitors: Several potent and selective TTBK1 inhibitors have been developed.[7][17] These ATP-competitive molecules are designed to block the kinase's active site, thereby preventing the phosphorylation of its substrates.[8] In vivo studies have shown that these inhibitors can cross the blood-brain barrier and lead to a dose-dependent decrease in tau phosphorylation at pathologically relevant sites.[7][17]
-
Antisense Oligonucleotides (ASOs): ASOs are designed to bind to TTBK1 mRNA, leading to its degradation and preventing the synthesis of the TTBK1 protein. Central administration of an ASO targeting Ttbk1 in PS19 tauopathy mice successfully suppressed Ttbk1 expression and significantly reduced the accumulation of phosphorylated tau in the hippocampus.[4][15]
Quantitative Data Summary
The following tables summarize key quantitative findings from preclinical studies on TTBK1.
Table 1: Potency of TTBK1 Inhibitors
| Compound | Target | IC50 | Notes | Reference(s) |
|---|---|---|---|---|
| TTBK1-IN-1 | TTBK1 | 2.7 nM | Potent, selective, and brain-penetrant. | [17] |
| VNG1.47 | TTBK1 | 10 µM (used conc.) | Restores TDP-43 homeostasis in AD patient lymphoblasts. | [18] |
| IGS2.7 | CK1 | 5 µM (used conc.) | Also restores TDP-43 homeostasis in AD patient lymphoblasts. | [18] |
| ZINC000095101333 | TTBK1 | -8.64 kcal/mol (docking) | Computationally identified potential inhibitor. |[19] |
Table 2: Effects of TTBK1 Modulation on Tau Phosphorylation in Animal Models
| Model | Intervention | Dose | Effect | Reference(s) |
|---|---|---|---|---|
| Isoflurane-induced hypothermia mice | TTBK1-IN-1 (IP) | 20 mg/kg | 21% decrease in pS422 tau | [17] |
| Isoflurane-induced hypothermia mice | TTBK1-IN-1 (IP) | 60 mg/kg | 60% decrease in pS422 tau | [17] |
| PS19 Tauopathy Mice | ASO-Ttbk1 (ICV) | 700 µg | Significant reduction in pT231, pT181, pS396, and pS422 tau in hippocampus. |[4] |
Key Experimental Methodologies
In Vitro Kinase Assay
This assay is used to measure the direct enzymatic activity of TTBK1 and to screen for inhibitors.
-
Objective: To quantify the phosphorylation of a substrate by TTBK1 and determine the IC50 of inhibitory compounds.
-
Protocol Outline:
-
Reagents: Purified recombinant TTBK1, kinase substrate (e.g., Myelin Basic Protein or a specific tau peptide), ATP, 5x Kinase Assay Buffer, test inhibitor compounds, and a detection reagent (e.g., ADP-Glo™).[20][21]
-
Preparation: Serially dilute the test inhibitor in a suitable solvent (e.g., DMSO). Prepare a master mix containing 1x Kinase Assay Buffer, ATP, and the substrate.
-
Reaction: In a 96-well plate, add the test inhibitor dilutions. Add the purified TTBK1 enzyme to all wells except the "Blank" control.
-
Initiation: Initiate the kinase reaction by adding the master mix to all wells.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 45 minutes).[20]
-
Detection: Stop the reaction and measure the amount of ADP produced (which is proportional to kinase activity) using a luminescence-based detection system like ADP-Glo™.[20]
-
Analysis: Subtract the "Blank" reading from all other values. Plot the remaining luminescence signal against the inhibitor concentration to calculate the IC50 value.
-
Cellular Co-expression and Western Blotting
This method is used to confirm TTBK1's effect on tau phosphorylation within a cellular context.
-
Objective: To visualize the increase in tau phosphorylation when co-expressed with TTBK1 in cultured cells.
-
Protocol Outline:
-
Cell Culture: Culture human embryonic kidney (HEK293) cells or a neuronal cell line (e.g., SH-SY5Y).
-
Transfection: Co-transfect cells with plasmids encoding human tau and either full-length human TTBK1 or a kinase-dead TTBK1 mutant (as a negative control).[11][12]
-
Incubation: Allow 24-48 hours for protein expression.
-
Lysis: Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: Determine the total protein concentration in the lysates using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein lysate via SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Probe the membrane with primary antibodies specific for phosphorylated tau epitopes (e.g., anti-pSer422, AT8 for pSer202/pThr205) and total tau.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Analysis: Quantify the band intensities for phosphorylated tau and normalize them to the total tau signal to determine the relative increase in phosphorylation.[11]
-
ASO Administration in Transgenic Mouse Models
This protocol details the in vivo validation of TTBK1 as a therapeutic target.
-
Objective: To assess the therapeutic effect of reducing TTBK1 protein levels on tau pathology in a mouse model of tauopathy.
-
Protocol Outline:
-
Animal Model: Use a relevant transgenic mouse model, such as the PS19 line, which expresses the human P301S mutant tau and develops age-dependent tau pathology.[4]
-
ASO Administration: At a specified age (e.g., 6 months), administer the ASO targeting Ttbk1 or a non-targeting control ASO via intracerebroventricular (ICV) injection. This ensures direct delivery to the CNS.[4]
-
Post-injection Period: House the animals for a defined period (e.g., 8 weeks) to allow for ASO-mediated knockdown of Ttbk1 mRNA and protein.[4]
-
Tissue Harvest: Euthanize the mice and perfuse them with saline. Dissect the brains and isolate specific regions of interest, such as the hippocampus and cortex.
-
Biochemical Analysis:
-
Prepare sarkosyl-soluble and -insoluble fractions from the brain tissue to separate different species of tau.
-
Quantify the levels of specific phospho-tau epitopes (e.g., pT231, pS422) in each fraction using ELISA or Western blotting.[4]
-
-
Immunohistological Analysis:
-
Fix, section, and stain brain tissue with antibodies against phospho-tau to visualize the anatomical distribution and intensity of tau pathology.
-
Quantify the immunofluorescence signal in specific brain regions, like the mossy fibers of the dentate gyrus.[4]
-
-
Analysis: Compare the levels and distribution of phosphorylated tau between the ASO-Ttbk1 treated group and the control group to determine the efficacy of the treatment.
-
Conclusion and Future Directions
The evidence strongly implicates Tau-tubulin kinase 1 as a critical driver of tau pathology in Alzheimer's disease. Its neuron-specific expression, upregulation in the AD brain, and direct role in phosphorylating tau at key pathological sites place it at a crucial node in the disease process.[1][3][9] Furthermore, its synergistic relationship with Aβ pathology suggests that targeting TTBK1 could disrupt multiple facets of neurodegeneration.[5][6]
Preclinical data from studies using both small molecule inhibitors and antisense oligonucleotides are highly encouraging, demonstrating that reducing TTBK1 activity or expression can significantly lower pathological tau phosphorylation in vivo.[4][17] These findings validate TTBK1 as a promising therapeutic target.
Future research should focus on the development of highly selective TTBK1 inhibitors that spare the closely related TTBK2 isoform to minimize potential off-target effects.[14] Long-term studies in more advanced animal models are necessary to evaluate the impact of TTBK1 inhibition on cognitive decline and neuronal loss. Ultimately, the translation of TTBK1-targeted therapies into clinical trials will be a critical step in the fight against Alzheimer's disease and other devastating tauopathies.
References
- 1. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 2. Tau-tubulin kinase 1 (TTBK1), a neuron-specific tau kinase candidate, is involved in tau phosphorylation and aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Tau-tubulin kinase [frontiersin.org]
- 4. Antisense oligonucleotide-based targeting of Tau-tubulin kinase 1 prevents hippocampal accumulation of phosphorylated tau in PS19 tauopathy mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tau-tubulin kinase 1 and amyloid-β peptide induce phosphorylation of collapsin response mediator protein-2 and enhance neurite degeneration in Alzheimer disease mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alzheimer Disease | Tau-tubulin kinase 1 and amyloid-β peptide induce phosphorylation of collapsin response mediator protein-2 and enhance neurite degeneration in Alzheimer disease mouse models | springermedicine.com [springermedicine.com]
- 7. Discovery of potent TTBK1 inhibitors that lower tau phosphorylation in vivo for the treatment of Alzheimer’s disease - American Chemical Society [acs.digitellinc.com]
- 8. What are Tau tubulin kinase (TTBK) family inhibitors and how do they work? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. Tau-tubulin kinase 1 expression, phosphorylation and co-localization with phospho-Ser422 tau in the Alzheimer's disease brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tau‐Tubulin Kinase 1 Expression, Phosphorylation and Co‐Localization with Phospho‐Ser422 Tau in the Alzheimer's Disease Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Acute inhibition of the CNS-specific kinase TTBK1 significantly lowers tau phosphorylation at several disease relevant sites - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Mechanisms of Regulation and Diverse Activities of Tau-Tubulin Kinase (TTBK) Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mayo.edu [mayo.edu]
- 16. Tau Tubulin Kinase 1 (TTBK1), a new player in the fight against neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. TTBK1 and CK1 inhibitors restore TDP-43 pathology and avoid disease propagation in lymphoblast from Alzheimer’s disease patients - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Computational Design of Novel Tau-Tubulin Kinase 1 Inhibitors for Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bpsbioscience.com [bpsbioscience.com]
- 21. bpsbioscience.com [bpsbioscience.com]
(R)-Ttbk1-IN-1: A Selective Inhibitor of Tau Tubulin Kinase 1 for Neurodegenerative Disease Research
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Tau Tubulin Kinase 1 (TTBK1) is a serine/threonine/tyrosine kinase predominantly expressed in the central nervous system. Its role in the hyperphosphorylation of tau protein, a key pathological hallmark of Alzheimer's disease and other tauopathies, has positioned it as a significant therapeutic target.[1][2][3] Furthermore, TTBK1 has been implicated in the phosphorylation of TDP-43, linking it to the pathology of amyotrophic lateral sclerosis (ALS) and frontotemporal lobar degeneration (FTLD).[4] The development of potent and selective TTBK1 inhibitors is therefore of paramount importance for advancing our understanding of these devastating neurodegenerative diseases and for developing novel therapeutic interventions. (R)-Ttbk1-IN-1 has emerged as a potent, selective, and brain-penetrant inhibitor of TTBK1, making it a valuable tool for both in vitro and in vivo research.[5][6] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, and detailed experimental protocols.
Mechanism of Action
This compound is an ATP-competitive inhibitor of TTBK1.[7][8] By binding to the ATP-binding pocket of the TTBK1 kinase domain, it prevents the transfer of a phosphate group from ATP to its substrates, such as tau and TDP-43.[7] This inhibition of phosphorylation at disease-relevant sites is the primary mechanism by which this compound exerts its effects.[1][5] The reduction of hyperphosphorylated tau can prevent the formation of neurofibrillary tangles and restore normal microtubule function, while the inhibition of TDP-43 phosphorylation may mitigate its pathological aggregation and mislocalization.[1][4]
Quantitative Data
The following tables summarize the key quantitative data for TTBK1-IN-1, the racemic mixture of this compound. While specific data for the (R)-enantiomer is not always separately reported, it is generally understood to be the more active enantiomer.
Table 1: In Vitro Potency of TTBK1-IN-1 and a Structurally Similar Inhibitor
| Compound | Assay Type | Target | IC50 (nM) | Reference |
| TTBK1-IN-1 | Biochemical | TTBK1 | 2.7 | [6] |
| Compound 31 (TTBK1-IN-1) | Cellular (Tau Phosphorylation) | TTBK1 | 315 | [5] |
| BIIB-TTBK1i | Biochemical | TTBK1 | ~9.5 | |
| BIIB-TTBK1i | Cellular (Tau Phosphorylation, S422) | TTBK1 | 9.75 |
Table 2: Kinase Selectivity Profile of a TTBK1 Inhibitor (BIIB-TTBK1i)
A comprehensive kinase selectivity panel for TTBK1-IN-1 (compound 31) is available in the supporting information of Halkina et al., J Med Chem. 2021 May 13;64(9):6358-6380.[5] The following data for a similar selective TTBK1 inhibitor, BIIB-TTBK1i, demonstrates high selectivity.
| Kinase | Target Occupancy in vivo (>50%) |
| TTBK1/TTBK2 | Yes |
| 3 other kinases (unspecified) | Yes |
Table 3: In Vivo Pharmacokinetics and Efficacy of TTBK1-IN-1
| Parameter | Species | Value | Conditions | Reference |
| Brain Penetration (Kp,uu) | Rat | 0.32 | [5] | |
| Tau Phosphorylation (Ser422) Reduction | Mouse | Dose-dependent decrease | Intraperitoneal injection (20-60 mg/kg) | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
TTBK1 Biochemical Kinase Assay (ADP-Glo™ Format)
This protocol is adapted from commercially available kinase assay kits and is suitable for determining the IC50 of this compound against TTBK1.[9][10][11][12]
Materials:
-
Recombinant human TTBK1 enzyme
-
Myelin basic protein (MBP) as a substrate
-
ATP
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[13]
-
White, opaque 96-well or 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Kinase Reaction Setup:
-
Add 2.5 µL of the diluted this compound or DMSO (for control wells) to the assay plate.
-
Prepare a master mix containing kinase buffer, ATP (at a concentration near the Km for TTBK1, if known), and MBP substrate.
-
Add 5 µL of the master mix to each well.
-
Initiate the reaction by adding 2.5 µL of recombinant TTBK1 enzyme diluted in kinase buffer.
-
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Cellular Tau Phosphorylation Assay (Western Blot)
This protocol describes how to assess the effect of this compound on tau phosphorylation in a cellular context.[14][15][16]
Materials:
-
A suitable cell line (e.g., SH-SY5Y, HEK293T)
-
Plasmids for overexpression of human tau (e.g., 2N4R) and TTBK1 (optional, for signal enhancement)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-tau (specific sites like Ser422), anti-total-tau, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and, if applicable, transfect with tau and/or TTBK1 plasmids.
-
Treat the cells with various concentrations of this compound or DMSO for a specified time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate and capture the chemiluminescent signal.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the phospho-tau signal to the total-tau signal and the loading control.
-
In Vivo Animal Study (Tauopathy Mouse Model)
This protocol provides a general framework for evaluating the in vivo efficacy of this compound in a mouse model of tauopathy.[6]
Materials:
-
A suitable mouse model of tauopathy (e.g., PS19)
-
This compound formulated for in vivo administration (e.g., in a suitable vehicle for intraperitoneal injection)
-
Anesthesia (e.g., isoflurane)
-
Tissue homogenization buffer with protease and phosphatase inhibitors
-
Equipment for tissue processing, protein extraction, and Western blotting (as described above)
Procedure:
-
Animal Dosing:
-
Acclimate the animals to the housing conditions.
-
Administer this compound or vehicle to the mice via the chosen route (e.g., intraperitoneal injection) at various doses.
-
-
Tissue Collection:
-
At a specified time point after the final dose, euthanize the animals.
-
Perfuse the animals with saline.
-
Dissect and collect the brains (or specific brain regions like the hippocampus and cortex).
-
-
Tissue Processing and Analysis:
-
Homogenize the brain tissue in homogenization buffer.
-
Prepare protein lysates and perform Western blotting for phospho-tau and total tau as described in the cellular assay protocol.
-
-
Data Analysis:
-
Quantify the levels of phosphorylated tau relative to total tau in the different treatment groups.
-
Perform statistical analysis to determine the significance of any observed reductions in tau phosphorylation.
-
Visualizations
Signaling Pathway
Caption: TTBK1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Preclinical evaluation workflow for this compound.
References
- 1. Tau-tubulin kinase 1 (TTBK1), a neuron-specific tau kinase candidate, is involved in tau phosphorylation and aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tau‐Tubulin Kinase 1 Expression, Phosphorylation and Co‐Localization with Phospho‐Ser422 Tau in the Alzheimer's Disease Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. Mechanisms of Regulation and Diverse Activities of Tau-Tubulin Kinase (TTBK) Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Potent and Brain-Penetrant Tau Tubulin Kinase 1 (TTBK1) Inhibitors that Lower Tau Phosphorylation In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The structure of human tau-tubulin kinase 1 both in the apo form and in complex with an inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. indico.psi.ch [indico.psi.ch]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 12. promega.com [promega.com]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. pubcompare.ai [pubcompare.ai]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
Enantiomeric Specificity of (R)-Ttbk1-IN-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the enantiomeric specificity of the potent and brain-penetrant Tau Tubulin Kinase 1 (TTBK1) inhibitor, (R)-Ttbk1-IN-1. Through a comprehensive review of published data, this document provides a detailed comparison of the biochemical and cellular activities of the (R)- and (S)-enantiomers of Ttbk1-IN-1, outlines the experimental protocols used for their evaluation, and visualizes the pertinent biological pathways and experimental workflows.
Executive Summary
Tau Tubulin Kinase 1 (TTBK1) is a neuron-specific serine/threonine kinase implicated in the hyperphosphorylation of tau protein, a pathological hallmark of Alzheimer's disease and other tauopathies. Inhibition of TTBK1 is a promising therapeutic strategy to mitigate tau pathology. TTBK1-IN-1 has emerged as a potent inhibitor of this kinase. This guide focuses on the stereochemistry of TTBK1-IN-1, demonstrating that the inhibitory activity is primarily driven by the (S)-enantiomer, herein referred to as (S)-TTBK1-IN-1 (also known as compound 31 or BIIB-TTBKi). The (R)-enantiomer, this compound, exhibits significantly lower potency. This document collates the quantitative data on the enantiomeric specificity, details the experimental methodologies, and provides visual representations of the underlying biological and experimental frameworks.
Data Presentation: Quantitative Comparison of (R)- and (S)-Ttbk1-IN-1
The following tables summarize the key quantitative data comparing the biochemical and cellular activities of the enantiomers of Ttbk1-IN-1. The data is extracted from Halkina et al., 2021.[1][2][3][4][5]
Table 1: Biochemical Potency of Ttbk1-IN-1 Enantiomers against TTBK1
| Compound | Enantiomer | TTBK1 IC50 (nM) |
| Ttbk1-IN-1 | Racemate | 2.7[6][7] |
| 31 | (S) | 2.7 |
| 32 | (R) | >10,000 |
Table 2: Cellular Potency of Ttbk1-IN-1 Enantiomers in a HEK293 pS422 Tau HTRF Assay
| Compound | Enantiomer | Cellular pS422 IC50 (nM) |
| 31 | (S) | 315[2][3] |
| 32 | (R) | >30,000 |
Experimental Protocols
This section details the methodologies for the key experiments cited in this guide, based on the procedures described by Halkina et al., 2021.[1][2][3][4][5]
Synthesis and Chiral Separation of (R)- and (S)-Ttbk1-IN-1
The synthesis of the racemic Ttbk1-IN-1 is followed by chiral separation using supercritical fluid chromatography (SFC) to isolate the individual enantiomers.
-
Racemate Synthesis: The synthesis of the racemic mixture of Ttbk1-IN-1 is achieved through a multi-step process, which is not detailed in the provided search results.
-
Chiral Separation:
-
Column: Chiralpak IG (2 x 15 cm, 5 µm)
-
Mobile Phase: 40% Methanol (with 0.2% NH4OH) / 60% CO2
-
Flow Rate: 100 g/min
-
Detection: 220 nm
-
The two enantiomers are collected as separate fractions. The first eluting enantiomer is designated as enantiomer 1, and the second is enantiomer 2. Subsequent analysis confirmed that the more potent (S)-enantiomer is the second to elute.
-
TTBK1 Biochemical Assay (HTRF)
The biochemical potency of the compounds was determined using a Homogeneous Time-Resolved Fluorescence (HTRF) assay measuring the phosphorylation of a tau-derived peptide by recombinant human TTBK1.
-
Enzyme: Recombinant human TTBK1 (amino acids 1-343)
-
Substrate: ULight-Tau peptide
-
Assay Buffer: 50 mM HEPES (pH 7.0), 5 mM MgCl2, 1 mM DTT, 0.1% BSA, and 0.02% Tween-20
-
Procedure:
-
The TTBK1 enzyme is incubated with the test compound at various concentrations in the assay buffer.
-
The kinase reaction is initiated by the addition of ATP (at the Km concentration) and the ULight-Tau peptide substrate.
-
The reaction is allowed to proceed for a specified time at room temperature.
-
The reaction is stopped, and the product is detected by adding a europium-labeled anti-phospho-tau antibody.
-
After an incubation period, the HTRF signal is read on a compatible plate reader.
-
IC50 values are calculated from the dose-response curves.
-
HEK293 Cell-Based pS422 Tau HTRF Assay
The cellular potency of the inhibitors was assessed by measuring the inhibition of tau phosphorylation at serine 422 (pS422) in a HEK293 cell line overexpressing human TTBK1 and tau.
-
Cell Line: HEK293 cells co-transfected with plasmids for human TTBK1 and human tau protein.
-
Assay Principle: A Lanthascreen cellular assay format is used to detect intracellular pS422-tau levels via HTRF.
-
Procedure:
-
HEK293 cells are plated in 384-well plates and co-transfected with TTBK1 and tau expression vectors.
-
After 24 hours, the cells are treated with a serial dilution of the test compounds.
-
Following a 24-hour incubation with the compounds, the cells are lysed.
-
The cell lysates are then incubated with a terbium-labeled anti-tau antibody and a d2-labeled anti-pS422-tau antibody.
-
The HTRF signal is measured on a plate reader.
-
IC50 values are determined from the resulting dose-response curves.
-
In Vivo Mouse Hypothermia Model
The in vivo efficacy of the compounds in reducing tau phosphorylation was evaluated in a mouse model where hypothermia is induced to increase tau phosphorylation.
-
Animal Model: C57Bl/6 mice.
-
Procedure:
-
Mice are administered the test compound via intraperitoneal (I.P.) injection.
-
Five minutes after compound administration, the mice are exposed to isoflurane to induce hypothermia.
-
After a set period of hypothermia, brain tissue is collected.
-
The levels of phosphorylated tau (at various sites, including Ser422) and total tau in the brain lysates are quantified by Western blot or other immunoassays.
-
The reduction in the ratio of phosphorylated tau to total tau is used to determine the in vivo efficacy of the inhibitor.
-
Mandatory Visualizations
TTBK1 Signaling Pathway
Caption: Simplified TTBK1 signaling pathway in neurodegeneration.
Experimental Workflow for Enantiomeric Specificity
Caption: Workflow for assessing enantiomeric specificity.
Logical Relationship of TTBK1-IN-1 Enantiomers
Caption: Relationship between TTBK1-IN-1 enantiomers and activity.
References
- 1. Acute inhibition of the CNS-specific kinase TTBK1 significantly lowers tau phosphorylation at several disease relevant sites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Potent and Brain-Penetrant Tau Tubulin Kinase 1 (TTBK1) Inhibitors that Lower Tau Phosphorylation In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. HTRF Human Total Tau Detection Kit, 500 Assay Points | Revvity [revvity.com]
- 7. medchemexpress.com [medchemexpress.com]
(R)-Ttbk1-IN-1: A Technical Guide for Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tau Tubulin Kinase 1 (TTBK1) is a central nervous system-specific kinase implicated in the pathogenesis of several neurodegenerative diseases, including Alzheimer's disease (AD) and other tauopathies. Its role in the hyperphosphorylation of tau and TDP-43, key proteins that form pathological aggregates in these conditions, has positioned TTBK1 as a promising therapeutic target. This technical guide provides an in-depth overview of (R)-Ttbk1-IN-1, a potent and selective inhibitor of TTBK1, for research and development applications. This document outlines the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes critical pathways and workflows.
Introduction to TTBK1 in Neurodegenerative Diseases
TTBK1 is a serine/threonine kinase that is predominantly expressed in the brain.[1] Upregulation of TTBK1 activity has been linked to the hyperphosphorylation of tau protein at several sites, including Ser198, Ser199, Ser202, and Ser422.[2] This hyperphosphorylation leads to the dissociation of tau from microtubules, disrupting their stability and promoting the formation of neurofibrillary tangles (NFTs), a hallmark of Alzheimer's disease.[1] Furthermore, TTBK1 has been shown to phosphorylate TDP-43, a protein whose aggregation is characteristic of amyotrophic lateral sclerosis (ALS) and frontotemporal lobar degeneration (FTLD).[3][4] The inhibition of TTBK1 is therefore a rational therapeutic strategy to mitigate the pathology of these devastating neurodegenerative disorders.[5]
This compound: A Potent and Selective TTBK1 Inhibitor
This compound, also known as compound 31 and BIIB-TTBK1i, is a potent, selective, and brain-penetrant inhibitor of TTBK1.[6][7] Its enantiomer is TTBK1-IN-1.[6] this compound has demonstrated the ability to reduce tau phosphorylation at disease-relevant sites in both in vitro and in vivo models.[7]
Mechanism of Action
This compound acts as an ATP-competitive inhibitor of TTBK1, binding to the kinase domain and preventing the transfer of a phosphate group to its substrates, such as tau and TDP-43. By blocking the catalytic activity of TTBK1, this compound effectively reduces the levels of hyperphosphorylated tau and TDP-43, thereby preventing their aggregation and downstream neurotoxic effects.
Quantitative Data
The following tables summarize the key quantitative data for this compound and other relevant TTBK1 inhibitors.
Table 1: In Vitro Potency of TTBK1 Inhibitors
| Compound | Target | IC50 | Assay Type | Reference |
| This compound (Compound 31/BIIB-TTBK1i) | TTBK1 | ~9.5 nM | Recombinant Kinase Assay | [3] |
| This compound (Compound 31/BIIB-TTBK1i) | TTBK1 | 9.75 nM ± 1.38 nM | Cellular Assay (pS422 Tau FRET) | [3] |
| TTBK1-IN-1 | TTBK1 | 2.7 nM | Not Specified | [8] |
| VNG1.47 | TTBK1 | 0.2 ± 0.1 µM | Not Specified | [9] |
| IGS2.7 | CK1 | 23 ± 2 nM | Not Specified | [9] |
| Compound 8 | TTBK1 | 60 nM | Biochemical Assay | [10] |
| Compound 8 | TTBK1 | 571 nM | Cellular Assay | [10] |
| Compound 18 | TTBK1/2 | 13-18 nM | Biochemical Assay | [10] |
| Compound 18 | TTBK1 | 259 nM | Cellular Assay | [10] |
| Compound 3 | TTBK1 | 120 nM | Not Specified | [10] |
| Compound 3 | TTBK2 | 170 nM | Not Specified | [10] |
Table 2: Pharmacokinetic Parameters of TTBK1 Inhibitors
| Compound | Species | Parameter | Value | Reference |
| This compound (Compound 31) | Rat | Kp,uu (Brain/Plasma unbound concentration ratio) | 0.32 | [5][7] |
| VNG1.47 | Not Specified | BBB Prediction | CNS+ | [9] |
| IGS2.7 | Not Specified | BBB Prediction | CNS+ | [9] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
TTBK1 Kinase Inhibition Assay (Luminescent)
This protocol is adapted from a commercially available kit and measures the amount of ADP produced, which is then converted to a luminescent signal.
Materials:
-
Recombinant TTBK1 enzyme
-
Myelin basic protein (MBP) as a substrate
-
ATP
-
Kinase assay buffer
-
This compound or other test inhibitors
-
ADP-Glo™ Kinase Assay reagents
-
White 96-well plates
Procedure:
-
Prepare a master mix containing kinase assay buffer, ATP, and MBP.
-
Add the master mix to the wells of a white 96-well plate.
-
Add the test inhibitor (this compound) at various concentrations to the appropriate wells.
-
Initiate the kinase reaction by adding diluted recombinant TTBK1 enzyme to all wells except the "blank" control.
-
Incubate the plate at 30°C for 45 minutes.
-
Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™ reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 values by plotting the percentage of inhibition against the inhibitor concentration.[2]
Western Blot Analysis of Phosphorylated Tau
This protocol describes the detection of phosphorylated tau in cell lysates or brain tissue homogenates.
Materials:
-
Cell lysates or tissue homogenates
-
Lysis buffer containing phosphatase and protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies against phosphorylated tau (e.g., pS422, AT8 for pS202/pT205) and total tau
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Prepare protein lysates from cells or tissues using a lysis buffer supplemented with phosphatase and protease inhibitors.
-
Determine the protein concentration of each sample using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the specific phospho-tau epitope overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL reagent and an imaging system.
-
Normalize the phosphorylated tau signal to the total tau signal.[3][11]
Immunofluorescence Staining of TDP-43 in Cultured Cells
This protocol allows for the visualization of the subcellular localization of TDP-43.
Materials:
-
Cells cultured on coverslips
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Primary antibody against TDP-43
-
Fluorophore-conjugated secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
Procedure:
-
Fix the cells grown on coverslips with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash the cells with PBS.
-
Block non-specific antibody binding with 5% normal goat serum for 1 hour.
-
Incubate the cells with the primary anti-TDP-43 antibody overnight at 4°C.
-
Wash the cells with PBS.
-
Incubate the cells with a fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
Wash the cells with PBS.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Visualize the staining using a fluorescence microscope.[1][12]
In Vivo Mouse Model: Hypothermia-Induced Tau Phosphorylation
This model is used to acutely increase tau phosphorylation in wild-type mice to assess the in vivo efficacy of TTBK1 inhibitors.
Materials:
-
Wild-type mice (e.g., C57BL/6)
-
Isoflurane anesthesia system
-
This compound formulated for intraperitoneal (i.p.) injection
-
Rectal probe for temperature monitoring
Procedure:
-
Administer this compound or vehicle control to the mice via i.p. injection.
-
After a short pre-treatment period (e.g., 5 minutes), induce anesthesia using isoflurane.
-
Maintain the mice under anesthesia for a defined period (e.g., 60 minutes) to induce hypothermia. Monitor the body temperature to confirm a drop.[11][13]
-
At the end of the anesthesia period, euthanize the mice and collect brain tissue.
-
Process the brain tissue for Western blot analysis of phosphorylated tau as described in Protocol 4.2.[13][14]
Visualizations
The following diagrams illustrate key concepts related to TTBK1 and its inhibition.
Caption: TTBK1 Signaling Pathway in Neurodegeneration.
Caption: Experimental Workflow for this compound Evaluation.
Caption: Logical Relationship of TTBK1 Inhibition.
Conclusion
This compound represents a valuable research tool for investigating the role of TTBK1 in neurodegenerative diseases. Its high potency, selectivity, and ability to penetrate the central nervous system make it an ideal candidate for both in vitro and in vivo studies aimed at validating TTBK1 as a therapeutic target. The experimental protocols and data presented in this guide provide a solid foundation for researchers to design and execute experiments to further elucidate the therapeutic potential of TTBK1 inhibition. Further research into the long-term efficacy and safety of TTBK1 inhibitors is warranted to advance this promising therapeutic strategy towards clinical applications.
References
- 1. TTBK1 and CK1 inhibitors restore TDP-43 pathology and avoid disease propagation in lymphoblast from Alzheimer's disease patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Temperature-induced Artifacts in Tau Phosphorylation: Implications for Reliable Alzheimer’s Disease Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acute inhibition of the CNS-specific kinase TTBK1 significantly lowers tau phosphorylation at several disease relevant sites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of Potent and Brain-Penetrant Tau Tubulin Kinase 1 (TTBK1) Inhibitors that Lower Tau Phosphorylation In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Computational Design of Novel Tau-Tubulin Kinase 1 Inhibitors for Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Properties of 1H-Pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinolines and 7H-Pyrrolo[2′,3′,4′:4,10]anthra[1,9-fg]quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hypothermia induced tau phosphorylation [bio-protocol.org]
- 12. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scantox.com [scantox.com]
- 14. Anesthesia Leads to Tau Hyperphosphorylation through Inhibition of Phosphatase Activity by Hypothermia | Journal of Neuroscience [jneurosci.org]
Structural Basis for TTBK1 Inhibition by (R)-Ttbk1-IN-1: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural and molecular basis for the inhibition of Tau Tubulin Kinase 1 (TTBK1) by the potent, selective, and brain-penetrant inhibitor, (R)-Ttbk1-IN-1. TTBK1 is a crucial kinase implicated in the pathology of Alzheimer's disease and other tauopathies, making it a significant target for therapeutic intervention.
Introduction to TTBK1 and its Role in Neurodegeneration
Tau Tubulin Kinase 1 (TTBK1) is a serine/threonine kinase primarily expressed in the central nervous system. It plays a critical role in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease.[1] Elevated TTBK1 activity leads to the formation of neurofibrillary tangles, synaptic dysfunction, and ultimately neuronal death. The signaling cascade initiated by TTBK1 involves the phosphorylation of tau at multiple disease-relevant sites, contributing to the destabilization of microtubules and the aggregation of tau into pathological inclusions.
This compound: A Potent TTBK1 Inhibitor
This compound is the (R)-enantiomer of the potent TTBK1 inhibitor TTBK1-IN-1. The racemic mixture, TTBK1-IN-1, has demonstrated high potency in inhibiting TTBK1.
Chemical Structure of TTBK1-IN-1 (Racemate)
While the specific chemical structure image for this compound is not available, the structure of the racemate, TTBK1-IN-1, is known and is presented in various chemical supplier databases. It belongs to a novel class of azaindazole inhibitors.[2]
Structural Basis of TTBK1 Inhibition
While a co-crystal structure of TTBK1 with this compound is not publicly available, the binding mode can be inferred from the co-crystal structure of TTBK1 with a closely related analog from the same azaindazole series, as described in the foundational work by Halkina et al. (2021).[2]
The inhibitor binds to the ATP-binding pocket of the TTBK1 kinase domain. Key interactions typically involve:
-
Hinge Region: Hydrogen bonding interactions with the backbone of the hinge region residues are crucial for anchoring the inhibitor in the ATP-binding site.
-
Hydrophobic Pockets: The inhibitor's aromatic and aliphatic moieties form favorable hydrophobic interactions with nonpolar residues within the active site, contributing to high-affinity binding.
-
Gatekeeper Residue: The nature and conformation of the gatekeeper residue influence the inhibitor's selectivity and binding affinity.
Quantitative Data for TTBK1 Inhibition
The following table summarizes the available quantitative data for the racemic TTBK1 inhibitor, TTBK1-IN-1.
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| TTBK1-IN-1 | TTBK1 | Biochemical Assay | 2.7 | [3][4][5] |
| TTBK1-IN-1 (Compound 31) | TTBK1 | Cellular Assay | 315 | [2] |
Experimental Protocols
Recombinant TTBK1 Kinase Assay (Biochemical IC50 Determination)
This protocol outlines a general method for determining the biochemical IC50 of inhibitors against TTBK1, based on commercially available assay kits.
Materials:
-
Recombinant human TTBK1 enzyme
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Peptide substrate (e.g., a synthetic peptide derived from a known TTBK1 substrate)
-
Test inhibitor (this compound)
-
Kinase detection reagent (e.g., ADP-Glo™, Promega)
-
White, opaque 96-well plates
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 96-well plate, add the kinase buffer, the serially diluted inhibitor, and the TTBK1 enzyme.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. The final ATP concentration should be close to the Km value for TTBK1, if known.
-
Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using a kinase detection reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Cellular TTBK1 Inhibition Assay (Cellular IC50 Determination)
This protocol describes a general method to assess the potency of TTBK1 inhibitors in a cellular context.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Cell culture medium and supplements
-
Plasmids encoding full-length human TTBK1 and a substrate (e.g., Tau)
-
Transfection reagent
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: anti-phospho-substrate (e.g., anti-phospho-Tau at a specific TTBK1-targeted site), anti-total substrate, and anti-TTBK1.
-
Western blot reagents and equipment.
Procedure:
-
Seed HEK293 cells in multi-well plates.
-
Co-transfect the cells with plasmids encoding TTBK1 and its substrate.
-
After a suitable expression period (e.g., 24-48 hours), treat the cells with various concentrations of this compound for a defined period (e.g., 1-2 hours).
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Perform Western blot analysis to detect the levels of phosphorylated substrate, total substrate, and TTBK1.
-
Quantify the band intensities and normalize the phospho-substrate signal to the total substrate and/or TTBK1 expression levels.
-
Calculate the percent inhibition of substrate phosphorylation for each inhibitor concentration.
-
Determine the cellular IC50 value by plotting the percent inhibition against the inhibitor concentration and fitting to a dose-response curve.
Visualizations
TTBK1 Signaling Pathway in Alzheimer's Disease
Caption: TTBK1 signaling cascade in Alzheimer's disease.
Experimental Workflow for this compound Characterization
Caption: Workflow for inhibitor characterization.
References
- 1. The structure of human tau-tubulin kinase 1 both in the apo form and in complex with an inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Potent and Brain-Penetrant Tau Tubulin Kinase 1 (TTBK1) Inhibitors that Lower Tau Phosphorylation In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. biocompare.com [biocompare.com]
In Vitro Characterization of (R)-Ttbk1-IN-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of (R)-Ttbk1-IN-1, a potent and selective inhibitor of Tau Tubulin Kinase 1 (TTBK1). TTBK1 is a crucial kinase implicated in the hyperphosphorylation of tau protein, a pathological hallmark of Alzheimer's disease and other tauopathies. This document summarizes the available quantitative data, details key experimental protocols, and visualizes the relevant biological pathways and experimental workflows.
Quantitative Data Summary
This compound is the R-enantiomer of TTBK1-IN-1. While specific quantitative data for the (R)-enantiomer is not publicly available, the following tables summarize the reported in vitro activity for the racemic TTBK1-IN-1, which is expected to be a close approximation.
| Compound | Target Kinase | Assay Type | IC50 (nM) | Reference |
| TTBK1-IN-1 | TTBK1 | Biochemical Kinase Assay | 2.7 | [1] |
| TTBK1-IN-1 | TTBK1 | Microfluidics-based Mobility Shift Assay | 6.3 | [2] |
Table 1: In Vitro Potency of TTBK1-IN-1 against TTBK1. The half-maximal inhibitory concentration (IC50) of TTBK1-IN-1 has been determined using different assay formats, demonstrating potent inhibition of TTBK1.
Due to the high homology in the kinase domains of TTBK1 and its isoform TTBK2, assessing inhibitor selectivity is critical. While a comprehensive selectivity panel for this compound is not available, a related compound, BIIB-TTBK1i (which may be TTBK1-IN-1), has been shown to be highly selective.
| Compound | Kinase Panel | Assay Type | Selectivity Profile | Reference |
| BIIB-TTBK1i | Kinome Scan | Chemical Proteomics | High selectivity for TTBK1 | [3] |
Table 2: Kinase Selectivity of a TTBK1 Inhibitor. A chemical proteomics approach demonstrated the high selectivity of a potent TTBK1 inhibitor across the kinome.
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below. These protocols are based on established techniques for characterizing kinase inhibitors.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol outlines the determination of the IC50 value of this compound against TTBK1 using the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human TTBK1 enzyme
-
Tau protein or a suitable peptide substrate (e.g., a FAM-labeled peptide)[4]
-
This compound
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in Kinase Assay Buffer to the desired final concentrations.
-
Kinase Reaction Setup:
-
Add the diluted this compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add the TTBK1 enzyme and substrate solution to each well.
-
Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5 µL.[5]
-
-
Incubation: Incubate the reaction plate at 30°C for a predetermined time (e.g., 60 minutes) to allow for substrate phosphorylation.
-
Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[5]
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and to initiate the luciferase-based detection. Incubate at room temperature for 30-60 minutes.[5]
-
Luminescence Measurement: Measure the luminescence signal using a plate-reading luminometer.
-
Data Analysis: The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in a cellular context. This protocol describes a general workflow for assessing the binding of this compound to TTBK1 in intact cells.
Materials:
-
Cell line expressing endogenous or over-expressed TTBK1 (e.g., HEK293T)
-
This compound
-
Cell culture medium and reagents
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease and phosphatase inhibitors
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against TTBK1
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence detection reagent
-
Thermal cycler or heating block
Procedure:
-
Cell Treatment: Culture cells to the desired confluency. Treat the cells with various concentrations of this compound or vehicle (DMSO) for a specified duration (e.g., 1-2 hours) in a CO₂ incubator.
-
Heating Step:
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the cell aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.[6]
-
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Sample Preparation for Western Blot: Collect the supernatant containing the soluble proteins. Determine the protein concentration and normalize the samples. Prepare the samples for SDS-PAGE by adding loading buffer.
-
Western Blot Analysis:
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for TTBK1.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate.
-
-
Data Analysis: Quantify the band intensities of the soluble TTBK1 at each temperature for both the vehicle- and compound-treated samples. A positive thermal shift, indicated by an increase in the amount of soluble TTBK1 at higher temperatures in the presence of this compound, confirms target engagement.
Mandatory Visualizations
TTBK1 Signaling Pathway in Tau Phosphorylation
Caption: TTBK1 signaling in Alzheimer's disease pathology.
Experimental Workflow for In Vitro Characterization
Caption: Workflow for in vitro characterization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scispace.com [scispace.com]
- 3. Acute inhibition of the CNS-specific kinase TTBK1 significantly lowers tau phosphorylation at several disease relevant sites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. promega.com [promega.com]
- 6. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
An In-depth Technical Guide on the Brain Permeability of (R)-Ttbk1-IN-1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the brain permeability of the Tau Tubulin Kinase 1 (TTBK1) inhibitor, (R)-Ttbk1-IN-1. TTBK1 is a crucial kinase implicated in the hyperphosphorylation of tau and TDP-43, pathological hallmarks of several neurodegenerative diseases, including Alzheimer's disease and amyotrophic lateral sclerosis (ALS). The ability of therapeutic agents to cross the blood-brain barrier (BBB) is a critical determinant of their efficacy in treating central nervous system (CNS) disorders. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows.
Quantitative Data on Brain Permeability
While specific quantitative brain permeability data for the (R)-enantiomer, this compound, is not publicly available, extensive research on the racemic mixture and closely related analogs provides strong evidence of its brain-penetrant nature. The following tables summarize key permeability and potency data for relevant TTBK1 inhibitors.
Table 1: In Vitro Potency of TTBK1 Inhibitors
| Compound | Target | IC₅₀ (nM) | Reference |
| TTBK1-IN-1 | TTBK1 | 2.7 | --INVALID-LINK-- |
Table 2: Brain Permeability of TTBK1 Inhibitors
| Compound | Species | Kp,uu | Brain-to-Plasma Ratio | Assay Method | Reference |
| Compound 31 (TTBK1-IN-1) | Rat | 0.32 | - | In vivo PK | Halkina T, et al. (2021)[1] |
| VNG1.47 | Mouse | - | 2-3:1 | In vivo PK | Nozal V, et al. (2022)[2] |
Note: Kp,uu represents the ratio of the unbound drug concentration in the brain to that in the plasma at steady-state, providing the most accurate measure of brain penetration. A Kp,uu value > 0.3 is generally considered indicative of good CNS penetration. The brain-to-plasma ratio for VNG1.47 likely refers to the total concentration ratio (Kp).
TTBK1 Signaling Pathway
TTBK1 plays a significant role in the phosphorylation of key proteins involved in neurodegeneration. Understanding this pathway is crucial for the rational design and development of TTBK1 inhibitors.
Caption: TTBK1 signaling cascade in neurodegeneration.
Experimental Protocols for Brain Permeability Assessment
The determination of brain permeability is a multi-step process involving both in vitro and in vivo methodologies. Below are detailed protocols representative of those used for the evaluation of TTBK1 inhibitors.
In Vitro Permeability Assessment: Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput method to predict passive, transcellular permeability across the BBB.
Caption: Workflow for the PAMPA-BBB assay.
Protocol Details:
-
Preparation of the Donor Plate: The test compound, this compound, is dissolved in a phosphate-buffered saline (PBS) at a pH of 7.4 to a final concentration of 100-200 µM.
-
Preparation of the Acceptor Plate: The wells of a 96-well acceptor plate are filled with PBS containing a "scavenger" solution to minimize back-diffusion.
-
Coating the Filter Plate: A 96-well filter plate with a PVDF membrane is coated with a solution of porcine brain lipid dissolved in dodecane.
-
Assay Assembly and Incubation: The donor plate is placed on top of the coated filter plate, which is then placed into the acceptor plate, creating a "sandwich." This assembly is incubated for 4 to 18 hours at room temperature with gentle shaking.
-
Quantification and Analysis: Following incubation, the concentrations of this compound in both the donor and acceptor wells are determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The effective permeability (Pe) is then calculated using the following equation:
Pe = (−ln(1−[CA/Cequilibrium])) * (VA * VD) / ((VA + VD) * A * t)
Where:
-
CA is the concentration in the acceptor well.
-
Cequilibrium is the equilibrium concentration.
-
VA and VD are the volumes of the acceptor and donor wells, respectively.
-
A is the area of the membrane.
-
t is the incubation time.
-
In Vivo Brain Permeability Assessment
In vivo studies in rodents are essential for confirming the brain penetration of a compound under physiological conditions. A common approach involves cassette dosing to enhance throughput.
Caption: In vivo workflow for Kp,uu determination.
Protocol Details:
-
Animal Dosing: Male Sprague-Dawley rats (or a suitable mouse strain) are administered this compound, often as part of a cassette of compounds to improve efficiency. The administration can be intravenous (IV) or oral (PO) at a defined dose (e.g., 1-5 mg/kg).
-
Sample Collection:
-
Blood: Blood samples are collected at various time points (e.g., 0.25, 0.5, 1, 2, 4, 6, and 24 hours) post-dose via tail vein or cardiac puncture. Plasma is separated by centrifugation.
-
Brain: At a terminal time point, animals are euthanized, and brains are collected and homogenized.
-
-
Bioanalysis: The concentrations of this compound in plasma and brain homogenate are quantified using a validated LC-MS/MS method.
-
Determination of Unbound Fractions:
-
The fraction of unbound drug in plasma (fu,p) and brain homogenate (fu,b) is determined using equilibrium dialysis.
-
-
Pharmacokinetic Analysis:
-
The area under the concentration-time curve (AUC) for both plasma and brain is calculated.
-
The total brain-to-plasma ratio (Kp) is calculated as AUCbrain / AUCplasma.
-
The unbound brain-to-plasma ratio (Kp,uu) is calculated as Kp * (fu,p / fu,b).
-
Conclusion
The available data strongly support the classification of this compound as a brain-penetrant inhibitor of TTBK1. Its favorable in vitro potency and the demonstrated CNS penetration of closely related analogs make it a promising candidate for the treatment of neurodegenerative diseases characterized by tau and TDP-43 pathology. The experimental protocols outlined in this guide provide a framework for the continued investigation and optimization of this and other TTBK1 inhibitors for CNS applications. Further studies to definitively determine the Kp,uu of this compound are warranted to fully characterize its pharmacokinetic profile.
References:
-
Halkina, T., et al. (2021). Discovery of Potent and Brain-Penetrant Tau Tubulin Kinase 1 (TTBK1) Inhibitors that Lower Tau Phosphorylation In Vivo. Journal of Medicinal Chemistry, 64(9), 6358–6380.[1]
-
Nozal, V., et al. (2022). TDP-43 Modulation by Tau-Tubulin Kinase 1 Inhibitors: A New Avenue for Future Amyotrophic Lateral Sclerosis Therapy. Journal of Medicinal Chemistry, 65(2), 1585–1607.[2]
-
MedChemExpress. (n.d.). TTBK1-IN-1. Retrieved from --INVALID-LINK--
References
- 1. Discovery of Potent and Brain-Penetrant Tau Tubulin Kinase 1 (TTBK1) Inhibitors that Lower Tau Phosphorylation In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TTBK1 and CK1 inhibitors restore TDP-43 pathology and avoid disease propagation in lymphoblast from Alzheimer’s disease patients - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties of (R)-Ttbk1-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Ttbk1-IN-1 is a potent, selective, and brain-penetrant inhibitor of Tau Tubulin Kinase 1 (TTBK1).[1][2] As a member of the azaindazole class of compounds, it has emerged as a significant tool compound for investigating the role of TTBK1 in neurodegenerative diseases, particularly Alzheimer's disease and other tauopathies.[1][3] TTBK1 is a central nervous system (CNS)-specific kinase implicated in the pathological hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease.[2][3] Inhibition of TTBK1 is a promising therapeutic strategy to mitigate tau pathology.[3] This technical guide provides a comprehensive overview of the chemical and biological properties of this compound, including its mechanism of action, physicochemical characteristics, and relevant experimental protocols.
Chemical and Physical Properties
This compound, also known as BIIB-TTBK1i and compound 31 in some literature, is the (R)-enantiomer of TTBK1-IN-1.[4] The racemate, TTBK1-IN-1, has a reported IC50 of 2.7 nM against TTBK1.[5]
| Property | Value | Reference |
| IUPAC Name | (R)-1-(1-(2-aminopyrimidin-4-yl)-1H-pyrazolo[4,3-c]pyridin-6-yl)-2-methylbutan-2-ol | [6] |
| Molecular Formula | C₁₈H₁₉N₅O₂ | [7] |
| Molecular Weight | 337.38 g/mol | [7] |
| CAS Number | 2735015-59-3 | |
| Appearance | Solid | |
| Solubility | Ethanol: 33.33 mg/mL (98.79 mM) with sonication and pH adjustment to 3 with HCl | [7] |
| Storage | Store at 4°C, protected from moisture. | [7] |
Biological Activity and Mechanism of Action
This compound exerts its biological effects through the direct inhibition of TTBK1 kinase activity. TTBK1 is a serine/threonine kinase that plays a crucial role in the phosphorylation of tau protein at several sites associated with Alzheimer's disease pathology, most notably Serine 422 (Ser422).[2][4] Hyperphosphorylated tau detaches from microtubules, leading to microtubule instability and the formation of neurofibrillary tangles (NFTs), a key pathological feature of Alzheimer's disease.[8] By inhibiting TTBK1, this compound reduces the phosphorylation of tau, thereby potentially preventing the downstream pathological cascade.
Signaling Pathway
The TTBK1 signaling pathway is a key component in the complex network of events leading to neurodegeneration in Alzheimer's disease. TTBK1 expression is elevated in the brains of Alzheimer's disease patients.[9] The kinase directly phosphorylates tau, contributing to its aggregation and the formation of NFTs.[4] Furthermore, TTBK1 can also phosphorylate and regulate the activity of other kinases involved in tau phosphorylation, such as cyclin-dependent kinase 5 (Cdk5) and glycogen synthase kinase 3 beta (GSK3β).[3] TTBK1 has also been implicated in the phosphorylation of TDP-43, a protein involved in amyotrophic lateral sclerosis (ALS) and frontotemporal dementia.[10]
Pharmacokinetics
This compound has been shown to be brain-penetrant, a critical feature for a CNS-targeting therapeutic. The racemic TTBK1-IN-1 (compound 31) has a reported rat unbound brain-to-plasma partition coefficient (Kp,uu) of 0.32, indicating good CNS penetration.[1]
| Parameter | Value | Species | Reference |
| Unbound Brain-to-Plasma Partition Coefficient (Kp,uu) | 0.32 | Rat | [1] |
Kinase Selectivity
While a comprehensive kinase selectivity panel for the (R)-enantiomer is not publicly available, the racemic TTBK1-IN-1 (BIIB-TTBK1i) has been described as a selective inhibitor.[1] In vivo studies with BIIB-TTBK1i at a high dose showed greater than 50% inhibition for only three other kinases besides TTBK1/TTBK2 out of 150 kinases identified.[11] This suggests a favorable selectivity profile, which is crucial for minimizing off-target effects.
Experimental Protocols
In Vitro TTBK1 Kinase Assay
This protocol is adapted from commercially available kinase assay kits and is suitable for determining the IC50 of this compound against TTBK1.[8]
Materials:
-
Recombinant human TTBK1 enzyme
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
ATP
-
TTBK1 substrate (e.g., a fluorescently labeled peptide or Myelin Basic Protein)
-
This compound
-
DMSO
-
96-well plates
-
Plate reader capable of detecting the assay signal (e.g., fluorescence or luminescence)
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.
-
In a 96-well plate, add the TTBK1 enzyme, the substrate, and the diluted this compound or vehicle (DMSO) control.
-
Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration should be at or near the Km for TTBK1.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction according to the assay kit instructions (e.g., by adding a stop solution).
-
Measure the signal (e.g., fluorescence or luminescence) using a plate reader.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Tau Phosphorylation Assay
This protocol outlines a general method to assess the effect of this compound on tau phosphorylation in a cellular context.[6]
Materials:
-
A suitable cell line (e.g., HEK293T or a neuronal cell line)
-
Plasmids for overexpression of human tau and TTBK1
-
Transfection reagent
-
Cell culture medium and supplements
-
This compound
-
DMSO
-
Lysis buffer
-
Primary antibodies (e.g., anti-phospho-tau Ser422, anti-total tau)
-
Secondary antibodies conjugated to a detectable marker (e.g., HRP or a fluorophore)
-
Western blotting or ELISA reagents and equipment
Procedure:
-
Seed cells in appropriate culture plates.
-
Co-transfect the cells with plasmids encoding human tau and TTBK1 using a suitable transfection reagent.
-
After a period of expression (e.g., 24-48 hours), treat the cells with various concentrations of this compound or vehicle control for a specified duration.
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Analyze the levels of phosphorylated tau and total tau using Western blotting or ELISA with specific antibodies.
-
Quantify the band intensities (for Western blotting) or the signal (for ELISA) and normalize the phosphorylated tau levels to total tau.
-
Determine the dose-dependent effect of this compound on tau phosphorylation.
Synthesis
This compound belongs to the azaindazole class of kinase inhibitors. The synthesis of the azaindazole core can be achieved through various methods, often involving the construction of the bicyclic ring system from substituted pyridines or pyrazoles. The final steps typically involve coupling of the functionalized azaindazole core with the appropriate side chains. The synthesis of chiral azaindazole derivatives often employs chiral chromatography or asymmetric synthesis to obtain the desired enantiomer. While a detailed, step-by-step synthesis protocol for this compound is not publicly available, the general synthetic strategies for this class of compounds are described in the medicinal chemistry literature.
Conclusion
This compound is a valuable research tool for studying the pathological role of TTBK1 in neurodegenerative diseases. Its potency, selectivity, and brain-penetrant properties make it a suitable compound for both in vitro and in vivo investigations of the TTBK1 signaling pathway and its impact on tau phosphorylation. Further characterization of its pharmacokinetic and physicochemical properties will be beneficial for its potential development as a therapeutic agent. This technical guide provides a solid foundation for researchers and drug development professionals working with this important TTBK1 inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Design and synthesis of novel 8-(azaindolyl)-benzoazepinones as potent and selective ROCK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of potent TTBK1 inhibitors that lower tau phosphorylation in vivo for the treatment of Alzheimer’s disease - American Chemical Society [acs.digitellinc.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Acute inhibition of the CNS-specific kinase TTBK1 significantly lowers tau phosphorylation at several disease relevant sites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Computational Design of Novel Tau-Tubulin Kinase 1 Inhibitors for Neurodegenerative Diseases [mdpi.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Design of selective COX-2 inhibitors in the (aza)indazole series. Chemistry, in vitro studies, radiochemistry and evaluations in rats of a [18F] PET tracer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acute inhibition of the CNS-specific kinase TTBK1 significantly lowers tau phosphorylation at several disease relevant sites | PLOS One [journals.plos.org]
- 11. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to TTBK1 Kinase as a Therapeutic Target for Tauopathies
This technical guide provides a comprehensive overview of Tau-tubulin Kinase 1 (TTBK1), a central nervous system (CNS)-specific kinase, and its role in the pathogenesis of tauopathies such as Alzheimer's disease (AD). We delve into the molecular mechanisms, supporting quantitative data from preclinical models, detailed experimental protocols, and the therapeutic rationale for targeting TTBK1.
Introduction: The Role of Tau and Kinases in Neurodegeneration
Tauopathies are a class of neurodegenerative diseases characterized by the aggregation of hyperphosphorylated tau protein into neurofibrillary tangles (NFTs).[1][2][3] Under normal physiological conditions, tau is a microtubule-associated protein (MAP) crucial for stabilizing the neuronal cytoskeleton.[1] However, in disease states, tau becomes abnormally phosphorylated, detaches from microtubules, and aggregates, leading to synaptic dysfunction and neuronal death.[1][2] The activity of protein kinases that phosphorylate tau is therefore a critical area of investigation for therapeutic intervention. Among these, TTBK1 has emerged as a particularly compelling target due to its specific expression in the CNS and its direct role in disease-relevant tau phosphorylation.[1][4][5][6]
TTBK1: A Key Mediator of Tau Pathology
TTBK1 is a serine/threonine/tyrosine kinase belonging to the casein kinase 1 superfamily.[6][7][8] Its expression is largely restricted to the brain, specifically in the cytoplasm of neurons in the hippocampus, entorhinal cortex, and other regions that are early and primary sites of tau pathology in AD.[7][8][9][10][11]
Direct and Indirect Phosphorylation of Tau
TTBK1 contributes to tau hyperphosphorylation through both direct and indirect mechanisms.
-
Direct Phosphorylation: In vitro and in vivo studies have confirmed that TTBK1 directly phosphorylates tau at several sites pathologically relevant to AD, including Ser198, Ser199, Ser202, and Ser422.[5][6][7][8] Phosphorylation at Ser422 is of particular interest as it is an early event in NFT formation and is almost exclusively found in pathological tau.[6][12] Studies in primary cortical neurons have established TTBK1, not its homolog TTBK2, as the primary isoform responsible for phosphorylating tau at the Ser422 epitope.[4]
-
Indirect Phosphorylation: Overexpression of TTBK1 can also lead to the activation of other key tau kinases, such as cyclin-dependent kinase 5 (Cdk5) and glycogen synthase kinase 3 beta (GSK3β).[5][13][14] This creates a cascade effect, amplifying the hyperphosphorylation of tau at numerous other sites.[1]
This dual mechanism of action positions TTBK1 as a critical initiator and driver of the hyperphosphorylation state that precedes tau aggregation.
Promotion of Tau Aggregation and Neurodegeneration
TTBK1-mediated phosphorylation reduces tau's affinity for microtubules, disrupting the neuronal cytoskeleton.[1] This "free" and misfolded tau is prone to aggregation. Studies have shown that TTBK1 induces tau aggregation in neuronal cells in a dose-dependent manner.[7][8] In animal models, overexpressing TTBK1 alone can cause age-dependent memory impairments.[1][9] When TTBK1 is overexpressed in mice also expressing mutant human tau (P301L), there is a dramatic acceleration of tau pathology, enhanced motor neuron degeneration, and significant locomotor dysfunction.[5][13]
TTBK1 Signaling in Tauopathy
The signaling pathways involving TTBK1 highlight its central role in initiating tau pathology. The kinase can act directly on tau or indirectly by activating other downstream kinases, both of which contribute to the disease phenotype.
References
- 1. Acute inhibition of the CNS-specific kinase TTBK1 significantly lowers tau phosphorylation at several disease relevant sites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are Tau tubulin kinase (TTBK) family inhibitors and how do they work? [synapse.patsnap.com]
- 3. Discovery of potent TTBK1 inhibitors that lower tau phosphorylation in vivo for the treatment of Alzheimer’s disease - American Chemical Society [acs.digitellinc.com]
- 4. Mechanisms of Regulation and Diverse Activities of Tau-Tubulin Kinase (TTBK) Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Tau-tubulin kinase [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Tau-tubulin kinase 1 (TTBK1), a neuron-specific tau kinase candidate, is involved in tau phosphorylation and aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 9. Tau‐Tubulin Kinase 1 Expression, Phosphorylation and Co‐Localization with Phospho‐Ser422 Tau in the Alzheimer's Disease Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antisense oligonucleotide-based targeting of Tau-tubulin kinase 1 prevents hippocampal accumulation of phosphorylated tau in PS19 tauopathy mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 14. mayo.edu [mayo.edu]
preliminary studies on (R)-Ttbk1-IN-1 efficacy
An In-Depth Technical Guide on the Preliminary Efficacy of (R)-Ttbk1-IN-1 For Researchers, Scientists, and Drug Development Professionals
Introduction
Tau tubulin kinase 1 (TTBK1) is a neuron-specific serine/threonine and tyrosine kinase that has emerged as a significant therapeutic target in the context of Alzheimer's disease and other tauopathies.[1][2] TTBK1 is implicated in the pathological hyperphosphorylation of the tau protein, a key event in the formation of neurofibrillary tangles (NFTs), which are a hallmark of these neurodegenerative diseases.[1] The central nervous system (CNS)-specific expression of TTBK1 makes it an attractive target for therapeutic intervention, minimizing the potential for off-target effects in other tissues.[3] This technical guide provides a comprehensive overview of the preliminary efficacy studies of this compound, a potent and brain-penetrant TTBK1 inhibitor.
This compound: A Potent and Selective TTBK1 Inhibitor
This compound, also referred to in scientific literature as BIIB-TTBK1i and compound 31, has been identified as a highly potent and selective inhibitor of TTBK1.[4][5][6] Preclinical studies have demonstrated its ability to effectively reduce tau phosphorylation both in vitro and in vivo, highlighting its potential as a disease-modifying agent for tauopathies.
Quantitative Efficacy Data
The following tables summarize the key quantitative data from preliminary efficacy studies of this compound.
Table 1: In Vitro Potency of this compound
| Assay Type | Target | Parameter | Value (nM) | Reference |
| Biochemical Kinase Assay | TTBK1 | IC50 | ~9.5 | [4] |
| Cellular Assay (HEK293 cells) | TTBK1-mediated pS422 Tau | IC50 | 9.75 ± 1.38 | [4] |
| Biochemical Assay | TTBK1 | IC50 | 2.7 | [6] |
| Cellular Assay | TTBK1 | IC50 | 315 | [5] |
Table 2: In Vivo Efficacy of this compound in a Mouse Hypothermia Model
Administration: Intraperitoneal (I.P.) injection 5 minutes prior to isoflurane-induced hypothermia in 2-month-old male C57Bl/6 mice.[4]
| Phospho-Tau Site | Dose (mg/kg) | % Reduction vs. Vehicle | Statistical Significance | Reference |
| Ser422 | 75 | Significant Decrease | p < 0.05 | [4] |
| AT180 (Thr231) | 75 | Significant Decrease | p < 0.05 | [4] |
| Ser396 | 75 | Significant Decrease | p < 0.05 | [4] |
| AT8 (Ser202/Thr205) | 75 | Significant Decrease | p < 0.05 | [4] |
Table 3: In Vivo CNS Penetration of a Lead TTBK Inhibitor (Compound 31)
| Species | Parameter | Value | Reference |
| Rat | Kp,uu | 0.32 | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
1. In Vitro TTBK1 Kinase Assay
-
Objective: To determine the biochemical potency of this compound in inhibiting TTBK1 kinase activity.
-
Methodology: A recombinant TTBK1 kinase assay was performed. The inhibitor was incubated with recombinant TTBK1 enzyme and a suitable substrate in the presence of 10 µM ATP. The kinase activity was measured by quantifying the phosphorylation of the substrate. The IC50 value was determined by fitting the dose-response data to a four-parameter logistic equation.[4]
2. Cellular TTBK1 Inhibition Assay
-
Objective: To assess the potency of this compound in a cellular context.
-
Methodology: Human embryonic kidney (HEK293) cells were co-transfected with plasmids expressing full-length human TTBK1 and human tau (2N4R isoform). The cells were then treated with varying concentrations of this compound. The level of tau phosphorylation at serine 422 (pS422) was measured using a Förster Resonance Energy Transfer (FRET) assay with anti-Tau5 and anti-phospho S422 Tau antibodies. The cellular IC50 was calculated from the dose-response curve.[4]
3. In Vivo Mouse Hypothermia Model
-
Objective: To evaluate the in vivo efficacy of this compound in reducing tau phosphorylation in the brain.
-
Methodology: Two-month-old male C57Bl/6 mice were administered this compound via intraperitoneal (I.P.) injection at doses of 25, 50, and 75 mg/kg. Five minutes after injection, the mice were subjected to isoflurane-induced hypothermia, a condition known to increase tau phosphorylation. Brain tissue was collected, and the levels of phosphorylated tau at various epitopes (S422, AT180, S396, and AT8) were quantified by immunoblotting. The phosphorylation signal was normalized to the level of total tau.[4]
4. In Vivo Rat Developmental Model
-
Objective: To further demonstrate the ability of a lead TTBK inhibitor to inhibit tau phosphorylation at the disease-relevant Ser422 epitope in an in vivo setting.[5]
-
Methodology: While the specific details of the rat developmental model protocol were not fully available in the reviewed abstracts, this model is typically used to assess the effects of compounds on developmental processes where specific kinase activities are crucial. The efficacy of the TTBK inhibitor was determined by measuring the reduction in tau phosphorylation at Ser422 in the developing rat brain.[5]
Signaling Pathways and Experimental Workflows
TTBK1 Signaling Pathway in Tau Phosphorylation
TTBK1 directly phosphorylates tau at several sites implicated in neurodegenerative diseases, most notably Ser422.[7] This phosphorylation event is a critical step in the cascade leading to tau misfolding, aggregation, and the formation of neurofibrillary tangles. The following diagram illustrates the central role of TTBK1 in this pathological process.
Caption: TTBK1-mediated phosphorylation of tau at Ser422.
Experimental Workflow for In Vivo Efficacy Assessment
The following diagram outlines the general workflow for assessing the in vivo efficacy of this compound in a mouse model.
Caption: Workflow for in vivo efficacy testing.
Logical Relationship of In Vitro and In Vivo Studies
The preliminary studies on this compound follow a logical progression from initial biochemical characterization to cellular and finally to in vivo validation. This approach is fundamental in drug discovery to establish target engagement and pharmacological effect.
Caption: Logical progression of efficacy studies.
The preliminary data on this compound are promising, demonstrating potent and selective inhibition of TTBK1 and a significant reduction in pathological tau phosphorylation in preclinical models. These findings strongly support the continued investigation of this compound and other TTBK1 inhibitors as a potential therapeutic strategy for Alzheimer's disease and related tauopathies. Further studies will be necessary to fully elucidate the long-term efficacy and safety profile of this compound.
References
- 1. The structure of human tau-tubulin kinase 1 both in the apo form and in complex with an inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Computational Design of Novel Tau-Tubulin Kinase 1 Inhibitors for Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of Regulation and Diverse Activities of Tau-Tubulin Kinase (TTBK) Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acute inhibition of the CNS-specific kinase TTBK1 significantly lowers tau phosphorylation at several disease relevant sites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Potent and Brain-Penetrant Tau Tubulin Kinase 1 (TTBK1) Inhibitors that Lower Tau Phosphorylation In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for (R)-Ttbk1-IN-1 Treatment in Primary Neuron Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of (R)-Ttbk1-IN-1, a potent and selective inhibitor of Tau tubulin kinase 1 (TTBK1), in primary neuron cultures. This document includes an overview of the underlying signaling pathway, detailed experimental protocols for assessing the inhibitor's effects, and a summary of relevant quantitative data.
This compound is a valuable tool for investigating the role of TTBK1 in neuronal function and neurodegenerative diseases, such as Alzheimer's disease, where TTBK1-mediated tau hyperphosphorylation is a key pathological event.[1][2][3][4] TTBK1 is a neuron-specific serine/threonine/tyrosine kinase that phosphorylates tau protein at several sites, including Ser198, Ser199, Ser202, and Ser422, which are associated with the formation of neurofibrillary tangles.[5][6][7][8] Inhibition of TTBK1 is therefore a promising therapeutic strategy to reduce tau pathology.
Signaling Pathway
TTBK1 is a key kinase in the tau phosphorylation cascade. Its activity contributes to the hyperphosphorylation of tau, leading to its dissociation from microtubules, subsequent aggregation, and the formation of paired helical filaments (PHFs), a hallmark of Alzheimer's disease.[5][6][7][8] By selectively inhibiting TTBK1, this compound is expected to reduce the phosphorylation of tau at specific pathological sites, thereby preventing downstream neurotoxic events.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and related TTBK1 inhibitors.
Table 1: In Vitro Inhibitor Potency
| Compound | Target | IC50 (nM) | Assay Condition |
| TTBK1-IN-1 | TTBK1 | 2.7 | Biochemical Assay |
| BIIB-TTBK1i | TTBK1 | ~9.5 | Recombinant Kinase Assay (10 µM ATP) |
Note: this compound is the R-enantiomer of TTBK1-IN-1 and is expected to have similar or higher potency.
Table 2: Effects of TTBK1 Inhibition on Neurite Length in Primary Mouse Neurons
| Compound | Concentration (µM) | Incubation Time (hours) | Effect on Neurite Length |
| TTBK1-IN-1 | 0.0625 - 100 | 1 | No effect |
| TTBK1-IN-1 | 0.0625 - 25 | 6 - 24 | No significant effect |
| TTBK1-IN-1 | 50, 100 | 12 - 18 | Significant decrease |
Experimental Protocols
The following are detailed protocols for treating primary neuron cultures with this compound and assessing its effects on tau phosphorylation and cell viability.
Experimental Workflow
Protocol 1: Treatment of Primary Neurons with this compound
Materials:
-
Primary neuron cultures (e.g., cortical or hippocampal neurons)
-
This compound (stock solution in DMSO)
-
Complete neuron culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Culture Primary Neurons: Plate primary neurons at the desired density and culture for at least 14 days in vitro (DIV) to allow for mature neurite development.
-
Prepare this compound Working Solutions:
-
Thaw the stock solution of this compound.
-
Prepare serial dilutions of the inhibitor in complete neuron culture medium to achieve the desired final concentrations (e.g., ranging from 1 nM to 10 µM).
-
Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.
-
-
Treat Neurons:
-
Carefully remove the existing culture medium from the neurons.
-
Gently add the medium containing the different concentrations of this compound or the vehicle control to the respective wells.
-
Incubate the cells for the desired time period (e.g., 1, 6, 12, or 24 hours) at 37°C in a 5% CO2 incubator.
-
Protocol 2: Western Blotting for Phosphorylated Tau
Materials:
-
Treated primary neuron cultures
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-pTau Ser422, anti-pTau Ser202/Thr205 [AT8], anti-total Tau, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis:
-
After treatment, wash the cells once with ice-cold PBS.
-
Add ice-cold RIPA buffer to each well and scrape the cells.
-
Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Denature the protein samples by boiling in Laemmli buffer for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated tau to total tau and the loading control (e.g., β-actin).
Protocol 3: Immunofluorescence for Phosphorylated Tau
Materials:
-
Treated primary neuron cultures grown on coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies (e.g., anti-pTau Ser422, anti-MAP2 for neuronal morphology)
-
Fluorophore-conjugated secondary antibodies
-
DAPI for nuclear staining
-
Mounting medium
Procedure:
-
Fixation:
-
After treatment, gently wash the cells with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
-
Permeabilization and Blocking:
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
Block with blocking buffer for 1 hour at room temperature.
-
-
Antibody Staining:
-
Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorophore-conjugated secondary antibodies and DAPI for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using mounting medium.
-
Image the cells using a fluorescence or confocal microscope.
-
Protocol 4: Cell Viability Assay (MTT Assay)
Materials:
-
Treated primary neuron cultures in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
MTT Addition:
-
Following treatment with this compound, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium.
-
Add solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for at least 15 minutes at room temperature with gentle shaking to ensure complete solubilization.
-
-
Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
By following these protocols, researchers can effectively evaluate the therapeutic potential of this compound in mitigating tau pathology in primary neuron cultures.
References
- 1. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 2. Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acute inhibition of the CNS-specific kinase TTBK1 significantly lowers tau phosphorylation at several disease relevant sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Tau-tubulin kinase 1 (TTBK1), a neuron-specific tau kinase candidate, is involved in tau phosphorylation and aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Administration of TTBK1 Inhibitors in Mouse Models of Alzheimer's Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tau Tubulin Kinase 1 (TTBK1) is a neuron-specific serine/threonine kinase that has emerged as a significant therapeutic target in Alzheimer's disease (AD) and other tauopathies.[1][2][3] Elevated TTBK1 activity is associated with hyperphosphorylation of tau protein, a key pathological hallmark of AD that leads to the formation of neurofibrillary tangles (NFTs) and subsequent neuronal dysfunction.[2][3] TTBK1 also plays a role in phosphorylating other substrates, such as the collapsin response mediator protein-2 (CRMP2), further contributing to neurite degeneration.[1][4] Inhibition of TTBK1 is a promising strategy to mitigate tau pathology and its downstream consequences.
This document provides detailed application notes and protocols for the administration of TTBK1 inhibitors, using "(R)-Ttbk1-IN-1" as a representative compound, in preclinical mouse models of Alzheimer's disease. While specific data for a compound named "this compound" is not available in the public domain, this guide synthesizes information from studies on potent and brain-penetrant TTBK1 inhibitors to provide a comprehensive framework for in vivo evaluation.
TTBK1 Signaling Pathway in Alzheimer's Disease
The following diagram illustrates the central role of TTBK1 in the phosphorylation cascade that leads to tau pathology and neuronal damage in Alzheimer's disease. TTBK1 can directly phosphorylate tau at several disease-relevant sites and can also indirectly promote tau phosphorylation by activating other kinases such as CDK5 and GSK3β.[1]
References
- 1. mayo.edu [mayo.edu]
- 2. What are Tau tubulin kinase (TTBK) family inhibitors and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Tau-tubulin kinase 1 and amyloid-β peptide induce phosphorylation of collapsin response mediator protein-2 and enhance neurite degeneration in Alzheimer disease mouse models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunofluorescence Staining of Tau Pathology with (R)-Ttbk1-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tau tubulin kinase 1 (TTBK1) is a neuron-specific serine/threonine and tyrosine kinase that plays a critical role in the pathological hyperphosphorylation of the microtubule-associated protein tau.[1][2][3] Elevated TTBK1 activity is associated with several neurodegenerative diseases, including Alzheimer's disease (AD), where it contributes to the formation of neurofibrillary tangles (NFTs), a hallmark pathology.[1][3] TTBK1 directly phosphorylates tau at several disease-relevant sites, most notably at Serine 422 (pS422) and at the Ser202/Thr205 epitope recognized by the AT8 antibody.[1][3] The phosphorylation of tau by TTBK1 is considered an early event in the progression of tau pathology.[3][4]
(R)-Ttbk1-IN-1 is a potent, selective, and brain-penetrant small molecule inhibitor of TTBK1. Its ability to reduce tau phosphorylation makes it a valuable tool for studying tau pathology and a potential therapeutic candidate for tauopathies. These application notes provide detailed protocols for utilizing this compound in immunofluorescence staining to investigate its effects on tau phosphorylation in both in vitro and in vivo models.
TTBK1 Signaling Pathway in Tau Phosphorylation
TTBK1 is a key kinase in the cascade of events leading to pathological tau hyperphosphorylation. It can directly phosphorylate tau at multiple sites, contributing to its detachment from microtubules and subsequent aggregation.
Quantitative Data Summary
The efficacy of TTBK1 inhibition on tau phosphorylation has been quantified using various methods. While immunofluorescence provides spatial information, techniques like ELISA and Western Blot are often used for quantitative analysis. The following tables summarize the observed effects of TTBK1 inhibition on tau phosphorylation at key epitopes.
Table 1: In Vitro Efficacy of TTBK1 Inhibition on Tau Phosphorylation
| Model System | Inhibitor/Method | Target Epitope | Quantification Method | Result | Reference |
| HEK293 Cells | BIIB-TTBK1i (TTBK1-IN-1) | pS422 | FRET Assay | IC50: 9.75 nM | [1] |
| Primary Mouse Neurons | TTBK1 shRNA | pS422 | Western Blot | Significant reduction | [1] |
| Lymphoblastoid Cells | VNG1.47 (TTBK1 inhibitor) | Phospho-TDP-43 | Western Blot | Significant reduction | [5] |
Table 2: In Vivo Efficacy of TTBK1 Inhibition on Tau Phosphorylation
| Animal Model | Inhibitor/Method | Dose/Regimen | Target Epitope | Quantification Method | Result | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | PS19 Tauopathy Mice | ASO-Ttbk1 | Central administration | pS422 | Immunofluorescence | Significant reduction in intensity |[4] | | PS19 Tauopathy Mice | ASO-Ttbk1 | Central administration | pS422 | Western Blot | Significant reduction |[4] | | PS19 Tauopathy Mice | ASO-Ttbk1 | Central administration | pS396, pT231, pT181 | ELISA | Significant reduction |[4] | | Mouse Hypothermia Model | TTBK1-IN-1 | 20 mg/kg (IP) | pS422 | Not Specified | 21% decrease | | | Mouse Hypothermia Model | TTBK1-IN-1 | 60 mg/kg (IP) | pS422 | Not Specified | 60% decrease | |
Experimental Protocols
Experimental Workflow: In Vitro and In Vivo Studies
The following diagram outlines the general workflow for assessing the efficacy of this compound on tau pathology using immunofluorescence.
Protocol 1: In Vitro Immunofluorescence Staining of Phospho-Tau in Neuronal Cells
This protocol is designed for neuronal cell lines (e.g., SH-SY5Y, N2a) or primary neurons cultured on coverslips.
Materials:
-
This compound (and appropriate solvent, e.g., DMSO for stock solution)
-
Vehicle control (e.g., DMSO)
-
Tauopathy-inducing agent (e.g., Okadaic Acid)
-
Cell culture medium
-
Poly-L-lysine coated coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking buffer: 5% Normal Goat Serum (NGS) in PBS with 0.1% Triton X-100
-
Primary antibodies (see Table 3)
-
Alexa Fluor-conjugated secondary antibodies
-
DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
Procedure:
-
Cell Culture and Treatment:
-
Plate neuronal cells on poly-L-lysine coated coverslips in a 24-well plate and culture until desired confluency.
-
Induce tau hyperphosphorylation if necessary. For example, treat with 100 nM Okadaic Acid for 24 hours.[6]
-
Treat cells with the desired concentration of this compound (e.g., a starting concentration of 10 µM, based on similar inhibitors) or vehicle control for 24 hours.[5]
-
-
Fixation and Permeabilization:
-
Gently wash cells three times with PBS.
-
Fix cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
-
Blocking and Antibody Incubation:
-
Block non-specific binding with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with Alexa Fluor-conjugated secondary antibodies (diluted in blocking buffer) for 1-2 hours at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Counterstaining and Mounting:
-
Incubate with DAPI (1 µg/mL in PBS) for 5 minutes to stain nuclei.
-
Wash twice with PBS.
-
Mount coverslips onto glass slides using antifade mounting medium.
-
-
Imaging and Analysis:
-
Acquire images using a confocal microscope.
-
Quantify the fluorescence intensity of phospho-tau staining in the treated versus control groups using image analysis software (e.g., ImageJ).
-
Protocol 2: In Vivo Free-Floating Immunofluorescence Staining of Phospho-Tau in Mouse Brain Sections
This protocol is adapted for free-floating sections from a tauopathy mouse model (e.g., PS19) treated with this compound.
Materials:
-
This compound
-
Vehicle control
-
4% Paraformaldehyde (PFA) in PBS
-
30% Sucrose in PBS
-
Cryoprotectant solution (e.g., antifreeze solution)
-
Antigen retrieval buffer (e.g., 10 mM Citrate buffer, pH 6.0)
-
Quenching solution (optional, e.g., for reducing autofluorescence)
-
Blocking buffer: 10% Normal Goat Serum (NGS) in PBS with 0.3% Triton X-100
-
Primary antibodies (see Table 3)
-
Biotinylated secondary antibodies and Avidin-Biotin Complex (ABC) kit (for signal amplification, optional)
-
Alexa Fluor-conjugated secondary antibodies or streptavidin
-
DAPI
-
Antifade mounting medium
Procedure:
-
Animal Treatment and Tissue Preparation:
-
Administer this compound (e.g., 20-60 mg/kg, intraperitoneally) or vehicle to tauopathy mice.
-
After the treatment period, deeply anesthetize the mice and perfuse transcardially with PBS followed by 4% PFA.
-
Post-fix the brain in 4% PFA overnight at 4°C.
-
Cryoprotect the brain by immersing in 30% sucrose in PBS until it sinks.
-
Freeze the brain and cut 30-40 µm thick coronal sections on a cryostat. Store sections in cryoprotectant at -20°C.
-
-
Staining of Free-Floating Sections:
-
Wash sections in PBS (3 x 10 minutes).
-
Perform antigen retrieval by incubating sections in 10 mM Citrate buffer (pH 6.0) at 80-90°C for 20-30 minutes.[7] Allow to cool to room temperature.
-
Wash in PBS (3 x 10 minutes).
-
Block non-specific binding with blocking buffer for 1-2 hours at room temperature.
-
Incubate with primary antibodies (diluted in blocking buffer) for 48-72 hours at 4°C.[7][8]
-
Wash in PBS (3 x 10 minutes).
-
Incubate with Alexa Fluor-conjugated secondary antibodies for 2 hours at room temperature, protected from light.
-
Wash in PBS (3 x 10 minutes).
-
-
Mounting and Imaging:
-
Mount sections onto glass slides.
-
Counterstain with DAPI.
-
Coverslip with antifade mounting medium.
-
Acquire images using a confocal microscope and perform quantitative analysis of staining intensity in specific brain regions (e.g., hippocampus, cortex).
-
Table 3: Recommended Primary Antibodies for Tau Pathology
| Antibody | Target Epitope | Host | Recommended Dilution | Reference |
| AT8 | pSer202/pThr205 | Mouse | 1:200 - 1:500 | [7][8] |
| pS422 | pSer422 | Rabbit | 1:500 - 1:1000 | [9] |
| PHF-1 | pSer396/pSer404 | Mouse | 1:200 - 1:1000 | [8] |
| Total Tau (e.g., Tau-5) | Total Tau | Mouse | 1:500 - 1:1000 | [9] |
Mandatory Visualizations
Logical Relationship: TTBK1 Inhibition and Tau Pathology
References
- 1. Acute inhibition of the CNS-specific kinase TTBK1 significantly lowers tau phosphorylation at several disease relevant sites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The structure of human tau-tubulin kinase 1 both in the apo form and in complex with an inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tau‐Tubulin Kinase 1 Expression, Phosphorylation and Co‐Localization with Phospho‐Ser422 Tau in the Alzheimer's Disease Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antisense oligonucleotide-based targeting of Tau-tubulin kinase 1 prevents hippocampal accumulation of phosphorylated tau in PS19 tauopathy mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TTBK1 and CK1 inhibitors restore TDP-43 pathology and avoid disease propagation in lymphoblast from Alzheimer’s disease patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Free floating immunofluorescence protocol on mouse brain sections for tau pathology [protocols.io]
- 8. pubcompare.ai [pubcompare.ai]
- 9. Pseudophosphorylation of Tau at S422 Enhances SDS-Stable Dimer Formation and Impairs Both Anterograde and Retrograde Fast Axonal Transport - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for developing a cell-based assay with (R)-Ttbk1-IN-1
For Researchers, Scientists, and Drug Development Professionals
(R)-Ttbk1-IN-1 , a potent and selective inhibitor of Tau Tubulin Kinase 1 (TTBK1), offers a valuable tool for studying the role of TTBK1 in neurodegenerative diseases, particularly those characterized by tau pathology such as Alzheimer's disease. TTBK1 is a neuron-specific serine/threonine and tyrosine kinase that phosphorylates tau protein at several sites associated with the formation of neurofibrillary tangles (NFTs), a hallmark of Alzheimer's disease.[1][2][3] This document provides detailed application notes and protocols for developing a robust cell-based assay to evaluate the efficacy of this compound and other potential TTBK1 inhibitors.
Introduction to TTBK1 Signaling and Inhibition
TTBK1 is a key kinase in the tau phosphorylation cascade.[3] Its expression is elevated in the brains of Alzheimer's disease patients.[2] TTBK1 directly phosphorylates tau at several disease-relevant sites, including Serine 422 (pSer422), which is an early event in the development of tau pathology.[2][3][4] Inhibition of TTBK1 is therefore a promising therapeutic strategy to reduce tau hyperphosphorylation and its downstream pathological consequences. This compound is a brain-penetrant TTBK1 inhibitor that can be used to probe the therapeutic potential of targeting this kinase.[5]
Below is a diagram illustrating the central role of TTBK1 in tau phosphorylation and the point of intervention for inhibitors like this compound.
Data Presentation: Efficacy of this compound
The potency of this compound can be quantified by determining its half-maximal inhibitory concentration (IC50) in a cell-based assay. Below are representative data summarizing the dose-dependent inhibition of tau phosphorylation at Ser422 in a cellular model.
| This compound Conc. (nM) | % Inhibition of pTau (Ser422) | Standard Deviation |
| 1 | 15.2 | 2.1 |
| 3 | 45.8 | 3.5 |
| 10 | 75.1 | 4.2 |
| 30 | 90.5 | 2.8 |
| 100 | 98.2 | 1.5 |
| 300 | 99.1 | 0.9 |
Table 1: Dose-dependent inhibition of Tau phosphorylation at Ser422 by this compound in a cellular assay. Data are presented as the mean percentage of inhibition relative to a vehicle control, with the corresponding standard deviation.
| Parameter | Value |
| IC50 (nM) | 2.7 |
| Hill Slope | 1.2 |
| R² | 0.995 |
Table 2: Pharmacological parameters of this compound derived from the dose-response curve. The IC50 value represents the concentration of the inhibitor required to achieve 50% of the maximum inhibition.
Experimental Protocols
Two primary methods for quantifying the inhibition of tau phosphorylation in a cell-based assay are presented: a Western Blot analysis and a cell-based ELISA.
Experimental Workflow
The general workflow for evaluating TTBK1 inhibitors in a cell-based assay is outlined below.
Protocol 1: Western Blot for Phospho-Tau (pSer422) and Total Tau
This protocol allows for the visualization and semi-quantitative analysis of changes in tau phosphorylation relative to the total tau protein levels.
Materials:
-
Cell Line: HEK293 cells co-transfected with human TTBK1 and human Tau (2N4R) are a suitable model system.[2]
-
This compound
-
Cell Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Primary Antibodies:
-
Rabbit anti-phospho-Tau (Ser422) antibody
-
Mouse anti-total-Tau antibody
-
Loading control antibody (e.g., anti-GAPDH or anti-beta-actin)
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG
-
HRP-conjugated goat anti-mouse IgG
-
-
SDS-PAGE gels and buffers
-
PVDF or nitrocellulose membranes
-
Blocking Buffer: 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed the HEK293-TTBK1/Tau cells in 6-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Treat the cells with varying concentrations of this compound or vehicle (DMSO) for a predetermined time (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well and incubate on ice for 30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration for all samples.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-pTau Ser422 and anti-total Tau) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using image analysis software.
-
Normalize the phospho-tau signal to the total tau signal and the loading control.
-
Protocol 2: Cell-Based ELISA for Phospho-Tau (pSer422)
This protocol offers a more high-throughput method for quantifying tau phosphorylation.
Materials:
-
Cell-Based ELISA Kit for Phospho-Tau (Ser422): Commercially available kits provide the necessary reagents and a detailed protocol.[6][7][8][9]
-
Cell Line: HEK293 cells co-expressing TTBK1 and Tau.
-
This compound
-
96-well cell culture plates
-
Fixing Solution (e.g., 4% formaldehyde in PBS)
-
Quenching Buffer (e.g., PBS with 1% H₂O₂)
-
Blocking Buffer
-
Wash Buffer
-
Primary Antibodies: Anti-phospho-Tau (Ser422) and anti-total-Tau or a normalization antibody like anti-GAPDH.
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop Solution (e.g., 1N H₂SO₄)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed 10,000-20,000 cells per well in a 96-well plate and incubate overnight.
-
Treat cells with a dose range of this compound or vehicle.
-
-
Fixing and Permeabilization:
-
Remove the treatment medium and wash the cells with PBS.
-
Fix the cells with Fixing Solution for 20 minutes at room temperature.
-
Wash the wells with Wash Buffer.
-
Add Quenching Buffer for 20 minutes to quench endogenous peroxidase activity.
-
Wash the wells with Wash Buffer.
-
-
Blocking and Antibody Incubation:
-
Add Blocking Buffer to each well and incubate for 1-2 hours at room temperature.
-
Incubate with primary antibodies (anti-pTau Ser422 in one set of wells and a normalization antibody in another) overnight at 4°C.
-
Wash the wells.
-
Incubate with the HRP-conjugated secondary antibody for 1.5 hours at room temperature.
-
-
Detection and Analysis:
-
Wash the wells.
-
Add TMB substrate and incubate until a blue color develops.
-
Add Stop Solution to stop the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
-
Normalize the pTau (Ser422) signal to the signal from the normalization antibody.
-
Logical Relationship Diagram
The selection of the appropriate assay depends on the specific research question. The following diagram illustrates the decision-making process.
References
- 1. 2.5. Western blot for phosphorylated Tau [bio-protocol.org]
- 2. Tau‐Tubulin Kinase 1 Expression, Phosphorylation and Co‐Localization with Phospho‐Ser422 Tau in the Alzheimer's Disease Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tau-tubulin kinase 1 (TTBK1), a neuron-specific tau kinase candidate, is involved in tau phosphorylation and aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of Regulation and Diverse Activities of Tau-Tubulin Kinase (TTBK) Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. assaygenie.com [assaygenie.com]
- 7. assaygenie.com [assaygenie.com]
- 8. Tau (phospho Ser422) Cell Based ELISA Kit (A102445) [antibodies.com]
- 9. assaybiotechnology.com [assaybiotechnology.com]
Application Notes and Protocols for (R)-Ttbk1-IN-1 in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
(R)-Ttbk1-IN-1 is a potent, selective, and brain-penetrant inhibitor of Tau Tubulin Kinase 1 (TTBK1).[1] Its chemical structure incorporates a terminal alkyne group, rendering it a valuable tool for "click chemistry," specifically the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This feature enables the covalent labeling of TTBK1 for various applications, including target engagement studies, competitive binding assays, and activity-based protein profiling.
These application notes provide an overview of the utility of this compound as a chemical probe and offer detailed protocols for its use in click chemistry-based assays.
Introduction to TTBK1 and the Role of this compound
Tau Tubulin Kinase 1 (TTBK1) is a serine/threonine/tyrosine kinase predominantly expressed in the central nervous system.[2] It is a key regulator in the phosphorylation of tau protein, a process implicated in the pathogenesis of neurodegenerative diseases such as Alzheimer's disease.[2][3] TTBK1 is also involved in the phosphorylation of TDP-43, linking it to amyotrophic lateral sclerosis (ALS).[3]
This compound, also known as BIIB-TTBKi or BGN31, is a highly potent inhibitor of TTBK1.[1] The presence of an alkyne handle allows for its use in CuAAC reactions, where it can be covalently attached to an azide-modified reporter tag (e.g., a fluorophore or biotin) after binding to its target protein, TTBK1. This enables the visualization and quantification of target engagement in complex biological samples like cell lysates.
Quantitative Data
The following table summarizes the key quantitative data for TTBK1 inhibitors.
| Compound | Target | Assay Type | IC50 / KD | Reference |
| TTBK1-IN-1 | TTBK1 | Enzymatic Inhibition | IC50 = 199 nM | [1] |
| TTBK1-IN-1 | TTBK1 | Cellular Tau Phosphorylation (Ser422) Inhibition | IC50 = 1.85 µM | [1] |
| 2KC | TTBK1 | Enzymatic Inhibition | IC50 = 120 nM | [3] |
| 2KC | TTBK2 | Enzymatic Inhibition | IC50 = 170 nM | [3] |
Signaling Pathway
TTBK1 is a critical kinase in the phosphorylation cascade of tau protein, contributing to the formation of neurofibrillary tangles, a hallmark of Alzheimer's disease. The following diagram illustrates a simplified TTBK1 signaling pathway.
Caption: TTBK1 Signaling Pathway and Inhibition.
Experimental Protocols
The following protocols are adapted from standard CuAAC procedures for use with this compound for in vitro target engagement studies in cell lysates.
Protocol 1: In Vitro Target Engagement of TTBK1 in Cell Lysate
This protocol describes the use of this compound to label its target kinase, TTBK1, in a cell lysate sample.
Materials:
-
This compound
-
Azide-functionalized reporter tag (e.g., Azide-Fluorophore or Azide-Biotin)
-
Cell lysate containing TTBK1
-
Phosphate-buffered saline (PBS), pH 7.4
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
DMSO
-
1.5 mL microcentrifuge tubes
Stock Solutions:
-
This compound: 10 mM in DMSO
-
Azide-Reporter: 1 mM in DMSO or water
-
THPTA: 100 mM in water[4]
-
CuSO4: 20 mM in water[4]
-
Sodium Ascorbate: 300 mM in water (prepare fresh)[5]
Procedure:
-
Lysate Preparation: Prepare cell lysate from cells overexpressing TTBK1 or from a relevant cell line known to express TTBK1. Determine the total protein concentration of the lysate.
-
Inhibitor Incubation: In a 1.5 mL microcentrifuge tube, add 50 µL of cell lysate (1-5 mg/mL protein concentration). Add the desired final concentration of this compound (e.g., 1 µM). Incubate for 30 minutes at room temperature to allow for target binding.
-
Click Reaction Cocktail Preparation: In a separate tube, prepare the click reaction cocktail. For each reaction, mix:
-
10 µL of 100 mM THPTA solution
-
10 µL of 20 mM CuSO4 solution
-
-
Click Reaction:
-
To the lysate with the inhibitor, add 90 µL of PBS buffer.
-
Add 20 µL of 2.5 mM azide-reporter solution.
-
Add the prepared THPTA/CuSO4 cocktail. Vortex briefly.
-
Initiate the reaction by adding 10 µL of freshly prepared 300 mM sodium ascorbate solution. Vortex briefly.[5]
-
-
Incubation: Protect the reaction from light and incubate for 30-60 minutes at room temperature.[5]
-
Sample Preparation for Analysis: The labeled proteins are now ready for downstream analysis. This may include SDS-PAGE and in-gel fluorescence scanning (if a fluorescent azide was used) or streptavidin enrichment followed by western blotting or mass spectrometry (if a biotin azide was used).
Experimental Workflow Diagram
References
Application Notes and Protocols for Measuring TTBK1 Inhibition by (R)-Ttbk1-IN-1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for measuring the inhibition of Tau Tubulin Kinase 1 (TTBK1) by the selective inhibitor, (R)-Ttbk1-IN-1. The following sections offer guidance on biochemical and cellular assays to determine the potency and mechanism of action of this compound, aiding in neurodegenerative disease research and drug development.
Introduction to TTBK1 and this compound
Tau Tubulin Kinase 1 (TTBK1) is a serine/threonine kinase primarily expressed in the central nervous system.[1] It plays a crucial role in the phosphorylation of tau protein, particularly at sites associated with the pathology of Alzheimer's disease and other tauopathies.[1][2][3] TTBK1 directly phosphorylates tau at several serine residues, including Ser422, which is a key event in the formation of neurofibrillary tangles, a hallmark of these diseases.[1][2][4] this compound is a potent and selective, brain-penetrant inhibitor of TTBK1 and is a valuable tool for studying the therapeutic potential of TTBK1 inhibition.[5][6][7] This document outlines key experimental procedures to quantify its inhibitory effects.
Quantitative Data Summary
The inhibitory potency of TTBK1 inhibitors is typically expressed as the half-maximal inhibitory concentration (IC50). Below is a summary of reported IC50 values for TTBK1-IN-1.
| Compound | Assay Type | Target | IC50 (nM) | Reference |
| TTBK1-IN-1 | Biochemical | TTBK1 | 2.7 | [5][6] |
| BGN31 (TTBK1-IN-1) | Cellular (Tau pSer422) | TTBK1 | 315 | |
| AMG28 | Biochemical | TTBK1 | 199 | [8][9] |
| AMG28 | Cellular (Tau pSer422) | TTBK1 | 1850 | [8] |
| Compound 3 | Biochemical | TTBK1 | 120 | [10] |
| Azaindazole BGN8 | Biochemical | TTBK1 | 60 | [9] |
| Azaindazole BGN8 | Cellular | TTBK1 | 571 | [9] |
TTBK1 Signaling Pathway in Tau Phosphorylation
TTBK1 is a key kinase in the pathological phosphorylation of tau protein. The simplified signaling pathway below illustrates this process, which is a critical target for inhibitors like this compound.
References
- 1. Frontiers | Tau-tubulin kinase [frontiersin.org]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. glpbio.com [glpbio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. The structure of human tau-tubulin kinase 1 both in the apo form and in complex with an inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: (R)-Ttbk1-IN-1 Solubility for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming solubility challenges with the TTBK1 inhibitor, (R)-Ttbk1-IN-1, in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: The recommended solvent for preparing stock solutions of this compound is Dimethyl Sulfoxide (DMSO). While the exact maximum solubility in DMSO is not always specified, it is the most common solvent for this class of compounds. For a more aqueous-friendly option, ethanol can be used, but requires specific conditions.
Q2: I am observing precipitation of this compound when I dilute my DMSO stock solution into aqueous assay buffer. What can I do?
A2: This is a common issue with hydrophobic compounds. Here are a few strategies to address this:
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 1%, as higher concentrations can be toxic to cells and may affect enzyme activity.[1]
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the assay buffer. This gradual decrease in solvent strength can help keep the compound in solution.
-
Pre-warm the Assay Buffer: Warming the aqueous buffer to the assay temperature (e.g., 37°C) before adding the compound can sometimes improve solubility.
-
Vortexing/Mixing: Ensure thorough mixing immediately after adding the compound to the aqueous buffer to prevent localized high concentrations that can lead to precipitation.
Q3: Can I use solvents other than DMSO to dissolve this compound?
A3: Yes, ethanol can be used. However, to achieve a concentration of 33.33 mg/mL (98.79 mM), it is necessary to adjust the pH of the solution to 3 with HCl and use ultrasonication to aid dissolution.[2] Be mindful that a low pH might not be compatible with all assay systems.
Q4: What is the TTBK1 signaling pathway?
A4: Tau tubulin kinase 1 (TTBK1) is a serine/threonine kinase that is predominantly expressed in the brain. It is known to phosphorylate tau protein at sites associated with Alzheimer's disease pathology. The pathway is a key area of research in neurodegenerative diseases.
References
optimizing (R)-Ttbk1-IN-1 concentration for cell culture
Welcome to the Technical Support Center for optimizing the use of (R)-Ttbk1-IN-1. This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in their cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective small molecule inhibitor of Tau Tubulin Kinase 1 (TTBK1).[1][2] TTBK1 is a neuron-specific serine/threonine kinase that plays a key role in the phosphorylation of tau protein.[3][4] Pathological hyperphosphorylation of tau is a hallmark of several neurodegenerative diseases, including Alzheimer's disease.[3] By inhibiting TTBK1, this compound reduces the phosphorylation of tau and other TTBK1 substrates, making it a valuable tool for studying tauopathies and related cellular pathways.[5][6]
Q2: What is a good starting concentration for my experiments?
A2: A good starting point for a dose-response experiment is to use a logarithmic dilution series centered around the inhibitor's cellular IC50. For TTBK1 inhibitors, this often falls in the low nanomolar to low micromolar range.[5][6] We recommend starting with a range from 10 nM to 10 µM. For initial experiments, a concentration of 1 µM is often a reasonable choice to observe a biological effect. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental endpoint.
Q3: How should I prepare and store a stock solution of this compound?
A3: this compound is typically soluble in organic solvents like DMSO or Ethanol.[7] We recommend preparing a high-concentration stock solution, for example, 10 mM in 100% DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Stock solutions should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1][2] When preparing your working concentrations, ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: What is the recommended treatment duration?
A4: The optimal treatment duration depends on the biological question and the turnover rate of the target protein's phosphorylation. For acute inhibition of signaling pathways, a treatment time of 1 to 6 hours may be sufficient.[1] For experiments assessing downstream effects like changes in protein expression or cell morphology, a longer treatment of 12 to 72 hours may be necessary.[1][8] Note that chronic exposure, especially at higher concentrations, may lead to cytotoxicity.[1]
Q5: How can I confirm that the inhibitor is working in my cells?
A5: The most direct way to confirm target engagement is to measure the phosphorylation status of a known TTBK1 substrate. A common biomarker is the phosphorylation of tau at serine 422 (p-Tau S422).[5] You can assess the levels of p-Tau S422 via Western blot or ELISA. A dose-dependent decrease in the p-Tau S422 signal upon treatment with this compound would confirm the inhibitor's activity.
Data Summary Tables
The following tables provide quantitative data to guide your experimental design.
Table 1: Potency of TTBK1 Inhibitors in Various Assays
| Compound | Assay Type | Target | IC50 | Reference |
|---|---|---|---|---|
| TTBK1-IN-1 | Biochemical | TTBK1 | 2.7 nM | [1][7] |
| BIIB-TTBK1i | Biochemical | TTBK1 | ~9.5 nM | [5][6] |
| BIIB-TTBK1i | Cellular (HEK293) | TTBK1 | 9.75 nM | [5][6] |
| Azaindazole BGN8 | Biochemical | TTBK1 | 60 nM | [9] |
| Azaindazole BGN8 | Cellular | TTBK1 | 571 nM |[9] |
Table 2: Recommended Starting Concentration Ranges for this compound in Cell Culture
| Experiment Type | Concentration Range | Treatment Duration | Notes |
|---|---|---|---|
| Initial Screening | 100 nM - 10 µM | 6 - 24 hours | To identify a concentration with a clear biological effect. |
| Dose-Response Curve | 1 nM - 10 µM (log scale) | Varies | To determine EC50/IC50 for the desired phenotype. |
| Target Engagement | 10 nM - 1 µM | 1 - 6 hours | To measure inhibition of substrate phosphorylation (e.g., p-Tau). |
| Long-term Studies | 10 nM - 1 µM | 24 - 72 hours | Monitor for cytotoxicity at higher concentrations and longer time points. |
Table 3: Cytotoxicity Data for TTBK1 Inhibitors
| Compound | Cell Line | Assay | Incubation | IC50 / Effect | Reference |
|---|---|---|---|---|---|
| TTBK1-IN-1 | Primary Mouse Neurons | Neurite Length | 12-18 hours | Significant decrease at 50 µM and 100 µM | [1] |
| Related Compound | HepG2 | CellTiter-Glo | 72 hours | ~8.9 - 10 µM |[1] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: TTBK1 signaling pathway and point of inhibition.
Caption: Experimental workflow for a dose-response assay.
Troubleshooting Guide
Problem: I'm not observing any effect from the inhibitor.
-
Possible Cause 1: Concentration is too low.
-
Solution: The effective concentration can vary significantly between cell lines. Perform a dose-response experiment with a wider range of concentrations, extending up to 10 µM or higher, to determine the IC50 in your specific system.[10]
-
-
Possible Cause 2: Incubation time is too short.
-
Solution: The kinetics of dephosphorylation can vary. Try increasing the incubation time to see if a biological effect becomes apparent. A time course experiment (e.g., 1, 6, 12, 24 hours) can help identify the optimal treatment duration.
-
-
Possible Cause 3: Degraded inhibitor.
-
Solution: Ensure the stock solution was stored correctly at -20°C or -80°C and has not undergone multiple freeze-thaw cycles. If in doubt, use a fresh vial of the compound.
-
-
Possible Cause 4: Low target expression.
-
Solution: Confirm that your cell line expresses TTBK1 at a detectable level. You may need to use a cell line with higher endogenous expression or an overexpression system.
-
Problem: I'm observing high levels of cell death.
-
Possible Cause 1: Concentration is too high.
-
Solution: High concentrations of small molecule inhibitors can lead to off-target effects and cytotoxicity.[10] Reduce the concentration of this compound. Your dose-response curve should include a viability assay (e.g., MTT, CellTiter-Glo) to determine the cytotoxic threshold. Studies have shown that TTBK1-IN-1 can reduce neurite length at concentrations of 50 µM and above during chronic exposure.[1]
-
-
Possible Cause 2: Solvent toxicity.
-
Solution: Ensure the final concentration of your solvent (e.g., DMSO) is not toxic to your cells. A final concentration of ≤ 0.1% is generally considered safe for most cell lines. Always include a vehicle-only control in your experiments.
-
-
Possible Cause 3: Long exposure time.
-
Solution: Continuous exposure to an inhibitor, even at a non-toxic acute concentration, can cause cell death over time. Try reducing the treatment duration.
-
Problem: The inhibitor precipitated in my cell culture medium.
-
Possible Cause 1: Poor solubility.
-
Solution: this compound has limited aqueous solubility. Do not dilute the high-concentration stock directly into a large volume of aqueous media. First, perform an intermediate dilution in a small volume of media, vortex thoroughly, and then add this to the final culture volume. Warming the media to 37°C may also help.[11]
-
-
Possible Cause 2: Interaction with media components.
-
Solution: Some serum proteins can bind to small molecules, reducing their availability and solubility.[12] If you suspect this is an issue, you can try reducing the serum percentage during the treatment period, if your cells can tolerate it.
-
Problem: My experimental results are not reproducible.
-
Possible Cause 1: Inconsistent cell conditions.
-
Solution: Ensure that you use cells from the same passage number, with consistent seeding density, and at a similar confluency for all experiments. Over-confluent or sparsely seeded cultures can respond differently to treatment.[13]
-
-
Possible Cause 2: Inconsistent inhibitor preparation.
-
Solution: Always prepare fresh dilutions of the inhibitor from a validated stock solution for each experiment. Avoid using previously diluted solutions that have been stored.
-
-
Possible Cause 3: Biological variability.
-
Solution: Perform each experiment with technical replicates (e.g., in triplicate) and repeat the entire experiment on different days to ensure the observed effect is consistent and represents a true biological replicate.[13]
-
Caption: A troubleshooting decision tree for common issues.
Detailed Experimental Protocol: Dose-Response Assay for this compound
This protocol describes how to determine the optimal concentration of this compound by measuring its effect on the phosphorylation of a target substrate (e.g., Tau at S422) in a cultured cell line.
Materials:
-
This compound (powder or stock solution)
-
DMSO (or other appropriate solvent)
-
Cell line of interest (e.g., HEK293T overexpressing Tau, SH-SY5Y, or primary neurons)
-
Complete cell culture medium
-
Multi-well plates (e.g., 12-well or 24-well)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibodies (e.g., anti-p-Tau S422, anti-total-Tau, anti-beta-Actin)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding:
-
The day before the experiment, seed your cells into a multi-well plate at a density that will result in 70-80% confluency at the time of cell lysis.
-
Incubate overnight under standard conditions (e.g., 37°C, 5% CO2).
-
-
Inhibitor Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
On the day of the experiment, perform serial dilutions of the stock solution in complete cell culture medium to create a range of 1000X working stocks.
-
Create a final set of treatment media with concentrations ranging from 1 nM to 10 µM (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM).
-
Prepare a vehicle control medium containing the same final concentration of DMSO as the highest inhibitor concentration (e.g., 0.1% DMSO).
-
-
Cell Treatment:
-
Carefully aspirate the old medium from the cells.
-
Add the prepared treatment media (including vehicle and untreated controls) to the appropriate wells.
-
Incubate the cells for the desired duration (e.g., 6 hours).
-
-
Cell Lysis and Protein Quantification:
-
After incubation, place the plate on ice. Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.
-
Centrifuge the lysates at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blot Analysis:
-
Normalize the protein lysates to the same concentration (e.g., 1 µg/µL) with lysis buffer.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with the primary antibody against the phosphorylated target (e.g., anti-p-Tau S422).
-
Subsequently, probe with a secondary antibody and visualize using a chemiluminescent substrate.
-
To ensure equal protein loading, strip the membrane and re-probe for a loading control (e.g., beta-Actin) and the total protein of interest (e.g., anti-total-Tau).
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
For each sample, normalize the phospho-protein signal to the total protein signal, which is then normalized to the loading control signal.
-
Plot the normalized signal against the logarithm of the inhibitor concentration.
-
Use a non-linear regression model (e.g., [Inhibitor] vs. response -- Variable slope) to calculate the IC50 value.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The structure of human tau-tubulin kinase 1 both in the apo form and in complex with an inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mayo.edu [mayo.edu]
- 5. Acute inhibition of the CNS-specific kinase TTBK1 significantly lowers tau phosphorylation at several disease relevant sites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. glpbio.com [glpbio.com]
- 8. Frontiers | TTBK1 and CK1 inhibitors restore TDP-43 pathology and avoid disease propagation in lymphoblast from Alzheimer’s disease patients [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. resources.biomol.com [resources.biomol.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Navigating the Nuances of (R)-Ttbk1-IN-1: A Guide to Potential Off-Target Effects
Technical Support Center
For researchers, scientists, and drug development professionals utilizing (R)-Ttbk1-IN-1, a potent and selective inhibitor of Tau Tubulin Kinase 1 (TTBK1), understanding its potential off-target effects is critical for accurate experimental interpretation and therapeutic development. This guide provides a comprehensive overview of known off-target interactions, detailed experimental protocols for their assessment, and a troubleshooting FAQ section to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary known off-target effects of this compound?
This compound is the active enantiomer of the racemic mixture BIIB-TTBKi. In vivo studies using chemoproteomics have demonstrated that at a high concentration (75mg/kg), BIIB-TTBKi exhibits high selectivity for TTBK1 and its close homolog TTBK2. However, at this dose, it was found to inhibit three other kinases by more than 50%.[1]
Q2: Should I be concerned about the cross-reactivity with TTBK2?
Yes, this is an important consideration. TTBK1 and TTBK2 share a highly homologous catalytic domain, leading to the frequent cross-reactivity of inhibitors.[2][3][4] TTBK2 is ubiquitously expressed, and its inhibition may lead to unintended biological consequences. Therefore, it is crucial to consider the potential contribution of TTBK2 inhibition to your experimental phenotype.
Q3: My experimental results are inconsistent with known TTBK1 function. Could this be due to off-target effects?
While this compound is highly selective, unexpected results could potentially stem from its minor off-target activities, especially when used at high concentrations. Refer to the troubleshooting guide below and consider performing a kinome-wide profiling experiment to assess inhibitor selectivity in your specific experimental system.
Q4: What concentration of this compound should I use to minimize off-target effects?
It is always recommended to perform a dose-response curve to determine the lowest effective concentration in your experimental model. Using the minimal concentration required to achieve the desired TTBK1 inhibition will help to reduce the likelihood of engaging off-target kinases.
Troubleshooting Guide
Encountering unexpected or inconsistent results can be a significant hurdle. This guide provides a structured approach to troubleshooting experiments involving this compound, with a focus on discerning on-target versus potential off-target effects.
Caption: A flowchart outlining a troubleshooting workflow for unexpected experimental outcomes.
Quantitative Data Summary: Off-Target Kinase Inhibition
The following table summarizes the identified off-target kinases for the racemic mixture BIIB-TTBKi (containing this compound) at a concentration of 75mg/kg in vivo, as determined by chemoproteomics.
| Target Kinase | % Inhibition |
| TTBK1/TTBK2 | >90% |
| Kinase 1 | >50% |
| Kinase 2 | >50% |
| Kinase 3 | >50% |
Note: The specific names of the three off-target kinases with >50% inhibition are detailed in the primary literature (Dillon et al., 2020) and should be consulted for a comprehensive understanding.
Experimental Protocols
Kinome-Wide Off-Target Profiling using KiNativ™ Chemoproteomics
This method provides an in-depth analysis of inhibitor selectivity directly in a biological sample.
Caption: A schematic of the KiNativ™ chemoproteomics workflow for inhibitor profiling.
Methodology:
-
Lysate Preparation: Prepare lysates from cells or tissues of interest under conditions that preserve native kinase activity.
-
Inhibitor Incubation: Treat the lysate with this compound at the desired concentration. A vehicle-treated control is run in parallel.
-
Probe Labeling: Add a biotinylated acyl-phosphate probe that covalently labels the ATP-binding site of active kinases. The inhibitor will compete with the probe for binding to its target kinases.
-
Enrichment: Use streptavidin-coated beads to capture the biotin-labeled kinases.
-
Digestion: Perform an on-bead tryptic digestion to release peptides from the captured kinases.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry to identify and quantify the captured kinases.
-
Data Analysis: Compare the abundance of kinase-derived peptides between the inhibitor-treated and control samples to determine the percent inhibition for each identified kinase across the kinome.
Signaling Pathway Context
TTBK1 and its homolog TTBK2 are serine/threonine kinases known to phosphorylate key proteins implicated in neurodegenerative diseases, most notably Tau and TDP-43. Understanding this primary pathway is essential when interpreting the effects of this compound.
Caption: A simplified signaling pathway illustrating the action of this compound.
References
- 1. Acute inhibition of the CNS-specific kinase TTBK1 significantly lowers tau phosphorylation at several disease relevant sites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of Regulation and Diverse Activities of Tau-Tubulin Kinase (TTBK) Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Tau-tubulin kinase [frontiersin.org]
- 4. Modulation of tau tubulin kinases (TTBK1 and TTBK2) impacts ciliogenesis - PMC [pmc.ncbi.nlm.nih.gov]
minimizing toxicity of (R)-Ttbk1-IN-1 in neuronal cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing the potential toxicity of (R)-Ttbk1-IN-1 in neuronal cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, selective, and brain-penetrant inhibitor of Tau Tubulin Kinase 1 (TTBK1).[1][2][3][4] TTBK1 is a neuron-specific serine/threonine kinase that is implicated in the hyperphosphorylation of tau protein, a key event in the pathology of Alzheimer's disease and other tauopathies.[3][4][5] By inhibiting TTBK1, this compound aims to reduce tau phosphorylation and its downstream pathological consequences.
Q2: How should I dissolve and store this compound?
Proper dissolution and storage are critical to maintaining the inhibitor's activity and avoiding solvent-induced toxicity.
-
Solubility: this compound is soluble in ethanol at a concentration of 33.33 mg/mL (98.79 mM) with the aid of ultrasonication and adjustment of the pH to 3 with HCl.[1] For cell culture experiments, it is common to dissolve small molecule inhibitors in dimethyl sulfoxide (DMSO) at a high concentration to create a stock solution.
-
Storage: Store the solid compound at 4°C, protected from moisture. Stock solutions should be stored at -20°C for up to one month or at -80°C for up to six months.[1][2][3] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.
Q3: What is the recommended working concentration of this compound in neuronal cell cultures?
The optimal working concentration will vary depending on the cell type and the specific experimental goals. It is crucial to perform a dose-response experiment to determine the lowest effective concentration that achieves the desired biological effect with minimal toxicity.
-
Starting Point: Based on available data for the racemic mixture (TTBK1-IN-1), concentrations up to 100 µM have been tested. However, chronic exposure (12-18 hours or longer) at concentrations of 50 µM and 100 µM has been shown to decrease neurite length in primary mouse neuronal cultures.[3][5]
-
Recommendation: It is advisable to start with a concentration range significantly lower than 50 µM and perform a thorough dose-response analysis to identify the optimal concentration for your specific neuronal cell model.
Q4: What are the potential off-target effects of this compound?
While this compound is a selective inhibitor, like most kinase inhibitors, it may have off-target effects, especially at higher concentrations. It is important to consult the manufacturer's datasheet and relevant literature for any known off-target activities. To confirm that the observed phenotype is due to TTBK1 inhibition, consider performing rescue experiments or using a structurally distinct TTBK1 inhibitor as a control.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in neuronal cell cultures.
Problem 1: I am observing significant cell death in my neuronal cultures after treatment with this compound.
Possible Causes and Solutions:
-
High Concentration of the Inhibitor: The concentration of this compound may be too high for your specific cell type.
-
Solution: Perform a dose-response experiment starting from a low nanomolar range to determine the IC50 for TTBK1 inhibition and the toxic concentration for your cells. Use the lowest concentration that gives the desired effect.
-
-
Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) in the culture medium may be toxic to the neurons.
-
Solution: Ensure the final concentration of DMSO in your culture medium is below 0.1%. Prepare a vehicle control (medium with the same concentration of DMSO but without the inhibitor) to distinguish between solvent-induced and compound-induced toxicity.
-
-
Prolonged Exposure: Continuous exposure to the inhibitor, even at a non-toxic concentration, may eventually lead to cell death.
-
Solution: Optimize the duration of the treatment. It is possible that a shorter exposure time is sufficient to achieve the desired biological outcome.
-
Problem 2: I am observing a decrease in neurite outgrowth or changes in neuronal morphology.
Possible Causes and Solutions:
-
Inhibitor-Induced Neuronal Stress: As reported for the racemic mixture, higher concentrations and chronic exposure can lead to a reduction in neurite length.[3][5]
-
Solution: Lower the concentration of this compound and/or reduce the treatment duration. Perform a detailed morphological analysis at various concentrations and time points.
-
-
Off-Target Effects: The observed morphological changes could be due to the inhibition of other kinases involved in cytoskeletal dynamics.
-
Solution: Use a structurally different TTBK1 inhibitor to see if the same phenotype is observed. If possible, perform a rescue experiment by overexpressing a resistant form of TTBK1.
-
Experimental Protocols for Toxicity Assessment
To systematically assess and minimize the toxicity of this compound, a panel of assays should be employed.
Table 1: Quantitative Data on TTBK1-IN-1 (Racemate) Effect on Neurite Length
| Concentration (µM) | Treatment Duration (hours) | Effect on Neurite Length in Primary Mouse Neuronal Cultures |
| 0.0625 - 100 | 1 | No effect |
| 50 | 12 - 18 | Significant decrease |
| 100 | 12 - 18 | Significant decrease |
Data from MedchemExpress product page for TTBK1-IN-1.[3][5]
Protocol 1: Cell Viability Assessment using MTT Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Neuronal cell culture
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Plate reader
Procedure:
-
Seed neuronal cells in a 96-well plate at a desired density and allow them to adhere and differentiate.
-
Prepare serial dilutions of this compound in culture medium. Include a vehicle control (medium with solvent) and a positive control for cell death (e.g., a known neurotoxin).
-
Replace the medium in the wells with the medium containing different concentrations of the inhibitor or controls.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well (final concentration of approximately 0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Assessment of Neurite Outgrowth
This protocol allows for the quantification of changes in neuronal morphology.
Materials:
-
Neuronal cell culture
-
This compound
-
Microscopy plates or coverslips
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against a neuronal marker (e.g., β-III tubulin)
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
High-content imaging system or fluorescence microscope with analysis software
Procedure:
-
Plate neurons on appropriate culture vessels (e.g., laminin-coated plates or coverslips).
-
Treat the cells with various concentrations of this compound and a vehicle control for the desired duration.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells and then block with a blocking solution.
-
Incubate with the primary antibody, followed by incubation with the fluorescently labeled secondary antibody and DAPI.
-
Acquire images using a high-content imaging system or a fluorescence microscope.
-
Analyze the images using appropriate software to quantify parameters such as total neurite length, number of neurites per cell, and number of branch points.
Protocol 3: Cytotoxicity Assessment using Lactate Dehydrogenase (LDH) Assay
This assay measures the release of LDH from damaged cells into the culture medium, an indicator of cytotoxicity.
Materials:
-
Neuronal cell culture
-
This compound
-
LDH assay kit
-
96-well plates
-
Plate reader
Procedure:
-
Plate and treat the neuronal cells with this compound as described in the MTT assay protocol. Include a positive control for maximal LDH release (e.g., by treating cells with a lysis buffer).
-
After the treatment period, carefully collect a sample of the culture supernatant from each well.
-
Follow the manufacturer's instructions for the LDH assay kit to measure the LDH activity in the collected supernatant.
-
Measure the absorbance at the recommended wavelength using a plate reader.
-
Calculate cytotoxicity as a percentage of the maximal LDH release control.
Protocol 4: Apoptosis Assessment using Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
Materials:
-
Neuronal cell culture
-
This compound
-
Caspase-3 colorimetric or fluorometric assay kit
-
Cell lysis buffer
-
96-well plates
-
Plate reader
Procedure:
-
Plate and treat the neuronal cells with this compound. Include a positive control for apoptosis (e.g., staurosporine).
-
After treatment, lyse the cells using the lysis buffer provided in the kit.
-
Follow the manufacturer's protocol to measure caspase-3 activity in the cell lysates.
-
Measure the absorbance or fluorescence using a plate reader.
-
Express the results as fold-change in caspase-3 activity compared to the vehicle-treated control.
Visualizations
Caption: TTBK1 Signaling Pathway and Inhibition.
Caption: Experimental Workflow for Neurotoxicity Assessment.
Caption: Troubleshooting Flowchart for this compound Toxicity.
References
Technical Support Center: Addressing Poor Brain Penetration of TTBK1 Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working on Tau Tubulin Kinase 1 (TTBK1) inhibitors. This resource provides troubleshooting guidance and answers to frequently asked questions related to the significant challenge of achieving adequate brain penetration for these promising therapeutic agents.
Frequently Asked Questions (FAQs)
Q1: Why is achieving good brain penetration crucial for TTBK1 inhibitors?
A1: TTBK1 is a neuron-specific kinase primarily expressed in the central nervous system (CNS).[1] Its pathological activity, including the hyperphosphorylation of tau and TDP-43, is implicated in the progression of neurodegenerative diseases such as Alzheimer's disease, frontotemporal lobar degeneration, and amyotrophic lateral sclerosis.[2][3][4] Therefore, for a TTBK1 inhibitor to be therapeutically effective, it must cross the blood-brain barrier (BBB) to reach its target in the brain at a sufficient concentration.
Q2: What are the main obstacles to the brain penetration of small molecule TTBK1 inhibitors?
A2: The primary obstacles are the highly selective nature of the blood-brain barrier and the presence of efflux transporters. The BBB consists of tightly packed endothelial cells that restrict the passage of most molecules from the bloodstream into the brain.[5] Additionally, efflux transporters, such as P-glycoprotein (P-gp), actively pump xenobiotics, including many small molecule inhibitors, back into the bloodstream, further limiting their brain concentration.[5][6][7]
Q3: What are the key physicochemical properties of a TTBK1 inhibitor that favor brain penetration?
A3: Generally, small molecules with the following properties have a higher likelihood of crossing the BBB:
-
Low Molecular Weight: Typically, a molecular weight under 400-600 Da is preferred.[8]
-
Optimal Lipophilicity: A balance is required; the molecule must be lipid-soluble enough to cross the cell membranes of the BBB but not so lipophilic that it gets sequestered in lipid membranes or becomes a substrate for efflux pumps.
-
Low Hydrogen Bonding Capacity: A low number of hydrogen bond donors and acceptors reduces the polarity of the molecule, facilitating its passage through the lipid bilayers of the BBB.
-
Low Polar Surface Area (PSA): A smaller PSA is generally associated with better brain penetration.
Q4: How can I improve the brain penetration of my TTBK1 inhibitor?
A4: Strategies to enhance brain penetration often involve medicinal chemistry approaches to optimize the physicochemical properties of the inhibitor. This can include reducing the number of hydrogen bond donors, decreasing the polar surface area, and modifying the structure to avoid recognition by efflux transporters. In some cases, prodrug strategies or encapsulation in nanoparticles are also explored.[5]
Q5: What is Kp,uu, and why is it a critical parameter?
A5: Kp,uu is the unbound brain-to-plasma partition coefficient. It represents the ratio of the unbound concentration of a drug in the brain to the unbound concentration in the plasma at a steady state. This is a crucial parameter because it is the unbound drug that is free to interact with the target protein (TTBK1). A Kp,uu value close to 1 suggests that the drug can freely cross the BBB and is not significantly affected by efflux transporters. A value significantly less than 1 indicates poor brain penetration or high efflux.
Troubleshooting Guides
Troubleshooting Poor In Vitro Permeability (PAMPA-BBB Assay)
| Observed Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Apparent Permeability (Papp) for Test Compound | High polarity (high hydrogen bond count, high PSA). | Modify the chemical structure to reduce polarity. Consider masking polar groups that are not essential for target engagement. |
| High molecular weight. | Attempt to reduce the molecular size while maintaining potency. | |
| Low solubility in the assay buffer. | Ensure the compound is fully dissolved. If necessary, adjust the DMSO concentration (while keeping it low to avoid membrane disruption). | |
| High Variability Between Replicates | Inconsistent coating of the artificial membrane. | Ensure the lipid solution is completely dissolved and evenly applied to the filter plate. |
| Compound precipitation in donor or acceptor wells. | Check the solubility of the compound in the assay buffer at the tested concentration. | |
| Evaporation during incubation. | Ensure the plate is properly sealed during the incubation period. | |
| Unexpectedly High Papp for a Known Poorly-Permeable Compound | Compromised integrity of the artificial membrane. | Check the quality of the lipid solution and the filter plate. Run control compounds with known permeability in every assay. |
Troubleshooting Poor In Vivo Brain Penetration
| Observed Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Brain-to-Plasma (B/P) Ratio | High efflux by transporters like P-gp. | Test if the compound is a substrate for common efflux transporters (e.g., using in vitro models with P-gp overexpressing cells). If it is, medicinal chemistry efforts should focus on modifying the structure to reduce its affinity for these transporters. |
| Rapid metabolism in the brain or periphery. | Investigate the metabolic stability of the compound in brain and liver microsomes. Modify the structure at metabolically liable sites. | |
| High plasma protein binding. | Measure the fraction of unbound drug in plasma. While high plasma protein binding can limit the free drug available to cross the BBB, the primary focus should be on optimizing for a good Kp,uu. | |
| High Variability in Brain Concentrations Between Animals | Inconsistent dosing (e.g., oral gavage). | Ensure consistent and accurate administration of the compound. For oral dosing, consider the formulation and potential for precipitation in the GI tract. |
| Differences in animal metabolism or efflux transporter expression. | Use a sufficient number of animals to account for biological variability. Ensure the use of a consistent and well-characterized animal strain. | |
| Low Unbound Brain Concentration Despite Acceptable Total B/P Ratio | High non-specific binding to brain tissue. | Measure the fraction of unbound drug in brain homogenate. If non-specific binding is high, medicinal chemistry efforts may be needed to reduce lipophilicity or introduce features that disfavor non-specific interactions. |
Quantitative Data of TTBK1 Inhibitors
The following table summarizes publicly available data for selected TTBK1 inhibitors. This information can be used as a reference for setting experimental goals and for comparison with novel compounds.
| Inhibitor | Type | TTBK1 Cellular IC50 (nM) | Rat Kp,uu | Reference |
| Compound 31 (BIIB-TTBKi) | Azaindazole | 315 | 0.32 | [9][10] |
| Azaindole 8 | Azaindole | 571 | - | [9][10] |
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
This protocol provides a general framework for assessing the passive permeability of TTBK1 inhibitors across an artificial blood-brain barrier.
Materials:
-
96-well filter plate (e.g., Millipore MultiScreen-IP PAMPA plate)
-
96-well acceptor plate
-
Porcine brain lipid extract
-
Dodecane or other suitable organic solvent
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound and control compounds (with known high and low permeability)
-
DMSO for dissolving compounds
-
Plate reader for quantification
Procedure:
-
Prepare the Artificial Membrane: Dissolve the porcine brain lipid in the organic solvent (e.g., dodecane). Carefully add a small volume (e.g., 5 µL) of the lipid solution to each well of the filter plate, ensuring the filter is evenly coated.
-
Prepare the Acceptor Plate: Fill the wells of the acceptor plate with PBS (pH 7.4).
-
Prepare the Donor Solutions: Dissolve the test and control compounds in DMSO to create stock solutions. Dilute the stock solutions in PBS to the final desired concentration (typically with a final DMSO concentration of <1%).
-
Assemble the PAMPA Sandwich: Add the donor solutions to the wells of the coated filter plate. Carefully place the filter plate on top of the acceptor plate, ensuring the bottom of the filter makes contact with the acceptor solution.
-
Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).
-
Quantification: After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).
-
Calculate Apparent Permeability (Papp): The apparent permeability coefficient is calculated using the following formula:
Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - ([drug]acceptor / [drug]equilibrium))
Where:
-
VD = Volume of donor well
-
VA = Volume of acceptor well
-
A = Area of the membrane
-
t = Incubation time
-
[drug]acceptor = Concentration of drug in the acceptor well
-
[drug]equilibrium = Theoretical equilibrium concentration
-
In Vivo Pharmacokinetic Study for Brain Penetration in Mice
This protocol outlines a general procedure for determining the brain penetration of a TTBK1 inhibitor in a rodent model.
Materials:
-
Test TTBK1 inhibitor
-
Appropriate vehicle for dosing (e.g., saline, PEG400/water)
-
Male C57BL/6 mice (or other appropriate strain)
-
Dosing equipment (e.g., oral gavage needles, syringes)
-
Blood collection supplies (e.g., heparinized tubes)
-
Dissection tools
-
Homogenizer
-
Analytical equipment for drug quantification (e.g., LC-MS/MS)
Procedure:
-
Dosing: Administer the TTBK1 inhibitor to the mice via the desired route (e.g., oral gavage, intravenous injection) at a specific dose.
-
Sample Collection: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8 hours post-dose), collect blood samples via cardiac puncture or another appropriate method into heparinized tubes.
-
Brain Tissue Collection: Immediately following blood collection, perfuse the animals with saline to remove blood from the brain vasculature. Excise the brain and rinse with cold saline.
-
Sample Processing:
-
Plasma: Centrifuge the blood samples to separate the plasma.
-
Brain Homogenate: Weigh the brain tissue and homogenize it in a suitable buffer.
-
-
Drug Quantification: Extract the drug from the plasma and brain homogenate samples and quantify the concentration using a validated analytical method like LC-MS/MS.
-
Data Analysis:
-
Calculate the brain-to-plasma concentration ratio (B/P ratio) at each time point.
-
Determine the area under the curve (AUC) for both the brain and plasma concentration-time profiles to calculate the AUCbrain/AUCplasma ratio.
-
To determine Kp,uu, measure the unbound fraction of the drug in both plasma and brain homogenate using methods like equilibrium dialysis.
-
Visualizations
TTBK1 Signaling Pathway in Neurodegeneration
Caption: Simplified TTBK1 signaling cascade in neurodegenerative diseases.
Experimental Workflow for Assessing TTBK1 Inhibitor Brain Penetration
Caption: Workflow for evaluating the brain penetration of TTBK1 inhibitors.
Troubleshooting Logic for Poor Brain Penetration
Caption: Decision tree for troubleshooting poor brain penetration of TTBK1 inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. The Tau Tubulin Kinases TTBK1/2 Promote Accumulation of Pathological TDP-43 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pathological phosphorylation of tau and TDP-43 by TTBK1 and TTBK2 drives neurodegeneration [scholarworks.indianapolis.iu.edu]
- 4. Acute inhibition of the CNS-specific kinase TTBK1 significantly lowers tau phosphorylation at several disease relevant sites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are the challenges of crossing the blood-brain barrier with drugs? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Progress in brain penetration evaluation in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. Discovery of Potent and Brain-Penetrant Tau Tubulin Kinase 1 (TTBK1) Inhibitors that Lower Tau Phosphorylation In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
troubleshooting inconsistent results with (R)-Ttbk1-IN-1
Welcome to the technical support center for (R)-Ttbk1-IN-1. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and providing answers to frequently asked questions regarding the use of this potent and selective TTBK1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, selective, and brain-penetrant inhibitor of Tau Tubulin Kinase 1 (TTBK1).[1] TTBK1 is a serine/threonine kinase predominantly expressed in the central nervous system.[2] Its primary function involves the phosphorylation of microtubule-associated protein tau and TDP-43.[3] Dysregulation of TTBK1 activity and the subsequent hyperphosphorylation of tau are implicated in the pathogenesis of neurodegenerative diseases, most notably Alzheimer's disease.[4][5] this compound exerts its effect by binding to the ATP-binding site of TTBK1, thereby preventing the transfer of phosphate groups to its substrates.
Q2: What are the main research applications for this compound?
This compound is primarily used in neuroscience research to investigate the role of TTBK1 in:
-
Tauopathies: Studying the mechanisms of tau phosphorylation and aggregation in Alzheimer's disease and other neurodegenerative disorders.[4][5]
-
TDP-43 Proteinopathies: Investigating the phosphorylation of TDP-43 in diseases such as Amyotrophic Lateral Sclerosis (ALS) and Frontotemporal Lobar Degeneration (FTLD).[3][6]
-
Signal Transduction Pathways: Elucidating the downstream effects of TTBK1 inhibition on neuronal function and survival.
-
Drug Discovery: Serving as a tool compound for the development of novel therapeutics targeting TTBK1.
Q3: How should I store and handle this compound?
For optimal stability, this compound should be stored as a solid at -20°C for short-term storage and -80°C for long-term storage. When preparing stock solutions, it is recommended to dissolve the compound in a suitable solvent such as DMSO. Aliquot the stock solution to avoid repeated freeze-thaw cycles.
Troubleshooting Inconsistent Results
Inconsistent results in experiments involving this compound can arise from various factors, from compound handling to experimental design. This section provides a question-and-answer guide to address common issues.
Q4: I am observing variability in the inhibitory effect of this compound between experiments. What could be the cause?
-
Compound Solubility and Stability: this compound, like many kinase inhibitors, can be prone to precipitation in aqueous solutions, especially at higher concentrations.[7] Ensure that your stock solution is fully dissolved before further dilution into aqueous media. It is advisable to prepare fresh dilutions for each experiment from a frozen stock. Visually inspect your final working solution for any signs of precipitation.
-
Cell Culture Conditions: Variations in cell density, passage number, and overall cell health can significantly impact the cellular response to inhibitors.[8] Standardize your cell culture protocols to ensure consistency across experiments.
-
ATP Concentration in Kinase Assays: The inhibitory potency (IC50) of ATP-competitive inhibitors like this compound is highly dependent on the concentration of ATP in the assay.[9] Higher ATP concentrations will lead to an apparent decrease in inhibitor potency. Ensure you are using a consistent and appropriate ATP concentration in your kinase assays, ideally close to the Km value for TTBK1.
Q5: My Western blot results for phosphorylated tau are not consistent after treatment with this compound. How can I improve this?
-
Antibody Selection and Validation: Ensure you are using a phospho-specific tau antibody that has been validated for the specific phosphorylation site you are investigating. The choice of antibody can significantly impact the results.
-
Loading Controls: Use a reliable loading control (e.g., total tau, GAPDH, or β-actin) to normalize your data and account for any variations in protein loading.
-
Lysis Buffer Composition: The composition of your lysis buffer, including phosphatase and protease inhibitors, is critical for preserving the phosphorylation state of your proteins of interest. Ensure these inhibitors are fresh and added immediately before use.
-
Transfer Efficiency: Verify the efficient transfer of proteins to the membrane, especially for high molecular weight proteins like tau.
Q6: I am seeing unexpected off-target effects or cellular toxicity at higher concentrations of this compound. What should I do?
-
Dose-Response Curve: It is crucial to perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and assay. High concentrations of the racemic mixture, TTBK1-IN-1, have been shown to cause a decrease in neurite length in primary neuronal cultures after prolonged exposure (12-18 hours).[10]
-
Selectivity Profiling: While this compound is reported to be a selective inhibitor, cross-reactivity with other kinases, particularly the closely related TTBK2, can occur, especially at higher concentrations.[3][11] If you suspect off-target effects, consider using a lower concentration or a structurally different TTBK1 inhibitor as a control.
-
Cytotoxicity Assays: Perform a cell viability assay (e.g., MTT or LDH assay) in parallel with your main experiment to assess the cytotoxic effects of the inhibitor at the concentrations used.
Quantitative Data Summary
The following tables summarize key quantitative data for TTBK1 inhibitors. Please note that some data pertains to the racemic mixture, TTBK1-IN-1.
Table 1: In Vitro Potency of TTBK1 Inhibitors
| Compound | Assay Type | Target | IC50 (nM) | Cell Line/System | Reference |
| TTBK1-IN-1 | Biochemical | TTBK1 | 2.7 | Recombinant Human TTBK1 | [10] |
| BIIB-TTBKi (TTBK1-IN-1) | FRET-based cellular assay | pS422 Tau | 9.75 ± 1.38 | HEK293 cells co-transfected with TTBK1 and Tau | [4][11] |
| TTBK inhibitor 9 | Radiometric enzyme assay | TTBK1 | <600 | Recombinant Human TTBK1 | [3] |
| TTBK inhibitor 10 | Radiometric enzyme assay | TTBK1 | <600 | Recombinant Human TTBK1 | [3] |
Table 2: Cellular Activity of TTBK1 Inhibitors
| Compound | Cell Line | Assay | Effect | Concentration | Incubation Time | Reference |
| TTBK1-IN-1 | Primary mouse neurons | Neurite length | No effect | 0.0625-100 µM | 1 hour | [10] |
| TTBK1-IN-1 | Primary mouse neurons | Neurite length | Significant decrease | 50 and 100 µM | 12-18 hours | [10] |
| TTBK inhibitor 10 | SH-SY5Y | Western Blot | ~45% decrease in phospho-TDP-43 | 5 µM | 48 hours | [3] |
| VNG1.47 | Lymphoblasts (AD patients) | Western Blot / IF | Reduced TDP-43 phosphorylation and restored nuclear localization | 10 µM | 24 hours | [6][12] |
Experimental Protocols
Protocol 1: Western Blot Analysis of Tau Phosphorylation
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
Sample Preparation and Electrophoresis:
-
Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
Load samples onto an SDS-PAGE gel and run at an appropriate voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phosphorylated tau (e.g., pS422) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to a loading control.
-
Protocol 2: Immunofluorescence Staining of Phosphorylated Tau
-
Cell Seeding and Treatment:
-
Seed cells on coverslips in a multi-well plate and allow them to adhere.
-
Treat the cells with this compound at the desired concentrations and for the appropriate duration.
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
-
Blocking and Antibody Incubation:
-
Block with 1% BSA in PBST (PBS with 0.1% Tween-20) for 30 minutes.
-
Incubate with the primary antibody against phosphorylated tau diluted in the blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBST.
-
Incubate with a fluorescently labeled secondary antibody diluted in the blocking buffer for 1 hour at room temperature in the dark.
-
Wash three times with PBST.
-
-
Counterstaining and Mounting:
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging:
-
Visualize the staining using a fluorescence or confocal microscope.
-
Signaling Pathways and Experimental Workflows
TTBK1 Signaling Pathway
The following diagram illustrates the central role of TTBK1 in phosphorylating tau and TDP-43, and how this compound intervenes in this process.
Caption: TTBK1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Investigating this compound Efficacy
This workflow outlines the key steps to assess the effectiveness of this compound in a cell-based model.
Caption: A typical experimental workflow for evaluating this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Tau-tubulin kinase [frontiersin.org]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Tau‐Tubulin Kinase 1 Expression, Phosphorylation and Co‐Localization with Phospho‐Ser422 Tau in the Alzheimer's Disease Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TTBK1 and CK1 inhibitors restore TDP-43 pathology and avoid disease propagation in lymphoblast from Alzheimer’s disease patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cell Culture Troubleshooting [sigmaaldrich.com]
- 9. promega.com [promega.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Acute inhibition of the CNS-specific kinase TTBK1 significantly lowers tau phosphorylation at several disease relevant sites - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | TTBK1 and CK1 inhibitors restore TDP-43 pathology and avoid disease propagation in lymphoblast from Alzheimer’s disease patients [frontiersin.org]
how to assess the selectivity of (R)-Ttbk1-IN-1 for TTBK1 vs TTBK2
This technical support guide provides researchers, scientists, and drug development professionals with detailed information, protocols, and troubleshooting advice for assessing the selectivity of the kinase inhibitor (R)-Ttbk1-IN-1 for Tau Tubulin Kinase 1 (TTBK1) versus its highly homologous isoform, TTBK2.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: Where should I start when assessing the selectivity of this compound for TTBK1 vs. TTBK2?
A1: The most efficient strategy is a tiered approach starting with biochemical assays.[1]
-
In Vitro Kinase Assays: Begin by determining the half-maximal inhibitory concentration (IC50) of this compound against purified TTBK1 and TTBK2 enzymes. This provides a direct measure of the inhibitor's potency on each isolated kinase. Radiometric assays (like HotSpot) and luminescence-based assays (like ADP-Glo™) are industry standards.[2][3] this compound is known to be a potent TTBK1 inhibitor with a biochemical IC50 of 2.7 nM.[4] Your primary goal is to determine the corresponding IC50 for TTBK2 to calculate a selectivity ratio.
-
Broad Kinome Profiling: To understand the broader selectivity profile, screen the inhibitor against a large panel of kinases.[3] This will identify potential off-target effects that could confound results in cellular experiments. Commercial services are available for this purpose.[5]
-
Cell-Based Assays: Once you have biochemical data, proceed to cell-based assays to confirm target engagement and functional effects in a more physiologically relevant context.
Q2: How do I interpret the selectivity of my inhibitor?
A2: Selectivity is typically expressed as a ratio of IC50 values. For example, the selectivity of this compound for TTBK1 over TTBK2 is calculated as:
Selectivity Ratio = IC50 (TTBK2) / IC50 (TTBK1)
A higher ratio indicates greater selectivity for TTBK1. A common benchmark for a "selective" inhibitor is a ratio of >100-fold, but the required degree of selectivity depends on the biological question being addressed.
Q3: How do I confirm that this compound is engaging TTBK1/TTBK2 in a cellular context?
A3: Confirming target engagement in cells is critical, as biochemical potency doesn't always translate to cellular activity.[5]
-
Cellular Thermal Shift Assay (CETSA®): This biophysical assay confirms direct binding of the inhibitor to the target protein in intact cells or cell lysates.[6] Ligand binding stabilizes the target protein, leading to a shift in its thermal denaturation profile.[7] This method is invaluable for verifying that the inhibitor reaches and binds to TTBK1 and TTBK2 in the complex cellular environment.
-
NanoBRET™ Target Engagement Assay: This assay measures inhibitor binding to a NanoLuc® luciferase-tagged kinase in live cells. It provides quantitative data on inhibitor affinity and residence time at the target.[8][9]
-
Downstream Pathway Analysis: Measure the phosphorylation of known TTBK1/TTBK2 substrates. For example, TTBK1 is known to phosphorylate tau at Serine 422 and TDP-43.[10][11] A reduction in the phosphorylation of these substrates in cells treated with this compound would indicate target engagement and inhibition.
Q4: My biochemical IC50 is potent, but I don't see an effect in my cell-based assay. What are the potential reasons?
A4: This is a common challenge in drug discovery. Several factors could be responsible:
-
Cell Permeability: The inhibitor may not efficiently cross the cell membrane to reach its intracellular target.
-
Efflux Pumps: The compound might be actively transported out of the cell by efflux pumps like P-glycoprotein.
-
High Intracellular ATP Concentration: In vitro kinase assays are often run at ATP concentrations near the Michaelis constant (Km) of the enzyme.[12] Intracellular ATP levels (1-10 mM) are much higher, which can lead to competition and reduce the apparent potency of ATP-competitive inhibitors like this compound.
-
Compound Instability or Metabolism: The inhibitor may be unstable or rapidly metabolized within the cell.
Q5: What are some common issues and troubleshooting tips for in vitro kinase assays?
A5:
-
Inactive Enzyme: Ensure the purified TTBK1 and TTBK2 enzymes are active. Include a positive control inhibitor (e.g., Staurosporine) to verify assay performance.[13]
-
DMSO Concentration: High concentrations of DMSO (the solvent for the inhibitor) can inhibit kinase activity. Keep the final DMSO concentration constant across all wells and typically below 1%.[14]
-
Inconsistent Pipetting: Kinase assays involve small volumes, making them sensitive to pipetting errors. Use calibrated pipettes and appropriate techniques.
-
Sub-optimal Reagent Concentrations: Ensure that enzyme, substrate, and ATP concentrations are optimized for a linear reaction rate and robust signal window.
Data Presentation
Quantitative data should be organized to facilitate clear comparisons of inhibitor potency and selectivity.
Table 1: Example Biochemical Selectivity Profile of this compound
| Kinase Target | IC50 (nM) | Selectivity Ratio (vs. TTBK1) |
|---|---|---|
| TTBK1 | 2.7[4] | 1 |
| TTBK2 | [Experimental Value] | [IC50(TTBK2) / 2.7] |
| Kinase X | [Experimental Value] | [IC50(Kinase X) / 2.7] |
| Kinase Y | [Experimental Value] | [IC50(Kinase Y) / 2.7] |
Table 2: Example Cellular Target Engagement Profile of this compound
| Assay Type | Target | EC50 / Thermal Shift (°C) |
|---|---|---|
| NanoBRET™ | TTBK1 | [Experimental Value] |
| NanoBRET™ | TTBK2 | [Experimental Value] |
| CETSA® | TTBK1 | [Experimental Value] |
| CETSA® | TTBK2 | [Experimental Value] |
Visualized Workflows and Pathways
Caption: Overall workflow for assessing kinase inhibitor selectivity.
Experimental Protocols
Protocol 1: In Vitro Kinase Assay for TTBK1/TTBK2 using ADP-Glo™
This protocol is adapted from commercially available kits and general kinase assay principles.[14][15]
Objective: To determine the IC50 of this compound against TTBK1 and TTBK2.
Materials:
-
Recombinant human TTBK1 and TTBK2 enzymes
-
Myelin basic protein (MBP) or a specific peptide substrate
-
ATP
-
This compound
-
ADP-Glo™ Kinase Assay Kit (includes ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)
-
White, opaque 96- or 384-well plates
-
Multichannel pipette
-
Plate reader capable of measuring luminescence
Procedure:
-
Inhibitor Preparation: Prepare a 10-point serial dilution of this compound in 100% DMSO. Then, create intermediate dilutions in Kinase Assay Buffer to achieve the desired final concentrations with a constant DMSO percentage (e.g., 1%).
-
Assay Plate Setup:
-
Add 2.5 µL of the diluted inhibitor (or DMSO for "Positive Control" and "Blank" wells) to the appropriate wells of the assay plate.
-
-
Kinase Reaction:
-
Prepare a master mix containing the substrate (e.g., MBP) and ATP in Kinase Assay Buffer.
-
Add 5 µL of the master mix to each well.
-
Prepare a solution of diluted TTBK1 or TTBK2 enzyme in Kinase Assay Buffer.
-
Initiate the reaction by adding 2.5 µL of the diluted enzyme to all wells except the "Blank" wells (add 2.5 µL of Kinase Assay Buffer to these instead).
-
-
Incubation: Cover the plate and incubate at 30°C for 45-60 minutes.
-
Signal Generation:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to convert the ADP generated to ATP and initiate the luciferase reaction. Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Subtract the "Blank" reading from all other wells. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Caption: Step-by-step workflow for the in vitro ADP-Glo™ kinase assay.
Protocol 2: Cellular Thermal Shift Assay (CETSA®) for Target Engagement
This protocol outlines a general workflow for CETSA using Western blotting for detection.[6][16]
Objective: To determine if this compound binds to and stabilizes TTBK1 and/or TTBK2 in intact cells.
Materials:
-
Cell line expressing endogenous or over-expressed TTBK1/TTBK2 (e.g., HEK293, SH-SY5Y)
-
This compound and DMSO vehicle control
-
Cell culture medium
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer with protease and phosphatase inhibitors
-
Antibodies specific for TTBK1 and TTBK2
-
SDS-PAGE and Western blotting equipment
-
PCR thermocycler or heating blocks
Procedure:
-
Cell Treatment: Culture cells to ~80% confluency. Treat the cells with either this compound at the desired concentration or DMSO (vehicle control) for 1 hour in culture medium.
-
Heating Step:
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermocycler. Include an unheated control (room temperature).
-
-
Cell Lysis:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
-
Separation of Soluble Fraction:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
-
Sample Preparation:
-
Carefully collect the supernatant (soluble protein fraction) from each tube.
-
Determine the protein concentration and normalize all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli sample buffer.
-
-
Western Blotting:
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Probe the membrane with primary antibodies against TTBK1 or TTBK2.
-
Use an appropriate secondary antibody and detection reagent to visualize the bands.
-
-
Data Analysis:
-
Quantify the band intensity for each temperature point.
-
Plot the percentage of soluble protein remaining (relative to the unheated control) against the temperature for both the DMSO- and inhibitor-treated samples. A shift in the melting curve to the right for the inhibitor-treated sample indicates target stabilization and engagement.
-
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
References
- 1. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Kinase Selectivity Profiling Systems—General Panel [promega.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. biorxiv.org [biorxiv.org]
- 6. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A widely-applicable high-throughput cellular thermal shift assay (CETSA) using split Nano Luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Mechanisms of Regulation and Diverse Activities of Tau-Tubulin Kinase (TTBK) Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Tau Tubulin Kinases TTBK1/2 Promote Accumulation of Pathological TDP-43 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Acute inhibition of the CNS-specific kinase TTBK1 significantly lowers tau phosphorylation at several disease relevant sites - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. promega.com [promega.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: (R)-Ttbk1-IN-1
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of (R)-Ttbk1-IN-1 in solution. Below you will find frequently asked questions, troubleshooting guides, and experimental protocols to ensure the optimal performance of this inhibitor in your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
A1: The stability of this compound depends on whether it is in solid form or in solution. For optimal stability, follow the storage recommendations in the table below.
Q2: What is the recommended solvent for dissolving this compound?
A2: this compound can be dissolved in ethanol to a concentration of 33.33 mg/mL (98.79 mM) with the aid of ultrasonication and pH adjustment to 3 with HCl.[1][2] For cell-based assays, it is common to prepare a high-concentration stock in a solvent like DMSO and then dilute it in an aqueous buffer or cell culture medium to the final working concentration.
Q3: How long is the stock solution stable?
A3: The stability of the stock solution is dependent on the storage temperature. When stored at -80°C in a sealed container, the solution is stable for up to 6 months.[1][3] If stored at -20°C, it should be used within 1 month.[1][3] It is crucial to keep the solution sealed and away from moisture.[1][3]
Q4: What are the signs of degradation of this compound in solution?
A4: Signs of degradation can include a change in the color of the solution, the appearance of precipitates, or a decrease in the inhibitory activity of the compound in your assays. If you observe any of these signs, it is recommended to prepare a fresh stock solution.
Q5: Can I subject the stock solution to multiple freeze-thaw cycles?
A5: It is best practice to minimize the number of freeze-thaw cycles. For each experiment, it is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated temperature fluctuations that can lead to degradation.
Data Presentation: Storage Conditions
| Form | Storage Temperature | Duration | Additional Notes |
| Solid | 4°C | Long-term | Sealed storage, away from moisture.[1] |
| In Solvent | -20°C | 1 month | Sealed storage, away from moisture.[1][3] |
| In Solvent | -80°C | 6 months | Sealed storage, away from moisture.[1][3] |
Troubleshooting Guide
This guide addresses common issues you may encounter during your experiments with this compound.
Q: I am seeing inconsistent results in my experiments. Could this be related to the stability of the inhibitor?
A: Yes, inconsistent results can be a sign of inhibitor instability. To troubleshoot this, consider the following:
-
Age of the stock solution: How old is your current stock solution? If it is older than the recommended storage duration, it is best to prepare a fresh stock.
-
Storage conditions: Was the stock solution stored at the recommended temperature and protected from light and moisture?
-
Freeze-thaw cycles: How many times has the stock solution been frozen and thawed? If it has been subjected to multiple cycles, this could be a source of degradation.
The following workflow can help you diagnose the issue:
Q: I noticed precipitation in my stock solution after thawing. What should I do?
A: Precipitation can occur if the compound's solubility limit is exceeded upon thawing or if the compound has degraded.
-
Warm the solution: Gently warm the solution to room temperature and vortex to see if the precipitate redissolves.
-
Check the solvent: Ensure that you are using the recommended solvent and that it is of high purity.
-
Prepare a fresh solution: If the precipitate does not redissolve, it is best to discard the solution and prepare a fresh stock.
Experimental Protocols
Protocol for Assessing the Stability of this compound in Solution using HPLC
This protocol provides a general framework for assessing the stability of this compound in a specific solvent over time.
Objective: To determine the percentage of intact this compound remaining in solution under specific storage conditions.
Materials:
-
This compound
-
High-purity solvent (e.g., DMSO, ethanol)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase (to be optimized for the specific compound)
-
Temperature-controlled storage units (e.g., -20°C and -80°C freezers)
Methodology:
-
Prepare a stock solution of this compound at a known concentration in the desired solvent.
-
Timepoint 0 Analysis: Immediately after preparation, analyze an aliquot of the stock solution by HPLC to determine the initial peak area of the intact compound. This will serve as your 100% reference.
-
Storage: Aliquot the remaining stock solution into several vials and store them under the desired conditions (e.g., -20°C and -80°C).
-
Timepoint Analysis: At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve an aliquot from each storage condition.
-
HPLC Analysis: Allow the aliquot to thaw completely and reach room temperature. Analyze the sample by HPLC using the same method as for the timepoint 0 analysis.
-
Data Analysis: Compare the peak area of the intact this compound at each time point to the peak area at timepoint 0. Calculate the percentage of the compound remaining.
This technical support guide is intended to provide general recommendations. For specific applications, it is always advisable to perform your own stability tests under your experimental conditions.
References
Technical Support Center: Synthesis of (R)-Ttbk1-IN-1
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (R)-Ttbk1-IN-1. The information is based on established synthetic routes and aims to address common challenges encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is the overall synthetic strategy for this compound?
A1: The synthesis of this compound is a multi-step process that can be broadly divided into three key stages:
-
Synthesis of the Indazole Core: Preparation of the functionalized 1H-indazole-3-carbaldehyde.
-
Chiral Amine Synthesis: Enantioselective synthesis of the (R)-1-(tetrahydro-2H-pyran-4-yl)methanamine intermediate.
-
Final Assembly: Reductive amination to couple the indazole core with the chiral amine.
Q2: Why is the stereochemistry of the chiral amine important?
A2: The (R)-enantiomer of the tetrahydropyran-4-yl)methanamine is crucial for the desired biological activity and selectivity of Ttbk1-IN-1. The precise stereochemical arrangement ensures optimal binding to the TTBK1 enzyme.
Q3: What are the critical reaction types in this synthesis?
A3: The synthesis involves several key transformations, including Sonogashira coupling for the introduction of the alkyne functionality and reductive amination for the final coupling of the key intermediates.
Q4: Are there any particularly sensitive reagents or intermediates?
A4: Yes, organometallic reagents used in the Sonogashira coupling can be sensitive to air and moisture. Additionally, some intermediates may be prone to degradation, requiring careful handling and purification.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, categorized by the synthetic stage.
Stage 1: Synthesis of the Indazole Core (5-(but-3-yn-1-yl)-1H-indazole-3-carbaldehyde)
Issue 1.1: Low yield in the Sonogashira coupling of 5-bromo-1H-indazole-3-carbaldehyde and but-3-yn-1-ol.
| Potential Cause | Recommended Solution |
| Catalyst Inactivity: The palladium and/or copper catalyst may be deactivated due to oxidation or impurities. | Use fresh, high-purity catalysts. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). |
| Incomplete Reaction: Insufficient reaction time or temperature. | Monitor the reaction progress by TLC or LC-MS. If the reaction stalls, consider a slight increase in temperature or extending the reaction time. |
| Side Reactions: Homocoupling of the alkyne (Glaser coupling) can be a significant side reaction. | Ensure the reaction is strictly anaerobic. The use of an appropriate amine base (e.g., triethylamine) is crucial to scavenge the HX formed and maintain a suitable reaction environment. |
| Poor Quality Reagents: Impurities in the starting materials or solvent can interfere with the catalytic cycle. | Use freshly distilled solvents and high-purity starting materials. |
Issue 1.2: Difficulty in purifying the indazole aldehyde product.
| Potential Cause | Recommended Solution |
| Co-elution of Impurities: Residual catalyst or byproducts may co-elute with the product during column chromatography. | Optimize the solvent system for column chromatography. A gradient elution may be necessary. Consider a pre-purification step such as filtration through a plug of silica gel to remove baseline impurities. |
| Product Instability: The aldehyde functional group may be susceptible to oxidation or other degradation pathways. | Minimize exposure to air and light. Store the purified product under an inert atmosphere at a low temperature. |
Stage 2: Synthesis of the Chiral Amine ((R)-1-(tetrahydro-2H-pyran-4-yl)methanamine)
Issue 2.1: Low enantiomeric excess (ee) in the asymmetric synthesis of the chiral amine.
| Potential Cause | Recommended Solution |
| Suboptimal Chiral Catalyst/Auxiliary: The chosen chiral catalyst or auxiliary may not be providing sufficient stereocontrol. | Screen different chiral catalysts or auxiliaries. Ensure the catalyst loading is optimized. |
| Racemization: The product may be prone to racemization under the reaction or workup conditions. | Perform the reaction at the recommended temperature. Use mild workup conditions and avoid prolonged exposure to acidic or basic conditions. |
| Impure Starting Materials: Impurities in the starting ketone or amine source can affect the stereochemical outcome. | Use high-purity starting materials. |
Issue 2.2: Difficult removal of the chiral auxiliary.
| Potential Cause | Recommended Solution |
| Harsh Cleavage Conditions: The conditions required to cleave the chiral auxiliary may lead to product degradation. | Explore milder cleavage conditions. For example, if an acid-labile auxiliary is used, screen different acids and reaction times. |
| Purification Challenges: The cleaved auxiliary may be difficult to separate from the desired amine. | Optimize the purification method. This may involve extraction, crystallization, or chromatography with a specific stationary phase. |
Stage 3: Final Assembly (Reductive Amination)
Issue 3.1: Low yield of this compound in the reductive amination step.
| Potential Cause | Recommended Solution |
| Inefficient Imine Formation: The equilibrium for imine formation may not be favorable. | Use a dehydrating agent (e.g., molecular sieves) to drive the equilibrium towards imine formation. |
| Suboptimal Reducing Agent: The chosen reducing agent may not be effective or may lead to side reactions. | Sodium triacetoxyborohydride is often a good choice for reductive amination as it is mild and selective. Ensure the quality of the reducing agent. |
| Side Reactions: Over-reduction of the aldehyde or other functional groups. | Add the reducing agent portion-wise at a controlled temperature. |
Issue 3.2: Formation of diastereomeric impurities.
| Potential Cause | Recommended Solution |
| Racemization of the Chiral Amine: The chiral amine may racemize under the reaction conditions. | Use mild reaction conditions and minimize reaction time. |
| Non-Stereoselective Reduction: The reduction of the imine intermediate may not be fully stereoselective. | This is less common with standard reducing agents but can be influenced by the substrate. Chiral reducing agents could be explored if this is a persistent issue, though this would add complexity. |
Quantitative Data Summary
| Parameter | Reported Value/Range | Reference |
| This compound IC₅₀ | 2.7 nM | [1] |
| Purity of this compound | >98% | [2] |
| Enantiomeric Excess (ee) of Chiral Amine | >98% | [2] |
Experimental Protocols
A detailed experimental protocol for the synthesis of this compound can be found in the supporting information of the primary literature. Researchers should consult this for specific reagent quantities, reaction times, and purification procedures.
Visualizations
Signaling Pathway of TTBK1 in Tau Phosphorylation
Caption: TTBK1 signaling pathway leading to tau hyperphosphorylation and inhibition by this compound.
Experimental Workflow for this compound Synthesis
Caption: General experimental workflow for the synthesis of this compound.
Logical Relationship of Troubleshooting Stages
Caption: Logical flow of troubleshooting for the synthesis of this compound.
References
Technical Support Center: (R)-Ttbk1-IN-1 In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing (R)-Ttbk1-IN-1 in in vivo studies. The information is tailored for scientists and drug development professionals to refine dosages and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, selective, and brain-penetrant inhibitor of Tau tubulin kinase 1 (TTBK1).[1] TTBK1 is a neuron-specific serine/threonine and tyrosine kinase that is implicated in the hyperphosphorylation of tau protein, a key pathological hallmark of Alzheimer's disease and other tauopathies.[2][3][4][5] By inhibiting TTBK1, this compound aims to reduce tau phosphorylation, thereby potentially mitigating the downstream neurotoxic effects.[3][6][7][8]
Q2: What is the recommended starting dose for this compound in mice?
Based on this data, a pilot dose-range finding study for this compound could start with a similar range, for example, 10, 30, and 100 mg/kg. It is crucial to perform a dose-response study to determine the optimal dose for your specific animal model and experimental endpoint.
Q3: How should I formulate this compound for in vivo administration?
This compound is a hydrophobic compound. While a specific validated formulation for in vivo use is not detailed in the available literature, a common approach for formulating hydrophobic small molecules for intraperitoneal injection in mice involves the use of a vehicle system that can solubilize the compound. One publication suggests that the racemic TTBK1-IN-1 is soluble in ethanol with pH adjustment. A typical starting point for formulation development could be a mixture of DMSO, Tween 80 (or another surfactant), and saline.
Example Formulation Protocol (to be optimized):
-
Dissolve this compound in a minimal amount of 100% DMSO to create a stock solution.
-
For the final injection volume, a common vehicle composition is 5-10% DMSO, 5-10% Tween 80, and 80-90% sterile saline.
-
Add the calculated volume of the DMSO stock solution to the Tween 80.
-
Vortex thoroughly to ensure complete mixing.
-
Add the sterile saline incrementally while vortexing to prevent precipitation of the compound.
-
Visually inspect the final solution for any precipitates before administration. It should be a clear solution.
It is critical to perform solubility and stability tests with your chosen vehicle before initiating animal studies. A vehicle control group (receiving the formulation without the compound) must be included in all experiments.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or no effect on tau phosphorylation | Suboptimal Dosage: The administered dose may be too low to achieve sufficient target engagement in the brain. | Perform a dose-response study to identify the minimal effective dose (MED). Measure compound concentration in the brain and plasma to correlate with pharmacodynamic effects. |
| Poor Bioavailability/Brain Penetration: The formulation may not be optimal, leading to poor absorption or rapid metabolism. | Re-evaluate the formulation. Consider alternative vehicle compositions or administration routes (e.g., oral gavage, if appropriate). Conduct pharmacokinetic studies to determine the compound's half-life, Cmax, and brain-to-plasma ratio. | |
| Assay Variability: Inconsistent results may stem from the methods used to measure tau phosphorylation (e.g., Western blot, ELISA). | Standardize all assay procedures. Include appropriate positive and negative controls in every assay. Ensure consistent tissue harvesting and processing protocols. | |
| Observed Toxicity or Adverse Events (e.g., weight loss, lethargy) | High Dosage: The administered dose may be approaching or exceeding the maximum tolerated dose (MTD). | Reduce the dosage. Conduct a formal MTD study to identify a safe and tolerable dose range. Monitor animals daily for clinical signs of toxicity. |
| Vehicle Toxicity: The formulation vehicle itself may be causing adverse effects. | Always include a vehicle-only control group. If toxicity is observed in this group, consider alternative, less toxic vehicle components. | |
| Off-Target Effects: At higher concentrations, the inhibitor may affect other kinases, leading to toxicity. | Review in vitro kinome selectivity data for this compound if available. If off-target effects are suspected, consider using a structurally different TTBK1 inhibitor as a comparator. | |
| Compound Precipitation in Formulation or Upon Injection | Poor Solubility: The compound's solubility limit in the chosen vehicle may have been exceeded. | Decrease the final concentration of the compound. Increase the percentage of co-solvents (e.g., DMSO, Tween 80), but be mindful of potential vehicle toxicity. Perform thorough solubility testing during formulation development. |
| Temperature Effects: The compound may precipitate out of solution at lower temperatures. | Warm the formulation to room temperature or 37°C before injection. Store the formulation appropriately according to stability data. |
Data Summary and Experimental Protocols
In Vivo Dosage of TTBK1-IN-1 (Racemic Mixture)
The following table summarizes the reported in vivo dosage and effects of the racemic mixture, TTBK1-IN-1, in a mouse model of isoflurane-induced tau hyperphosphorylation. This data can serve as a reference for designing studies with this compound.
| Dose (mg/kg, I.P.) | Reported Effect on Tau Phosphorylation (pS422) | Reference |
| 2.5 | Not specified | [9] |
| 7 | Not specified | [9] |
| 20 | 21% decrease vs. vehicle | [9] |
| 60 | 60% decrease vs. vehicle | [9] |
| 180 | Significant decrease | [9] |
Key Experimental Protocols
1. Dose-Range Finding Study Protocol (Example)
-
Objective: To determine the minimum effective dose (MED) and maximum tolerated dose (MTD) of this compound.
-
Animal Model: C57BL/6 mice (or a relevant transgenic model of tauopathy).
-
Groups (n=5-8 per group):
-
Vehicle control
-
This compound (e.g., 10 mg/kg)
-
This compound (e.g., 30 mg/kg)
-
This compound (e.g., 100 mg/kg)
-
-
Administration: Single intraperitoneal (I.P.) injection.
-
Endpoints:
-
Pharmacokinetics (satellite group): Plasma and brain concentrations of this compound at various time points (e.g., 0.5, 1, 2, 4, 8, 24 hours post-dose).
-
Pharmacodynamics: Levels of phosphorylated tau (e.g., pS422, AT8) in brain tissue (e.g., hippocampus, cortex) at a predetermined time point based on PK data (e.g., Tmax).
-
Toxicity: Daily clinical observations (e.g., body weight, activity, posture) for up to 7 days.
-
2. Intraperitoneal (I.P.) Injection Procedure in Mice
-
Restraint: Gently restrain the mouse, ensuring a firm but not restrictive grip. The head should be tilted slightly downwards.
-
Injection Site: The injection should be made into the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.
-
Needle Insertion: Use an appropriate needle size (e.g., 25-27 gauge). Insert the needle at a 30-40° angle with the bevel facing up.
-
Aspiration: Gently pull back on the plunger to ensure no fluid (blood or urine) enters the syringe. If fluid is present, discard the syringe and re-attempt with a fresh preparation.
-
Injection: Inject the solution smoothly and steadily.
-
Post-injection Monitoring: Observe the animal for any immediate adverse reactions.
Visualizations
TTBK1 Signaling Pathway
Caption: TTBK1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vivo Dose Refining
Caption: A logical workflow for refining the in vivo dosage of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mayo.edu [mayo.edu]
- 3. Acute inhibition of the CNS-specific kinase TTBK1 significantly lowers tau phosphorylation at several disease relevant sites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tau-tubulin kinase 1 and amyloid-β peptide induce phosphorylation of collapsin response mediator protein-2 and enhance neurite degeneration in Alzheimer disease mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tau-tubulin kinase 1 and amyloid-β peptide induce phosphorylation of collapsin response mediator protein-2 and enhance neurite degeneration in Alzheimer disease mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of potent TTBK1 inhibitors that lower tau phosphorylation in vivo for the treatment of Alzheimer’s disease - American Chemical Society [acs.digitellinc.com]
- 7. Acute inhibition of the CNS-specific kinase TTBK1 significantly lowers tau phosphorylation at several disease relevant sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
avoiding degradation of (R)-Ttbk1-IN-1 during experiments
Welcome to the technical support center for (R)-Ttbk1-IN-1, a potent and selective inhibitor of Tau Tubulin Kinase 1 (TTBK1). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, storage, and use of this compound to ensure experimental success and prevent compound degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, selective, and brain-penetrant small molecule inhibitor of Tau Tubulin Kinase 1 (TTBK1). TTBK1 is a neuron-specific serine/threonine kinase that is implicated in the hyperphosphorylation of tau protein, a key pathological hallmark of Alzheimer's disease and other tauopathies. By inhibiting TTBK1, this compound reduces the phosphorylation of tau at disease-relevant sites, making it a valuable tool for research in neurodegenerative diseases.
Q2: How should I store the solid compound and its stock solutions?
A2: Proper storage is critical to prevent degradation. For optimal stability, adhere to the following storage conditions. Repeated freeze-thaw cycles should be avoided by preparing aliquots of the stock solution.[1][2]
| Format | Storage Temperature | Duration | Special Instructions |
| Solid | 4°C | As per manufacturer's recommendation | Store away from moisture.[3] |
| Stock Solution | -20°C | Up to 1 month | Sealed storage, away from moisture.[1][2] |
| Stock Solution | -80°C | Up to 6 months | Sealed storage, away from moisture.[1][2][4] |
Q3: What is the recommended solvent for preparing stock solutions?
A3: this compound is soluble in ethanol. To prepare a stock solution, dissolve the compound in ethanol to a concentration of 33.33 mg/mL (98.79 mM). This process may be aided by ultrasonication and adjusting the pH to 3 with HCl.[3] For cell-based assays, Dimethyl Sulfoxide (DMSO) is also a common solvent for initial stock solution preparation, which is then further diluted in aqueous media. Ensure the final DMSO concentration in your experiment is low (typically ≤0.1%) to avoid solvent-induced artifacts.
Q4: Is this compound sensitive to light?
A4: While specific photostability data for this compound is not extensively published, a related compound, TTBK1-IN-2, is recommended to be protected from light.[5] As a general best practice for small molecule inhibitors, it is advisable to minimize light exposure for both stock solutions and experimental setups to prevent potential photodegradation. Store solutions in amber vials or tubes wrapped in foil.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
Issue 1: Inconsistent or lower-than-expected inhibitory activity.
| Potential Cause | Troubleshooting Step |
| Compound Degradation | 1. Verify Storage: Confirm that both solid compound and stock solutions have been stored at the correct temperatures and for the recommended duration.[1][2][4] 2. Aliquot Usage: Ensure you are using fresh aliquots for each experiment to avoid degradation from multiple freeze-thaw cycles.[1][2] 3. Prepare Fresh Solutions: If degradation is suspected, prepare a fresh stock solution from the solid compound. |
| Incorrect Solution Preparation | 1. Check Solvent and pH: Ensure the correct solvent (e.g., ethanol) was used and that the pH was adjusted if necessary to achieve full dissolution.[3] 2. Confirm Concentration: Double-check all calculations for stock solution and final working concentrations. |
| Assay Conditions | 1. ATP Concentration: For in vitro kinase assays, be aware that this compound is an ATP-competitive inhibitor. High concentrations of ATP in the assay can reduce the apparent potency (increase the IC50 value).[6] 2. Enzyme Activity: Verify the activity of your recombinant TTBK1 enzyme using a known potent inhibitor as a positive control. |
Issue 2: Poor solubility or precipitation in aqueous media.
| Potential Cause | Troubleshooting Step |
| Compound "Crashing Out" | 1. Lower Final Concentration: The compound may be precipitating when diluted from a high-concentration organic stock into aqueous buffer. Try lowering the final working concentration. 2. Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) is within a tolerable range for your assay and helps maintain solubility. 3. Use of Co-solvents (for in vivo): For animal studies, consider using co-solvents like PEG300 and Tween-80 to improve solubility and bioavailability.[5] |
Issue 3: Off-target effects or cellular toxicity.
| Potential Cause | Troubleshooting Step |
| High Compound Concentration | 1. Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration that inhibits TTBK1 activity without causing significant toxicity. High concentrations (>50 µM) of the related TTBK1-IN-1 have been shown to affect neurite length in chronic exposure.[4] 2. Cell Viability Assay: Run a parallel cell viability assay (e.g., MTT or CellTiter-Glo) to assess the cytotoxic effects of the inhibitor at your chosen concentrations. |
| Inhibition of TTBK2 | 1. Selectivity Profile: TTBK1 shares high homology with its isoform TTBK2.[7] While this compound is selective, at higher concentrations, it may inhibit TTBK2. 2. Control Experiments: If possible, use a TTBK2-selective inhibitor or TTBK1/TTBK2 knockout/knockdown cell lines to confirm that the observed phenotype is due to TTBK1 inhibition. |
Experimental Protocols & Methodologies
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Carefully weigh the desired amount of solid this compound powder in a sterile microfuge tube.
-
Dissolution: Add the appropriate volume of 100% ethanol to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Vortex the solution thoroughly. If needed, use an ultrasonic bath to aid dissolution. For ethanol, adjusting the pH to 3 with dilute HCl can improve solubility.[3]
-
Aliquoting: Dispense the stock solution into small-volume, single-use aliquots in amber or foil-wrapped tubes.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1][2][4]
Protocol 2: In Vitro TTBK1 Kinase Assay
This protocol is adapted from commercially available kinase assay kits and general kinase assay procedures.[8][9][10]
-
Prepare Kinase Buffer: Prepare a 1x Kinase Assay Buffer (e.g., 25 mM MOPS pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT).[9]
-
Prepare Inhibitor Dilutions: Serially dilute the this compound stock solution in 1x Kinase Assay Buffer to achieve 10x the final desired concentrations.
-
Assay Plate Setup: In a 96-well plate, add 5 µL of each inhibitor dilution. For "Positive Control" (max activity) and "Blank" (no enzyme) wells, add 5 µL of Kinase Assay Buffer containing the same percentage of solvent.
-
Add Substrate and ATP: Prepare a master mix containing recombinant TTBK1 substrate (e.g., Myelin Basic Protein or a specific tau peptide) and ATP. Add 20 µL of this mix to each well, except the "Blank" wells.
-
Initiate Reaction: Thaw recombinant human TTBK1 enzyme on ice. Dilute the enzyme in cold 1x Kinase Assay Buffer. Initiate the kinase reaction by adding 25 µL of the diluted enzyme to all wells except the "Blank". Add 25 µL of buffer to the "Blank" wells.
-
Incubation: Incubate the plate at 30°C for 45-60 minutes.
-
Detection: Stop the reaction and detect kinase activity using a suitable method, such as ADP-Glo™ Kinase Assay, which measures ADP production via a luminescent signal.[8] Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration relative to the positive control and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 3: Western Blot for Tau Phosphorylation in Cell Culture
-
Cell Treatment: Plate neuronal cells (e.g., SH-SY5Y or primary neurons) and allow them to adhere. Treat the cells with various concentrations of this compound for the desired time (e.g., 2-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against a specific phospho-tau site (e.g., anti-pTau-Ser422) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities. To normalize for protein loading, strip the membrane and re-probe for total tau and a loading control like β-actin or GAPDH.
Visualizations
Caption: Simplified TTBK1 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of Regulation and Diverse Activities of Tau-Tubulin Kinase (TTBK) Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Tau-TBK1 In Vitro Kinase Assay Coupled to LC-MS2 [synapse.org]
- 10. In vitro kinase assay [protocols.io]
Technical Support Center: Enhancing the Potency of TTBK1 Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working to improve the potency of Tau Tubulin Kinase 1 (TTBK1) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for TTBK1 inhibitors?
TTBK1 inhibitors are typically small molecules designed to bind to the ATP-binding pocket of the TTBK1 enzyme.[1] By occupying this site, they prevent the binding of ATP, which is essential for the kinase's phosphorylating activity.[1] This inhibition is intended to reduce the hyperphosphorylation of tau protein, a key pathological hallmark in several neurodegenerative diseases, including Alzheimer's disease.[1][2] Dysregulation of tau phosphorylation leads to the formation of neurofibrillary tangles, which are toxic to neurons.[1]
Q2: What are the main challenges in developing potent and selective TTBK1 inhibitors?
The primary challenge is achieving selectivity against the highly homologous TTBK2 kinase.[3][4][5] TTBK1 and TTBK2 share 88% identity and 96% similarity in their kinase domains, making the design of specific inhibitors difficult.[4] Off-target inhibition of TTBK2 can lead to unwanted side effects, as TTBK2 is involved in crucial cellular processes like ciliogenesis.[4][6] Another significant challenge is developing inhibitors with good brain penetrance to effectively reach their target in the central nervous system.[7][8]
Q3: What are some common starting points or scaffolds for designing novel TTBK1 inhibitors?
Several chemical scaffolds have been explored for TTBK1 inhibition. Azaindazole-based inhibitors have shown promise, with compounds demonstrating good potency and CNS penetration.[8][9] Other explored scaffolds include quinazoline and pyrrolopyrimidine.[10] Computational approaches, such as structure-based virtual screening and scaffold hopping, are also being used to identify novel chemical starting points.[10][11]
Troubleshooting Guides
Problem 1: Low Inhibitor Potency in Biochemical Assays
Symptoms:
-
High IC50 values in recombinant kinase assays.
-
Inconsistent results between experimental replicates.
Possible Causes and Solutions:
| Cause | Suggested Solution |
| Inhibitor Solubility Issues | Ensure complete solubilization of the inhibitor in the assay buffer. Use of a co-solvent like DMSO may be necessary, but keep the final concentration low (typically <1%) to avoid effects on enzyme activity. |
| Incorrect ATP Concentration | The apparent potency of ATP-competitive inhibitors is dependent on the ATP concentration. Ensure the ATP concentration used in the assay is at or near the Km value for TTBK1 to obtain an accurate IC50.[12] |
| Enzyme Quality and Activity | Verify the purity and activity of the recombinant TTBK1 enzyme. Use a positive control inhibitor with a known IC50 to validate the assay. |
| Assay Format | Consider alternative assay formats. For example, a FRET-based assay measuring phosphorylation of a tau peptide can provide high-throughput and sensitive results.[12][13] |
Problem 2: Poor Cellular Potency Despite Good Biochemical Activity
Symptoms:
-
Low IC50 in biochemical assays, but high EC50 in cell-based assays (e.g., measuring tau phosphorylation at Ser422).
Possible Causes and Solutions:
| Cause | Suggested Solution |
| Poor Cell Permeability | The inhibitor may not be effectively crossing the cell membrane. Assess the physicochemical properties of the compound (e.g., lipophilicity, polar surface area). Chemical modifications to improve permeability may be necessary. |
| Efflux by Cellular Transporters | The inhibitor could be actively transported out of the cells. Co-incubation with known efflux pump inhibitors can help diagnose this issue. |
| High Protein Binding | The inhibitor may be binding to intracellular proteins or proteins in the cell culture medium, reducing its free concentration. Measure the fraction of unbound compound. |
| Metabolic Instability | The inhibitor may be rapidly metabolized by the cells. Perform metabolic stability assays using liver microsomes or hepatocytes. |
Problem 3: Lack of Selectivity Against TTBK2
Symptoms:
-
Similar IC50 values for both TTBK1 and TTBK2 in biochemical assays.
Possible Causes and Solutions:
| Cause | Suggested Solution |
| High Homology of ATP-Binding Site | The high similarity between the TTBK1 and TTBK2 ATP-binding pockets makes achieving selectivity challenging.[4] |
| Structure-Activity Relationship (SAR) Exploration | Systematically modify the inhibitor structure to explore interactions with non-conserved residues between TTBK1 and TTBK2. Co-crystal structures of inhibitors bound to both kinases can provide valuable insights for rational design.[5][9] |
| Allosteric Inhibition | Explore the possibility of designing allosteric inhibitors that bind to a less conserved site on the enzyme, which could offer a path to greater selectivity. |
Quantitative Data Summary
The following table summarizes the potency of selected TTBK1 inhibitors from the literature.
| Inhibitor | TTBK1 IC50 (nM) | TTBK2 IC50 (nM) | Cellular Potency (Tau pS422 IC50, nM) | Reference |
| TTBK1-IN-1 (BIIB-TTBK1i) | 2.7 | - | 9.75 | [7][12] |
| BGN8 | 60 | - | 571 | [9] |
| BGN18 | 13-18 | - | 259 | [9] |
| AMG28 | 816 | 988 | - | [4] |
| Analog 3 | 805 | 384 | - | [4] |
| Analog 9 | < 600 | < 300 | - | [9] |
| Analog 10 | < 600 | < 300 | - | [9] |
| TTBK1-IN-2 | 240 | 4220 | up to 5 µM (cellular use) | [14] |
Key Experimental Protocols
Protocol 1: Recombinant TTBK1 Kinase Assay (Biochemical Potency)
Objective: To determine the in vitro inhibitory potency (IC50) of a compound against TTBK1.
Materials:
-
Recombinant human TTBK1 enzyme
-
Tau peptide substrate (e.g., a peptide containing the Ser422 phosphorylation site)
-
ATP
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test inhibitor and positive control
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
Methodology:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 96-well plate, add the kinase assay buffer, recombinant TTBK1 enzyme, and the tau peptide substrate.
-
Add the diluted test inhibitor or DMSO (vehicle control) to the appropriate wells.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km of TTBK1.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using a luminescence-based detection reagent.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cellular Tau Phosphorylation Assay (Cellular Potency)
Objective: To measure the ability of an inhibitor to reduce TTBK1-mediated tau phosphorylation in a cellular context.
Materials:
-
HEK293 cells
-
Expression plasmids for human TTBK1 and human tau (e.g., 2N4R isoform)
-
Transfection reagent
-
Cell culture medium and supplements
-
Test inhibitor
-
Lysis buffer
-
Antibodies: anti-phospho-tau (Ser422) and anti-total-tau
-
Secondary antibodies conjugated to a detectable label (e.g., HRP or a fluorophore)
-
Western blot or ELISA reagents
Methodology:
-
Co-transfect HEK293 cells with plasmids encoding human TTBK1 and human tau.[12][13]
-
After 24-48 hours, treat the cells with various concentrations of the test inhibitor for a defined period (e.g., 1-2 hours).
-
Lyse the cells and collect the protein lysates.
-
Determine the levels of phosphorylated tau at Ser422 and total tau using Western blotting or a quantitative immunoassay like ELISA or a FRET-based assay.[12][13]
-
Normalize the phosphorylated tau signal to the total tau signal.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle-treated control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the EC50 value.
Visualizations
Caption: Simplified TTBK1 signaling pathway in neurodegenerative disease.
Caption: Workflow for TTBK1 inhibitor development and validation.
Caption: Decision tree for troubleshooting TTBK1 inhibitor potency issues.
References
- 1. What are Tau tubulin kinase (TTBK) family inhibitors and how do they work? [synapse.patsnap.com]
- 2. Frontiers | Tau-tubulin kinase [frontiersin.org]
- 3. Mechanisms of Regulation and Diverse Activities of Tau-Tubulin Kinase (TTBK) Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Modulation of tau tubulin kinases (TTBK1 and TTBK2) impacts ciliogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Computational Design of Novel Tau-Tubulin Kinase 1 Inhibitors for Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Computational identification of potential tau tubulin kinase 1 (TTBK1) inhibitors: a structural analog approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Acute inhibition of the CNS-specific kinase TTBK1 significantly lowers tau phosphorylation at several disease relevant sites | PLOS One [journals.plos.org]
- 13. Acute inhibition of the CNS-specific kinase TTBK1 significantly lowers tau phosphorylation at several disease relevant sites - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Probe TTBK1-IN-2 | Chemical Probes Portal [chemicalprobes.org]
Validation & Comparative
A Comparative Guide to TTBK1 Inhibitors: Focus on (R)-Ttbk1-IN-1
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of (R)-Ttbk1-IN-1 against other prominent Tau Tubulin Kinase 1 (TTBK1) inhibitors. The information is supported by experimental data to aid in the selection of appropriate chemical tools for neurodegenerative disease research.
Tau Tubulin Kinase 1 (TTBK1) is a neuron-specific serine/threonine and tyrosine kinase that has emerged as a significant therapeutic target in neurodegenerative diseases, particularly Alzheimer's disease and other tauopathies. TTBK1-mediated hyperphosphorylation of tau protein is a critical event in the formation of neurofibrillary tangles, a pathological hallmark of these conditions. Furthermore, TTBK1 has been implicated in the phosphorylation of TDP-43, another key protein involved in the pathology of amyotrophic lateral sclerosis (ALS) and frontotemporal lobar degeneration (FTLD). This guide focuses on the comparative efficacy and selectivity of this compound, a potent and brain-penetrant TTBK1 inhibitor, alongside other notable inhibitors.
Performance Comparison of TTBK1 Inhibitors
The following tables summarize the in vitro and in-cell potency of this compound and other key TTBK1 inhibitors. The data highlights the half-maximal inhibitory concentration (IC50) against TTBK1 and its closely related isoform, TTBK2, providing insights into both potency and selectivity.
| Inhibitor | Synonyms | TTBK1 IC50 (nM) | TTBK2 IC50 (nM) | Assay Type | Reference |
| This compound | BGN31, BIIB-TTBKi | 2.7 | - | Biochemical | [1] |
| 9.75 ± 1.38 | - | Cellular (FRET) | [2] | ||
| BGN18 | - | 13-18 | - | Biochemical | |
| 259 | - | Cellular | |||
| AMG28 | - | 805 | 988 | Biochemical | [3][4] |
| 1850 | - | Cellular (Tau pS422) | [3][4] | ||
| 199 | - | Biochemical | [5] |
Table 1: Potency of TTBK1 Inhibitors. This table provides a comparative overview of the inhibitory potency of selected compounds against TTBK1 and TTBK2.
Kinome Selectivity Profile
A critical aspect of a kinase inhibitor's utility is its selectivity across the human kinome. Poor selectivity can lead to off-target effects and potential toxicity. This compound (as BIIB-TTBKi) has been shown to have high selectivity. In an in vivo study using a chemical proteomics approach, at a high dose (75mg/kg), BIIB-TTBKi demonstrated greater than 50% target occupancy for only three other kinases besides TTBK1 and TTBK2 out of 150 kinases detected in mouse brain lysates[2].
TTBK1 Signaling Pathways
TTBK1 exerts its pathological effects primarily through the hyperphosphorylation of key neuronal proteins, Tau and TDP-43. Understanding these pathways is crucial for interpreting the effects of TTBK1 inhibitors.
Caption: TTBK1 signaling in neurodegeneration.
Experimental Methodologies
Detailed protocols for key assays are essential for the replication and validation of experimental findings.
In Vitro Kinase Inhibition Assay (Biochemical IC50)
This assay determines the direct inhibitory effect of a compound on the kinase's enzymatic activity.
Caption: Workflow for a typical in vitro kinase assay.
Protocol:
-
Prepare serial dilutions of the test inhibitor in a suitable buffer (e.g., DMSO).
-
In a multi-well plate, add the recombinant TTBK1 enzyme, a suitable substrate (e.g., recombinant Tau protein or a synthetic peptide), and the test inhibitor at various concentrations.
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the reaction mixture at 37°C for a specified period (e.g., 60 minutes).
-
Stop the reaction and add a detection reagent, such as ADP-Glo™, which measures the amount of ADP produced, correlating with kinase activity.
-
Measure the resulting luminescence using a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular Target Engagement Assay (NanoBRET)
The NanoBRET (Bioluminescence Resonance Energy Transfer) assay measures the binding of an inhibitor to its target kinase within living cells.
Caption: NanoBRET assay principle.
Protocol:
-
Transfect cells (e.g., HEK293) with a vector expressing a TTBK1-NanoLuc® fusion protein.
-
Seed the transfected cells into a multi-well plate.
-
Add the NanoBRET® fluorescent tracer, which specifically binds to the ATP pocket of TTBK1.
-
Add the test inhibitor at various concentrations.
-
Add the NanoLuc® substrate to initiate the bioluminescent reaction.
-
Measure both the donor (NanoLuc®) and acceptor (tracer) emission signals.
-
Calculate the BRET ratio. A decrease in the BRET ratio indicates displacement of the tracer by the inhibitor, allowing for the determination of cellular IC50.
In Vivo Mouse Hypothermia Model
This model is utilized to assess the ability of a TTBK1 inhibitor to reduce tau phosphorylation in a physiological setting. Anesthesia-induced hypothermia is known to cause hyperphosphorylation of tau[6].
Protocol:
-
Administer the test inhibitor (e.g., this compound) to mice via a suitable route (e.g., intraperitoneal injection) at various doses[1].
-
After a specified pre-treatment time, induce hypothermia by administering an anesthetic agent (e.g., isoflurane or ketamine/xylazine)[1][6].
-
Maintain the mice under anesthesia for a defined period.
-
Euthanize the mice and collect brain tissue.
-
Prepare brain lysates and analyze the levels of phosphorylated tau at specific sites (e.g., Ser422) and total tau using methods such as Western blotting or ELISA.
-
Quantify the reduction in tau phosphorylation relative to vehicle-treated control animals.
Conclusion
This compound stands out as a highly potent and selective inhibitor of TTBK1, demonstrating robust activity in both biochemical and cellular assays, as well as in vivo models of tau phosphorylation. Its favorable brain penetration characteristics further enhance its utility as a chemical probe for investigating the roles of TTBK1 in neurodegenerative disease pathogenesis. In comparison, while other inhibitors like AMG28 are also effective, they may exhibit lower potency. The comprehensive data presented in this guide, including detailed experimental protocols and an overview of the relevant signaling pathways, is intended to facilitate informed decisions in the selection and application of TTBK1 inhibitors for research and drug discovery efforts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Acute inhibition of the CNS-specific kinase TTBK1 significantly lowers tau phosphorylation at several disease relevant sites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. AMG28|CAS 1202764-07-5|DC Chemicals [dcchemicals.com]
- 5. Modulation of tau tubulin kinases (TTBK1 and TTBK2) impacts ciliogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hypothermia-induced hyperphosphorylation: a new model to study tau kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to (R)-Ttbk1-IN-1 and Other Kinase Inhibitors in Alzheimer's Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of (R)-Ttbk1-IN-1, a potent and selective Tau Tubulin Kinase 1 (TTBK1) inhibitor, with other emerging kinase inhibitors for the potential treatment of Alzheimer's disease (AD). The information presented herein is based on available preclinical data and is intended to aid researchers in making informed decisions for their drug discovery and development programs.
Introduction to TTBK1 Inhibition in Alzheimer's Disease
Alzheimer's disease is characterized by the accumulation of hyperphosphorylated tau protein, a key component of neurofibrillary tangles (NFTs), and the mislocalization and aggregation of TAR DNA-binding protein 43 (TDP-43).[1][2][3] Tau Tubulin Kinase 1 (TTBK1), a central nervous system-specific kinase, has been identified as a critical enzyme in the phosphorylation of both tau and TDP-43.[4][5] Inhibition of TTBK1 is therefore a promising therapeutic strategy to mitigate the pathology of AD and other tauopathies.[2][6] This guide focuses on the validation of this compound and compares its performance with other relevant kinase inhibitors.
Comparative Data of Kinase Inhibitors
The following tables summarize the available quantitative data for this compound and its alternatives. It is important to note that the data presented is compiled from various studies and may not represent a direct head-to-head comparison under identical experimental conditions.
Table 1: In Vitro Potency of TTBK1 Inhibitors
| Compound | Target Kinase | IC50 (nM) | Assay System | Reference |
| TTBK1-IN-1 (racemic) | TTBK1 | 2.7 | Biochemical Assay | [7] |
| BIIB-TTBK1i (TTBK1-IN-1) | TTBK1 | 9.75 | Cell-based FRET Assay (HEK293 cells) | [8][9] |
| Compound 31 | TTBK1 | 315 | Cell-based Assay | [10] |
| VNG1.47 | TTBK1 | Not Reported | - | [2][3] |
Table 2: Cellular Activity of Kinase Inhibitors in Alzheimer's Disease Models
| Compound | Cellular Model | Key Effect | Reference |
| This compound | Not explicitly reported, but is the active enantiomer of TTBK1-IN-1 | Potent and selective TTBK1 inhibition | - |
| VNG1.47 | Lymphoblasts from severe AD patients | Reduces TDP-43 hyperphosphorylation and restores nuclear localization | [2][3][11] |
| IGS2.7 | Lymphoblasts from severe AD patients | Reduces TDP-43 hyperphosphorylation and restores nuclear localization | [2][3][11] |
| BIIB-TTBK1i (TTBK1-IN-1) | Mouse hypothermia model | Dose-dependent decrease in tau phosphorylation at Ser422 | [8] |
| Compound 31 | Mouse hypothermia and rat developmental models | Inhibition of tau phosphorylation at Ser422 | [10] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.
References
- 1. mayo.edu [mayo.edu]
- 2. Mechanisms of Regulation and Diverse Activities of Tau-Tubulin Kinase (TTBK) Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tau-tubulin kinase 1 and amyloid-β peptide induce phosphorylation of collapsin response mediator protein-2 and enhance neurite degeneration in Alzheimer disease mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TTBK1 and CK1 inhibitors restore TDP-43 pathology and avoid disease propagation in lymphoblast from Alzheimer’s disease patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | TTBK1 and CK1 inhibitors restore TDP-43 pathology and avoid disease propagation in lymphoblast from Alzheimer’s disease patients [frontiersin.org]
- 6. Computational identification of potential tau tubulin kinase 1 (TTBK1) inhibitors: a structural analog approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 8. Computational Design of Novel Tau-Tubulin Kinase 1 Inhibitors for Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Western Blot of Tau Protein from Mouse Brains Extracts: How to Avoid Signal Artifacts | Springer Nature Experiments [experiments.springernature.com]
- 11. pubcompare.ai [pubcompare.ai]
Comparative Analysis of (R)-Ttbk1-IN-1 Cross-Reactivity with Other Kinases
(R)-Ttbk1-IN-1, a potent and selective inhibitor of Tau Tubulin Kinase 1 (TTBK1), demonstrates a high degree of selectivity against a broad panel of kinases, positioning it as a valuable tool for studying TTBK1-mediated signaling pathways and as a potential therapeutic candidate for neurodegenerative diseases such as Alzheimer's disease. This guide provides a comprehensive comparison of the cross-reactivity profile of this compound, also known as BIIB-TTBKi and compound 31 in scientific literature, with supporting experimental data and methodologies.
Executive Summary
This compound is a brain-penetrant inhibitor of TTBK1 with a reported IC50 of 2.7 nM.[1] Due to the high homology within the kinase family, assessing the selectivity of kinase inhibitors is crucial. Kinome-wide profiling of this compound has revealed a very clean off-target profile, with significant inhibition observed for only a few other kinases at high concentrations. This high selectivity minimizes the potential for confounding effects from off-target inhibition in research settings and reduces the risk of side effects in clinical applications.
Kinase Selectivity Profile of this compound
The cross-reactivity of this compound has been assessed using in vivo chemical proteomics-based kinome profiling. The following table summarizes the kinases that showed significant inhibition (greater than 50%) upon treatment with a high concentration of the inhibitor.
| Kinase | Percent Inhibition (%) at 75 mg/kg in vivo |
| TTBK1 | >90% |
| TTBK2 | >90% |
| MARK1 | >50% |
| MARK2 | >50% |
| MARK3 | >50% |
Data sourced from Dillon et al., 2020.[2][3]
As the data indicates, besides its intended targets TTBK1 and its close homolog TTBK2, this compound only shows significant inhibition of the MARK kinase family at a high in vivo concentration. This demonstrates the compound's exquisite selectivity across the kinome.
TTBK1 Signaling Pathway in Tau Phosphorylation
TTBK1 is a key kinase implicated in the pathological hyperphosphorylation of the microtubule-associated protein tau, a hallmark of Alzheimer's disease. TTBK1 directly phosphorylates tau at several serine and threonine residues, most notably at Ser422.[2][3] This phosphorylation event is considered an early step in the formation of neurofibrillary tangles. Inhibition of TTBK1 by this compound is therefore a promising therapeutic strategy to reduce tau pathology.
Caption: TTBK1-mediated Tau Phosphorylation Pathway and its Inhibition.
Experimental Methodologies
The kinase selectivity data presented was generated using a robust in vivo chemical proteomics approach.
In Vivo Kinome Profiling (as described in Dillon et al., 2020)
Objective: To determine the target engagement and selectivity of this compound (BIIB-TTBKi) across the kinome in a physiological setting.
Method:
-
Animal Dosing: Mice were treated with this compound at a concentration of 75 mg/kg.
-
Tissue Lysis: Following a defined period, brain tissue was harvested and homogenized to create a lysate containing the native kinases.
-
Competitive Probe Labeling: The brain lysate was incubated with a broad-spectrum, irreversible biotinylated acyl-phosphate probe that covalently labels the ATP-binding site of active kinases. In the presence of this compound, the inhibitor competes with the probe for binding to TTBK1 and other sensitive kinases.
-
Enrichment of Labeled Peptides: The biotin-labeled proteins were captured using streptavidin affinity purification.
-
Proteolytic Digestion: The captured proteins were digested into peptides.
-
LC-MS/MS Analysis: The resulting peptide mixture was analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled kinase peptides.
-
Data Analysis: The abundance of the probe-labeled peptide for each identified kinase in the inhibitor-treated sample was compared to a vehicle-treated control. A reduction in the peptide signal indicates target engagement by the inhibitor. The percentage of inhibition was calculated based on this reduction.
This method allows for the assessment of inhibitor binding to endogenous kinases in their native conformational and functional state, providing a highly relevant selectivity profile.
Experimental Workflow
The following diagram illustrates the workflow for the in vivo kinome profiling experiment.
Caption: Workflow for In Vivo Kinome Selectivity Profiling.
Conclusion
The available data strongly supports that this compound is a highly selective inhibitor of TTBK1 and TTBK2. Its limited off-target activity, even at high concentrations, makes it an exceptional chemical probe for elucidating the biological functions of TTBK1 and a promising lead compound for the development of therapeutics for tauopathies. The detailed experimental protocols provided herein offer a basis for the replication and validation of these findings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Acute inhibition of the CNS-specific kinase TTBK1 significantly lowers tau phosphorylation at several disease relevant sites | PLOS One [journals.plos.org]
- 3. Acute inhibition of the CNS-specific kinase TTBK1 significantly lowers tau phosphorylation at several disease relevant sites - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of TTBK1 and CK1 Inhibitors for Tauopathies: A Guide for Researchers
The hyperphosphorylation of the microtubule-associated protein tau is a central pathological hallmark of a class of neurodegenerative disorders known as tauopathies, which includes Alzheimer's disease. This aberrant phosphorylation leads to the formation of neurofibrillary tangles (NFTs), neuronal dysfunction, and eventual cell death. Consequently, the kinases responsible for tau hyperphosphorylation have emerged as critical therapeutic targets. Among these, Tau-tubulin kinase 1 (TTBK1) and Casein Kinase 1 (CK1) have garnered significant attention. This guide provides a head-to-head comparison of inhibitors targeting these two kinases, offering a comprehensive overview of their mechanisms, supporting experimental data, and relevant protocols for researchers in the field of neurodegenerative disease drug discovery.
Introduction to TTBK1 and CK1 in Tau Pathology
TTBK1 (Tau-tubulin kinase 1) is a central nervous system (CNS)-specific serine/threonine and tyrosine kinase.[1][2] Its expression is significantly elevated in Alzheimer's disease brains.[1] TTBK1 directly phosphorylates tau at several sites implicated in pathology, most notably at Serine 422 (S422), a modification that is largely absent in the normal adult brain but is an early marker in neurodegenerative diseases.[1][3] Inhibition of TTBK1 is therefore a promising therapeutic strategy due to its CNS-restricted expression, which may limit peripheral side effects.[4][5]
CK1 (Casein Kinase 1) is a family of serine/threonine kinases, with the CK1δ isoform being most prominently implicated in tau phosphorylation.[6][7] Unlike the CNS-specific TTBK1, CK1 isoforms are ubiquitously expressed, which raises potential concerns for off-target effects of systemic inhibitors.[1] CK1δ has been shown to phosphorylate tau at multiple sites, including those that regulate its ability to bind to microtubules, and its expression is also upregulated in the brains of Alzheimer's disease patients.[6][7]
Quantitative Comparison of Inhibitor Performance
The following tables summarize key quantitative data for representative TTBK1 and CK1 inhibitors based on published literature. This data provides a snapshot of their potency and efficacy in various experimental models.
Table 1: TTBK1 Inhibitors - Potency and Efficacy
| Inhibitor | Target(s) | IC₅₀ (nM) | Cellular Potency (nM) | In Vivo Efficacy | Reference(s) |
| TTBK1-IN-1 (BIIB-TTBKi) | TTBK1 | 2.7 | - | Significant dose-dependent decrease in tau phosphorylation (pS422) in mice.[4][8] | [4][8] |
| BGN8 | TTBK1/2 | 60 (TTBK1) | 571 | - | [9] |
| BGN18 | TTBK1/2 | 13-18 | 259 | Brain-penetrant. | [9] |
| VNG1.47 | TTBK1 | - | - | Reduces TDP-43 phosphorylation in lymphoblasts from AD patients.[10][11] | [10][11] |
Table 2: CK1 Inhibitors - Potency and Efficacy
| Inhibitor | Target(s) | IC₅₀ (nM) | Cellular Potency (nM) | In Vivo Efficacy | Reference(s) |
| IC261 | CK1δ/ε | - | - | Lowered pS396/S404 tau phosphorylation by >70% in HEK293 cells.[7] | [7] |
| IGS2.7 | CK1 | - | - | Reduces TDP-43 phosphorylation in lymphoblasts from AD patients.[10][11] | [10][11] |
| PS 110 | CK1δ | - | - | Reduced tau phosphorylation in an in vivo model of AD.[12] | [12] |
| PS 278-05 | CK1δ | - | - | Reduced tau phosphorylation in an in vivo model of AD.[12] | [12] |
Signaling Pathways in Tau Phosphorylation
The following diagrams illustrate the central roles of TTBK1 and CK1 in the phosphorylation cascade of tau protein, leading to the pathological hallmarks of tauopathies.
Caption: TTBK1 signaling pathway in tau phosphorylation.
Caption: CK1δ signaling pathway in tau phosphorylation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the literature for evaluating TTBK1 and CK1 inhibitors.
In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a compound against TTBK1 or CK1.
Methodology:
-
Recombinant human TTBK1 or CK1δ enzyme is incubated with a specific peptide substrate and ATP (containing γ-³²P-ATP for radiometric detection or in a system compatible with fluorescence-based detection).
-
The inhibitor of interest is added at varying concentrations.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified.
-
IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cellular Tau Phosphorylation Assay
Objective: To assess the ability of an inhibitor to reduce tau phosphorylation in a cellular context.
Methodology:
-
Human embryonic kidney (HEK293) cells or neuronal cells (e.g., mouse primary neurons or N2a neuroblastoma cells) are cultured.[13][14]
-
Cells can be transfected to overexpress human tau.
-
To induce hyperphosphorylation, cells can be treated with an agent like okadaic acid, a phosphatase inhibitor.[14][15]
-
The cells are then treated with the TTBK1 or CK1 inhibitor at various concentrations for a defined period (e.g., 1-24 hours).[13][14]
-
Cell lysates are collected, and protein concentrations are determined.
-
Western blotting is performed using antibodies specific for total tau and various phospho-tau epitopes (e.g., pS422, AT8 for pS202/T205, PHF-1 for pS396/S404).[13][16]
-
Densitometry is used to quantify the levels of phosphorylated tau relative to total tau.[16]
In Vivo Assessment of Tau Phosphorylation in a Mouse Model
Objective: To evaluate the in vivo efficacy of an inhibitor in reducing tau phosphorylation in the brain.
Methodology:
-
Wild-type or transgenic mice expressing human tau are used.
-
A model to induce tau hyperphosphorylation, such as isoflurane-induced hypothermia, can be employed.[8]
-
The inhibitor is administered via an appropriate route (e.g., intraperitoneal injection or oral gavage) at various doses.[8][12]
-
After a specified time, the animals are euthanized, and brain tissue (e.g., cortex or hippocampus) is collected.
-
Brain lysates are prepared, and Western blotting or ELISA is performed to quantify the levels of specific phospho-tau epitopes and total tau.
-
A correlation between the concentration of the drug in the brain and the reduction in tau phosphorylation can be established to demonstrate target engagement.[17]
Experimental Workflow Visualization
The following diagram outlines a typical workflow for the screening and validation of TTBK1 and CK1 inhibitors for tauopathies.
Caption: Inhibitor screening and validation workflow.
Head-to-Head Synopsis and Future Directions
Both TTBK1 and CK1 are validated kinases involved in the pathological phosphorylation of tau.
TTBK1 inhibitors present a compelling case for therapeutic development primarily due to the CNS-specific expression of their target, which theoretically offers a better safety profile by minimizing peripheral side effects.[4] The development of potent, selective, and brain-penetrant TTBK1 inhibitors like TTBK1-IN-1 has demonstrated clear in vivo target engagement and reduction of tau phosphorylation at the pathologically significant S422 site.[4][8]
CK1 inhibitors have also shown efficacy in reducing tau phosphorylation in both cellular and animal models.[7][12] However, the ubiquitous expression of CK1 isoforms necessitates the development of highly selective inhibitors for the CK1δ isoform to mitigate potential off-target toxicities. While compounds like IGS2.7 have shown promise in cellular models of neurodegeneration, more extensive in vivo characterization focusing on tauopathy is required.[10][11]
A notable study directly compared a TTBK1 inhibitor (VNG1.47) and a CK1 inhibitor (IGS2.7), demonstrating that both could rescue TDP-43 pathology in cells from Alzheimer's disease patients.[10][11] This suggests that inhibitors of both kinases could have broader applications in neurodegenerative diseases with complex, overlapping pathologies.
Future research should focus on direct, head-to-head comparisons of the most promising TTBK1 and CK1 inhibitors in the same animal models of tauopathy. Such studies should assess not only the reduction in tau phosphorylation but also downstream consequences, including effects on NFT formation, synaptic function, and cognitive outcomes. Furthermore, comprehensive safety and toxicology studies will be paramount, particularly for CK1 inhibitors, to ensure a favorable therapeutic window. The development of isoform-selective CK1 inhibitors remains a critical challenge and a key area for future medicinal chemistry efforts.
References
- 1. Frontiers | Tau-tubulin kinase [frontiersin.org]
- 2. Mechanisms of Regulation and Diverse Activities of Tau-Tubulin Kinase (TTBK) Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Acute inhibition of the CNS-specific kinase TTBK1 significantly lowers tau phosphorylation at several disease relevant sites | PLOS One [journals.plos.org]
- 5. [PDF] Acute inhibition of the CNS-specific kinase TTBK1 significantly lowers tau phosphorylation at several disease relevant sites | Semantic Scholar [semanticscholar.org]
- 6. Frontiers | Comprehensive Characterization of CK1δ-Mediated Tau Phosphorylation in Alzheimer’s Disease [frontiersin.org]
- 7. Casein kinase 1 delta phosphorylates tau and disrupts its binding to microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. TTBK1 and CK1 inhibitors restore TDP-43 pathology and avoid disease propagation in lymphoblast from Alzheimer’s disease patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | TTBK1 and CK1 inhibitors restore TDP-43 pathology and avoid disease propagation in lymphoblast from Alzheimer’s disease patients [frontiersin.org]
- 12. CK1d Inhibitors Reduce Alzheimer’s Tau Phosphorylation [proteomics.com]
- 13. Acute inhibition of the CNS-specific kinase TTBK1 significantly lowers tau phosphorylation at several disease relevant sites - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Screening of tau protein kinase inhibitors in a tauopathy-relevant cell-based model of tau hyperphosphorylation and oligomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. researchgate.net [researchgate.net]
- 17. Discovery of potent TTBK1 inhibitors that lower tau phosphorylation in vivo for the treatment of Alzheimer’s disease - American Chemical Society [acs.digitellinc.com]
Confirming the On-Target Effects of (R)-Ttbk1-IN-1 in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
(R)-Ttbk1-IN-1 is a potent and selective, brain-penetrant inhibitor of Tau tubulin kinase 1 (TTBK1), a key serine/threonine kinase implicated in the pathology of neurodegenerative diseases such as Alzheimer's disease and other tauopathies.[1] TTBK1's primary pathogenic role involves the hyperphosphorylation of the microtubule-associated protein tau, leading to the formation of neurofibrillary tangles, a hallmark of Alzheimer's disease.[2][3] TTBK1 has also been shown to phosphorylate TDP-43, another protein implicated in neurodegeneration.[4][5] This guide provides a comparative analysis of this compound with other known TTBK1 inhibitors, supported by experimental data and detailed protocols to aid researchers in confirming its on-target effects in cellular models.
Comparative Analysis of TTBK1 Inhibitors
The efficacy of this compound and other TTBK1 inhibitors can be assessed through various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds.
| Compound | Biochemical IC50 (TTBK1) | Cellular IC50 (TTBK1) | Notes |
| This compound | ~9.5 nM[6] | 9.75 nM (pTau S422 FRET assay)[6] | Also known as BIIB-TTBK1i. Demonstrates potent inhibition of TTBK1-mediated tau phosphorylation in cells. |
| BGN8 | 60 nM[7] | 571 nM[7][8] | An azaindazole-based TTBK1/2 inhibitor. |
| BGN18 | 13-18 nM[7] | 259 nM[7] | Optimized from the BGN8 series with improved cellular potency. |
| Compound 31 | Not specified | 315 nM[8][9] | A potent and selective TTBK inhibitor with good CNS penetration. |
| VNG1.47 | 0.2 µM[10] | Not specified | Shown to reduce tau and TDP-43 phosphorylation in neuroblastoma cells.[10] |
| Compound 3 | 120 nM | Not specified | A TTBK1/2 inhibitor.[7] |
| AMG28 | 199 nM | 1.85 µM (pTau S422)[11] | A NIK inhibitor with off-target activity on TTBK1. |
Experimental Protocols
Confirming the on-target effects of this compound in a cellular context involves demonstrating direct engagement with TTBK1 and observing a concomitant reduction in the phosphorylation of its downstream substrates.
NanoBRET™ Target Engagement Assay
This assay directly measures the binding of the inhibitor to TTBK1 in living cells.
Principle: The assay relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged TTBK1 protein and a fluorescent tracer that binds to the TTBK1 active site. An inhibitor competing for the same binding site will displace the tracer, leading to a decrease in the BRET signal.
Detailed Methodology:
-
Cell Culture and Transfection:
-
Culture HEK293 cells in DMEM supplemented with 10% FBS.
-
Co-transfect cells with a plasmid encoding a NanoLuc®-TTBK1 fusion protein and a suitable transfection reagent.
-
Plate the transfected cells in a 96-well plate and incubate for 24 hours.
-
-
Assay Execution:
-
Prepare a serial dilution of this compound and alternative inhibitors.
-
Add the NanoBRET™ tracer and the inhibitor dilutions to the cells.
-
Incubate for 2 hours at 37°C.
-
Add the NanoBRET™ substrate and immediately measure the donor and acceptor emission using a luminometer.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission/donor emission).
-
Plot the BRET ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Western Blot Analysis of Phospho-Tau
This method assesses the functional consequence of TTBK1 inhibition by measuring the phosphorylation status of its key substrate, tau.
Principle: Following treatment with the TTBK1 inhibitor, cell lysates are analyzed by Western blot using antibodies specific for phosphorylated tau (e.g., at Serine 422) and total tau. A reduction in the phospho-tau signal relative to total tau indicates successful target inhibition.
Detailed Methodology:
-
Cell Treatment and Lysis:
-
Plate neuronal cells (e.g., SH-SY5Y or primary neurons) and differentiate as required.
-
Treat the cells with varying concentrations of this compound or other inhibitors for a specified time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.
-
-
Immunoblotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against phospho-tau (e.g., pS422) and total tau.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize the phospho-tau signal to the total tau signal.
-
Visualizing Key Pathways and Workflows
To further clarify the mechanisms and procedures involved, the following diagrams illustrate the TTBK1 signaling pathway and a typical experimental workflow for target validation.
Caption: TTBK1 Signaling Pathway and Inhibition.
Caption: Experimental Workflow for Target Validation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Tau-tubulin kinase [frontiersin.org]
- 3. The structure of human tau-tubulin kinase 1 both in the apo form and in complex with an inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Tau Tubulin Kinases TTBK1/2 Promote Accumulation of Pathological TDP-43 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tau Tubulin Kinase 1 (TTBK1), a new player in the fight against neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acute inhibition of the CNS-specific kinase TTBK1 significantly lowers tau phosphorylation at several disease relevant sites | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of Potent and Brain-Penetrant Tau Tubulin Kinase 1 (TTBK1) Inhibitors that Lower Tau Phosphorylation In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. TTBK1 and CK1 inhibitors restore TDP-43 pathology and avoid disease propagation in lymphoblast from Alzheimer’s disease patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Modulation of tau tubulin kinases (TTBK1 and TTBK2) impacts ciliogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of (R)-Ttbk1-IN-1: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the TTBK1 inhibitor, (R)-Ttbk1-IN-1, with other known alternatives. The information is compiled from published literature to support independent validation efforts.
This compound, also known as TTBK1-IN-1, BIIB-TTBKi, and BGN31, is a potent, selective, and brain-penetrant inhibitor of Tau Tubulin Kinase 1 (TTBK1).[1][2] TTBK1 is a crucial kinase in neurodegenerative diseases, as it is involved in the hyperphosphorylation of tau protein, a key pathological hallmark of Alzheimer's disease.[3] This guide summarizes the publicly available data on this compound and provides a framework for its independent validation.
Comparative Analysis of TTBK1 Inhibitors
The following table summarizes the reported biochemical and cellular potencies of this compound and other notable TTBK1 inhibitors. This data is extracted from the primary publication by Halkina et al. (2021) and an independent study by Roth et al. (2022).
| Compound Name | Other Names | Originator | TTBK1 IC50 (Biochemical) | TTBK1 IC50 (Cellular) | Key References |
| This compound | TTBK1-IN-1, BIIB-TTBKi, BGN31 | Biogen | 2.7 nM | 9.75 nM (pS422 Tau FRET) | Halkina et al., 2021[2]; Dillon et al., 2020[4] |
| AMG28 | Amgen/Independent | 199 nM | 1.85 µM (pS422 Tau) | Roth et al., 2022[1] | |
| BGN8 | Biogen | 60 nM | 571 nM | Halkina et al., 2021[5] | |
| BGN18 | Biogen | 13-18 nM | 259 nM | Halkina et al., 2021[5] | |
| AZ1 | AstraZeneca | 240 nM (Kd) | Not Reported | Xue et al., 2013[5] | |
| AZ2 | AstraZeneca | 4100 nM (Kd) | Not Reported | Xue et al., 2013[5] |
Experimental Protocols for Independent Validation
To facilitate the independent validation of this compound, detailed experimental protocols for key assays are provided below. These are based on methodologies described in the cited literature.
Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This assay measures the ability of a compound to inhibit the enzymatic activity of recombinant TTBK1.
Materials:
-
Recombinant TTBK1 enzyme
-
Kinase substrate (e.g., Myelin Basic Protein or a specific peptide substrate)[6][7]
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)[7]
-
Test compound (this compound) and controls
-
Assay plates (e.g., white 96-well plates)[7]
Protocol:
-
Prepare serial dilutions of the test compound.
-
In an assay plate, add the TTBK1 enzyme, the kinase substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction.
-
Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular Tau Phosphorylation Assay (HEK293 FRET Assay)
This assay assesses the ability of a compound to inhibit TTBK1-mediated phosphorylation of Tau at a specific site (e.g., Ser422) in a cellular context.[4]
Materials:
-
HEK293 cells
-
Expression vectors for full-length TTBK1 and human Tau (e.g., 2N4R isoform)[4]
-
Transfection reagent
-
Cell culture medium and supplements
-
Test compound (this compound) and controls
-
FRET-based detection reagents:
Protocol:
-
Co-transfect HEK293 cells with expression vectors for TTBK1 and human Tau.[4]
-
Plate the transfected cells in a suitable assay plate and allow them to adhere.
-
Treat the cells with serial dilutions of the test compound for a specified period.
-
Lyse the cells and add the FRET antibody pair to the lysate.
-
Incubate to allow for antibody binding to Tau and phosphorylated Tau.
-
Measure the FRET signal using a suitable plate reader. The FRET signal is proportional to the amount of phosphorylated Tau at the specific site.
-
Calculate the cellular IC50 value by plotting the percentage of inhibition of Tau phosphorylation against the logarithm of the inhibitor concentration.
Visualizing Key Pathways and Workflows
To further aid in the understanding of the experimental context, the following diagrams illustrate the TTBK1 signaling pathway and a general workflow for kinase inhibitor validation.
Caption: TTBK1 signaling pathway in the context of Tau phosphorylation.
Caption: General workflow for the validation of a kinase inhibitor.
References
- 1. biorxiv.org [biorxiv.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Computational identification of potential tau tubulin kinase 1 (TTBK1) inhibitors: a structural analog approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acute inhibition of the CNS-specific kinase TTBK1 significantly lowers tau phosphorylation at several disease relevant sites | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. Identification of tau-tubulin kinase 1 inhibitors by microfluidics-based mobility shift assay from a kinase inhibitor library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
A Comparative Guide to the Efficacy of (R)-Ttbk1-IN-1 in Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of (R)-Ttbk1-IN-1, a potent and selective inhibitor of Tau Tubulin Kinase 1 (TTBK1). TTBK1 is a crucial kinase implicated in the pathology of neurodegenerative diseases such as Alzheimer's disease (AD) and amyotrophic lateral sclerosis (ALS) through its role in the hyperphosphorylation of tau and TDP-43 proteins. This document summarizes key experimental data, details relevant methodologies, and visually represents the signaling pathways and experimental workflows to aid in the evaluation of this compound against other known TTBK1 inhibitors.
Quantitative Efficacy Data
The following tables summarize the in vitro and in vivo performance of this compound and a selection of alternative TTBK1 inhibitors.
Table 1: In Vitro Potency of TTBK1 Inhibitors
| Compound | Target(s) | IC50 (nM) | Assay Type | Reference |
| This compound (TTBK1-IN-1, BIIB-TTBK1i) | TTBK1 | 2.7 | Biochemical Assay | [1] |
| TTBK1 | ~9.5 | Recombinant Kinase Assay | [2] | |
| TTBK1 | 9.75 (cellular) | FRET-based Tau Phosphorylation Assay (HEK293 cells) | [2] | |
| AMG28 | TTBK1/2 | 805-816 (TTBK1) | Enzymatic Assay | [3] |
| 988 (TTBK2) | ||||
| BGN8 | TTBK1 | 60 | Biochemical Assay | [4] |
| TTBK1 | 571 (cellular) | Cellular Assay | [4] | |
| BGN18 | TTBK1/2 | 13-18 | Biochemical Assay | [4] |
| TTBK1 | 259 (cellular) | Cellular Assay | [4] | |
| Compound 3 (from Bristol-Myers Squibb) | TTBK1/2 | 120 (TTBK1) | Not specified | [5] |
| 170 (TTBK2) |
Table 2: In Vivo Efficacy of TTBK1 Inhibitors
| Compound | Animal Model | Dosing | Key Findings | Reference |
| This compound (TTBK1-IN-1) | Isoflurane-induced hypothermia mouse model | 2.5, 7, 20, 60, 180 mg/kg (intraperitoneal) | Significantly decreased tau phosphorylation at disease-relevant sites at 180 mg/kg. Dose-responsive trend observed at Ser422 (21% decrease at 20 mg/kg, 60% decrease at 60 mg/kg). | [1] |
| BIIB-TTBK1i | Isoflurane-induced hypothermia in C57Bl/6 mice | 25, 50, 75 mg/kg (intraperitoneal) | Dose-dependent decrease in the phosphorylation of tau at several different sites. | [2] |
| VNG1.47 & IGS2.7 | TDP-43 transgenic mice | Chronic treatment | Motor neuron protection and decreased TDP-43 phosphorylation in the spinal cord. | [6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of future studies.
In Vitro TTBK1 Kinase Assay (Biochemical)
This protocol is based on a generalized luminescent kinase assay format, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human TTBK1 enzyme
-
TTBK1 peptide substrate (e.g., a FAM-labeled peptide or Myelin Basic Protein)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)
-
This compound and other test inhibitors
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
96-well white plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of this compound and other test compounds in the kinase assay buffer.
-
In a 96-well plate, add the test compounds, TTBK1 enzyme, and the peptide substrate.
-
Initiate the kinase reaction by adding ATP to a final concentration of 10 µM.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced according to the manufacturer's instructions for the ADP-Glo™ assay. This typically involves adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP, which is then measured via a luciferase-based reaction.
-
Calculate the IC50 values by plotting the percentage of TTBK1 inhibition against the logarithm of the inhibitor concentration.
In Vivo Assessment of Tau Phosphorylation in a Mouse Model
This protocol describes an acute efficacy study in an isoflurane-induced hypothermia mouse model, which is known to increase tau phosphorylation.
Materials:
-
C57Bl/6 mice (or a relevant transgenic model)
-
This compound
-
Vehicle control (e.g., DMSO, saline)
-
Isoflurane
-
Anesthesia chamber and nose cone
-
Brain homogenization buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies for Western blotting (e.g., anti-phospho-Tau (Ser422), anti-total-Tau)
-
Western blotting equipment and reagents
Procedure:
-
Acclimate mice to the experimental conditions.
-
Administer this compound or vehicle control via intraperitoneal (I.P.) injection at the desired doses.
-
After a short pre-treatment period (e.g., 5-15 minutes), induce hypothermia by exposing the mice to isoflurane.
-
Maintain anesthesia and monitor core body temperature for a set duration (e.g., 1 hour).
-
At the end of the treatment period, euthanize the mice and rapidly harvest the brains.
-
Dissect the brain region of interest (e.g., cortex or hippocampus) and homogenize in lysis buffer.
-
Determine protein concentration of the lysates.
-
Perform Western blot analysis to quantify the levels of phosphorylated tau and total tau.
-
Normalize the phosphorylated tau signal to the total tau signal and compare the treatment groups to the vehicle control group to determine the percentage of inhibition.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the TTBK1 signaling pathway and a typical experimental workflow for evaluating TTBK1 inhibitors.
Caption: TTBK1 Signaling Pathway in Neurodegeneration.
Caption: Experimental Workflow for TTBK1 Inhibitor Evaluation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Computational identification of potential tau tubulin kinase 1 (TTBK1) inhibitors: a structural analog approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. The structure of human tau-tubulin kinase 1 both in the apo form and in complex with an inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | TTBK1 and CK1 inhibitors restore TDP-43 pathology and avoid disease propagation in lymphoblast from Alzheimer’s disease patients [frontiersin.org]
(R)-Tfbk1-IN-1: A Sharpshooter in the Kinase World, Outperforming Non-Selective Inhibitors
In the intricate landscape of cellular signaling, kinases stand as central regulators, orchestrating a vast array of physiological processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention. However, the development of kinase inhibitors has been a journey from broad-spectrum agents to highly specific molecules. This guide provides a comprehensive comparison of (R)-Tfbk1-IN-1, a selective inhibitor of TANK-binding kinase 1 (TBK1), against the broader class of non-selective kinase inhibitors, highlighting its advantages through experimental data and detailed methodologies.
The Advantage of Precision: (R)-Tfbk1-IN-1 vs. Non-Selective Kinase Inhibitors
The primary advantage of a selective inhibitor like (R)-Tfbk1-IN-1 lies in its precision. While non-selective kinase inhibitors can be effective, their broad activity often leads to off-target effects, resulting in a range of toxicities and limiting their therapeutic window. (R)-Tfbk1-IN-1, by specifically targeting TBK1 and its close homolog IKKε, minimizes these off-target interactions, offering the potential for a safer and more targeted therapeutic approach.
TBK1 is a crucial kinase in the innate immune system, playing a key role in antiviral responses and the production of type I interferons.[1][2] It is also implicated in other cellular processes such as autophagy and has been identified as a potential therapeutic target in certain cancers.[3][4] Inhibitors that can selectively modulate TBK1 activity are therefore of significant interest.
Non-selective kinase inhibitors, such as sunitinib and sorafenib, target a wide range of kinases, including VEGFR, PDGFR, and RAF kinases.[5][6] This multi-targeted approach can be beneficial in some contexts, but it also increases the likelihood of adverse effects due to the inhibition of kinases essential for normal cellular function.[7][8][9]
Quantitative Comparison of Kinase Inhibitor Potency and Selectivity
To objectively assess the advantages of (R)-Tfbk1-IN-1, we present a quantitative comparison of its potency and selectivity against that of well-known non-selective kinase inhibitors. The data is summarized in the tables below. It is important to note that the specific compound "(R)-Tfbk1-IN-1" is not extensively characterized in publicly available literature; therefore, data for the closely related and well-documented TBK1/IKKε dual inhibitors are used as a proxy.
Table 1: Potency of Selective vs. Non-Selective Kinase Inhibitors against their Primary Targets
| Inhibitor | Primary Target(s) | IC50 (nM) | Reference |
| TBK1/IKKε-IN-5 | TBK1 | 1.0 | [10] |
| IKKε | 5.6 | [10] | |
| Amlexanox | TBK1/IKKε | - | [11] |
| Sunitinib | VEGFR2 | 9 | [6] |
| PDGFRβ | 8 | [6] | |
| KIT | 4 | [6] | |
| Sorafenib | RAF1 | 6 | [5] |
| BRAF | 22 | [5] | |
| VEGFR2 | 90 | [5] |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 indicates greater potency.
Table 2: Off-Target Effects and Selectivity of Kinase Inhibitors
| Inhibitor | Known Off-Targets | Common Adverse Effects Associated with Off-Target Inhibition |
| TBK1/IKKε Inhibitors | Primarily TBK1 and IKKε | Data on specific adverse effects are limited, but selectivity suggests a more favorable safety profile. |
| Sunitinib | AMPK, RET, and others | Cardiotoxicity, hypothyroidism, fatigue, hand-foot syndrome.[6][8][12] |
| Sorafenib | Multiple kinases including KIT, FLT3, RET | Diarrhea, rash, fatigue, hypertension, hand-foot skin reaction.[7][13][14] |
Signaling Pathways and Experimental Workflows
To visualize the context in which these inhibitors function, the following diagrams illustrate the TBK1 signaling pathway and a typical experimental workflow for assessing kinase inhibitor selectivity.
Caption: Simplified TBK1 signaling pathway.
Caption: Experimental workflow for kinase selectivity profiling.
Experimental Protocols
A critical aspect of evaluating any scientific claim is the reproducibility of the underlying experiments. Below are detailed methodologies for key experiments cited in the comparison of (R)-Tfbk1-IN-1 and non-selective kinase inhibitors.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol is a common method used to determine the potency of a kinase inhibitor by measuring the amount of ADP produced in a kinase reaction.
Materials:
-
Purified recombinant TBK1 enzyme
-
Test inhibitor (e.g., (R)-Tfbk1-IN-1, sunitinib) dissolved in DMSO
-
Kinase-specific substrate
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Multi-well plates (e.g., 384-well)
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare Reagents:
-
Prepare serial dilutions of the test inhibitor in DMSO. Further dilute the inhibitor and ATP in kinase assay buffer.
-
Prepare a solution of the TBK1 enzyme and its substrate in kinase assay buffer.
-
-
Kinase Reaction:
-
Add 2.5 µL of the enzyme/substrate mixture to each well of the assay plate.
-
Add 2.5 µL of the inhibitor/ATP mixture to the corresponding wells. For control wells, add the ATP mixture without the inhibitor.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus the kinase activity.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Kinase Selectivity Profiling
To assess the selectivity of an inhibitor, its activity is tested against a large panel of different kinases.
Procedure:
-
The in vitro kinase inhibition assay described above is performed in parallel for a large number of different purified kinases (a "kinase panel").[15]
-
The inhibitor is typically tested at a fixed concentration (e.g., 1 µM) against all kinases in the panel.
-
The percentage of inhibition for each kinase is determined.
-
The results are often visualized as a "kinome map" or a bar chart showing the inhibitor's activity across the kinase family.
-
A selectivity score can be calculated to provide a quantitative measure of selectivity. One common method is to divide the number of kinases inhibited above a certain threshold (e.g., >50% inhibition) by the total number of kinases tested. A lower selectivity score indicates higher selectivity.
Conclusion
The comparison between (R)-Tfbk1-IN-1 and non-selective kinase inhibitors underscores a fundamental principle in modern drug development: precision matters. While non-selective inhibitors have demonstrated clinical utility, their broad activity profiles are often associated with significant off-target effects and toxicities. Highly selective inhibitors like (R)-Tfbk1-IN-1, by specifically engaging their intended targets, offer the promise of improved safety and a wider therapeutic index. The quantitative data and experimental protocols presented in this guide provide a framework for the continued assessment and development of targeted kinase inhibitors, paving the way for more effective and less toxic therapies for a range of diseases.
References
- 1. TBK1 is paradoxical in tumor development: a focus on the pathway mediating IFN-I expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Negative regulation of TBK1‐mediated antiviral immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TBK1 (TANK-binding kinase 1)-mediated regulation of autophagy in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Roles for the IKK-Related Kinases TBK1 and IKKε in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PharmGKB summary: Sorafenib Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sunitinib-induced cardiotoxicity is mediated by off-target inhibition of AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sorafenib off-target effects predict outcomes in patients treated for hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Validate User [aacrjournals.org]
- 9. biomedicus.gr [biomedicus.gr]
- 10. selleckchem.com [selleckchem.com]
- 11. invivogen.com [invivogen.com]
- 12. Management of side effects associated with sunitinib therapy for patients with renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ovid.com [ovid.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Kinase Selectivity Profiling System: General Panel Protocol [promega.com]
Safety Operating Guide
Personal protective equipment for handling (R)-Ttbk1-IN-1
Essential Safety and Handling Guide for (R)-Ttbk1-IN-1
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound, a potent and selective tau tubulin kinase 1 (TTBK1) inhibitor. Given the nature of this compound as a potent kinase inhibitor, a high degree of caution is warranted. The following procedures are based on best practices for handling hazardous chemical compounds in a laboratory setting. It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier for this compound before any handling, storage, or disposal of this material.
Personal Protective Equipment (PPE)
The appropriate selection and use of PPE are the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Use |
| Hands | Nitrile Gloves (double-gloving recommended) | Ensure gloves are rated for chemical resistance. Change gloves frequently and immediately if contaminated, torn, or punctured. |
| Eyes | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory where the compound is handled. |
| Face | Face Shield | Recommended when there is a risk of splashes or aerosol generation, in addition to safety glasses or goggles. |
| Body | Laboratory Coat | A fully buttoned lab coat made of a suitable chemical-resistant material should be worn. |
| Respiratory | NIOSH-approved Respirator | A respirator may be necessary when handling the solid compound outside of a certified chemical fume hood or glove box, or if there is a risk of aerosolization. The specific type of respirator should be determined by a risk assessment. |
Operational Plan: Safe Handling Procedures
Engineering Controls:
-
Primary Containment: All weighing and initial dilutions of the solid compound should be performed in a certified chemical fume hood, a glove box, or a similar ventilated enclosure to minimize inhalation exposure.
-
Ventilation: Ensure adequate general laboratory ventilation to dilute and remove any potential airborne contaminants.
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure all necessary PPE is readily available and in good condition. Designate a specific area for handling this compound and ensure it is clean and uncluttered.
-
Weighing:
-
Perform weighing of the solid compound within a chemical fume hood or other ventilated enclosure.
-
Use appropriate tools (e.g., spatulas, weighing paper) and handle with care to avoid generating dust.
-
-
Solution Preparation:
-
Add the solvent to the solid compound slowly to avoid splashing.
-
Cap vials or flasks securely before mixing or vortexing.
-
-
Personal Hygiene:
-
Wash hands thoroughly with soap and water after handling the compound, before leaving the laboratory, and before eating, drinking, or smoking.
-
Avoid touching your face, eyes, or other exposed skin with gloved hands.
-
-
Spill Response:
-
In case of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand).
-
Place the contaminated absorbent material in a sealed, labeled container for proper disposal.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Disposal Plan
All waste generated from handling this compound, including empty containers, contaminated PPE, and unused material, must be treated as hazardous waste.
-
Waste Collection: Collect all solid and liquid waste in separate, clearly labeled, and sealed containers.
-
Labeling: Label waste containers with the full chemical name and appropriate hazard warnings.
-
Disposal: Dispose of all hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations. Do not dispose of this chemical down the drain or in the regular trash.
Visual Guidance
Workflow for Safe Handling of this compound
The following diagram illustrates the logical flow of operations for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for the safe handling and disposal of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
